N-Ethyl-5-nitroquinolin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-5-nitroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-12-10-6-5-9-8(4-3-7-13-9)11(10)14(15)16/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXGYCIINZOOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656357 | |
| Record name | N-Ethyl-5-nitroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99601-37-3 | |
| Record name | N-Ethyl-5-nitroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of N-Ethyl-5-nitroquinolin-6-amine"
An In-Depth Technical Guide to the Synthesis and Characterization of N-Ethyl-5-nitroquinolin-6-amine
This guide provides a comprehensive technical overview for the synthesis and characterization of the novel compound, this compound (CAS No. 99601-37-3)[1]. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a proposed synthetic pathway and a detailed analytical workflow to confirm the compound's identity and purity. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through rigorous characterization.
Introduction and Rationale
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine and primaquine[2][3]. The introduction of substituents onto the quinoline scaffold is a well-established strategy to modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules[4]. N-alkylation of aminoquinolines, in particular, can significantly impact a compound's lipophilicity and its ability to interact with biological targets[4].
The target molecule, this compound, possesses a unique combination of structural features: a quinoline core, a nitro group which is a strong electron-withdrawing group, and an N-ethylamino substituent. The nitro group can influence the electronic properties of the aromatic system and may serve as a handle for further chemical transformations[5][6]. This guide provides a robust framework for the synthesis and definitive characterization of this promising chemical entity.
Proposed Synthesis of this compound
The most direct and logical approach to the synthesis of this compound is the selective N-alkylation of the precursor 5-amino-6-nitroquinoline (CAS No. 35975-00-9)[7][8][9]. This method is favored due to the commercial availability of the starting material and the well-documented reactivity of aminoquinolines in alkylation reactions[10][11].
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
5-Amino-6-nitroquinoline (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-6-nitroquinoline and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to dissolve the starting materials. Stir the mixture for 10-15 minutes at room temperature. The choice of DMF as a solvent is due to its polar aprotic nature, which facilitates Sₙ2 reactions.
-
Slowly add ethyl iodide to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and quench by pouring it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Characterization of this compound
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.22 g/mol [12] |
| Appearance | Expected to be a yellow or orange solid[7] |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The following tables outline the expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 | dd | 1H | H-2 | Downfield shift due to proximity to the quinoline nitrogen. |
| ~8.5 | d | 1H | H-4 | Aromatic proton on the pyridine ring. |
| ~7.8 | d | 1H | H-8 | Aromatic proton on the benzene ring. |
| ~7.4 | dd | 1H | H-3 | Aromatic proton on the pyridine ring. |
| ~7.2 | d | 1H | H-7 | Aromatic proton on the benzene ring. |
| ~6.5 | br s | 1H | NH | Broad singlet for the amine proton, may exchange with D₂O. |
| ~3.4 | q | 2H | -CH₂- | Methylene protons of the ethyl group, coupled to the methyl protons. |
| ~1.4 | t | 3H | -CH₃ | Methyl protons of the ethyl group, coupled to the methylene protons. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~150 | C-8a |
| ~148 | C-6 |
| ~145 | C-4 |
| ~135 | C-5 |
| ~130 | C-8 |
| ~125 | C-4a |
| ~122 | C-3 |
| ~120 | C-7 |
| ~40 | -CH₂- |
| ~15 | -CH₃ |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300 - 3400 | N-H stretch (secondary amine) |
| 2850 - 2960 | C-H stretch (aliphatic) |
| 1580 - 1620 | C=C stretch (aromatic) |
| 1500 - 1550 | N-O stretch (nitro group) |
| 1340 - 1380 | N-O stretch (nitro group) |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z Value | Assignment |
| 218.09 | [M+H]⁺ |
| 240.07 | [M+Na]⁺ |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Nitro Compounds: Nitroaromatic compounds can be toxic and potentially explosive under certain conditions. Avoid heating the compound to high temperatures and protect it from shock.
-
Reagents: Ethyl iodide is a lachrymator and should be handled with care. DMF is a skin irritant and can be absorbed through the skin.
Conclusion
This technical guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of this compound. The proposed N-alkylation of 5-amino-6-nitroquinoline offers a straightforward route to this novel compound. The comprehensive characterization plan, including NMR, FT-IR, and mass spectrometry, will ensure the unambiguous confirmation of the product's structure and purity. This information is intended to empower researchers in their efforts to explore the potential applications of this and related quinoline derivatives in drug discovery and development.
References
- Benchchem.
- BLD Pharm. This compound | 99601-37-3.
- CROCHEM. This compound CAS:99601-37-3 manufacturer & supplier.
-
Fujita, T., & Nishi, H. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 23(11), 2912. [Link]
-
Gorka, A. P., et al. (2012). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. ACS Medicinal Chemistry Letters, 3(10), 823–827. [Link]
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
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Reyes-Melo, K., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1287955. [Link]
- CymitQuimica. 5-Amino-6-nitroquinoline | CAS 35975-00-9.
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Nishi, H., & Fujita, T. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(16), 3632. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2026).
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ResearchGate. Synthesis of nitroquinoline derivatives. [Link]
-
NIST. 5-Amino-6-nitroquinoline. [Link]
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- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones [mdpi.com]
- 7. CAS 35975-00-9: 5-Amino-6-nitroquinoline | CymitQuimica [cymitquimica.com]
- 8. 5-Amino-6-nitroquinoline [webbook.nist.gov]
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- 12. biosynth.com [biosynth.com]
"predicted properties of N-Ethyl-5-nitroquinolin-6-amine"
An In-depth Technical Guide on the Predicted Properties and Experimental Evaluation of N-Ethyl-5-nitroquinolin-6-amine
Executive Summary
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. This guide focuses on a novel, yet uncharacterized derivative: This compound . While direct experimental data for this specific molecule is not available in public literature, its structural features—a quinoline core, a nitro group at the C5 position, and an ethylamino group at C6—allow for a robust, predictive analysis of its chemical, physical, and biological properties. This document serves as a comprehensive roadmap for researchers and drug development professionals, detailing predicted characteristics, proposing a viable synthetic pathway, and outlining a complete workflow for its empirical validation, from initial characterization to biological screening.
Predicted Physicochemical & Spectroscopic Profile
The initial step in evaluating any new chemical entity involves predicting its fundamental properties. These predictions, derived from the known characteristics of its constituent functional groups and parent scaffold, guide synthesis, purification, and formulation development.
Physicochemical Properties
The properties of this compound are predicted based on its structure and comparison with analogs like 5-nitroquinoline and other amino-nitroaromatic compounds.[1][2]
| Property | Predicted Value | Rationale & Commentary |
| Molecular Formula | C₁₁H₁₁N₃O₂ | Derived from the chemical structure. |
| Molecular Weight | 217.23 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow to orange crystalline solid | Nitroaromatic compounds are typically colored. Analogs like 8-nitroquinoline appear as yellow crystalline solids.[1] |
| Calculated LogP | ~2.0 - 2.5 | The quinoline core is hydrophobic (LogP ~2.0). The nitro group slightly increases this, while the polar amine and ethyl group have competing effects. This value suggests moderate lipophilicity and potential for membrane permeability. |
| Solubility | Low in water; Soluble in organic solvents (DMSO, DMF, Chloroform, Ethanol) | The hydrophobic quinoline ring and nitro group limit aqueous solubility.[1] Good solubility is expected in common organic solvents, facilitating experimental work. |
| Hydrogen Bond Donors | 1 (from the amine -NH) | |
| Hydrogen Bond Acceptors | 4 (2 from nitro O, 1 from amine N, 1 from quinoline N) | |
| Lipinski's Rule of Five | Compliant | The predicted properties (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) suggest good potential for oral bioavailability. |
Predicted Spectroscopic Signatures
Spectroscopic analysis is essential for unambiguous structural confirmation following synthesis. The predicted spectra for this compound are as follows:
-
¹H NMR (in CDCl₃, 500 MHz):
-
Quinoline Protons (4H): Multiple signals expected in the aromatic region (δ 7.5-9.0 ppm). The proton at C4, adjacent to the quinoline nitrogen, will likely be the most deshielded. Protons on the nitro-bearing ring will also be downfield.
-
Amine Proton (1H): A broad singlet, potentially around δ 5.0-6.0 ppm, which may exchange with D₂O.
-
Ethyl Protons (-CH₂-CH₃): A quartet for the methylene group (-CH₂) around δ 3.4-3.6 ppm and a triplet for the methyl group (-CH₃) around δ 1.3-1.5 ppm.
-
-
¹³C NMR (in CDCl₃, 125 MHz):
-
Quinoline Carbons (9C): Nine distinct signals in the aromatic region (δ 110-160 ppm). Carbons directly attached to the nitro group (C5) and amino group (C6) will be significantly affected.
-
Ethyl Carbons (2C): Two signals in the aliphatic region, corresponding to the -CH₂ (~δ 40-45 ppm) and -CH₃ (~δ 14-16 ppm) groups.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
N-H Stretch: A moderate band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks observed above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks observed just below 3000 cm⁻¹.
-
NO₂ Stretch: Two strong, characteristic absorptions: asymmetric stretch around 1550-1520 cm⁻¹ and symmetric stretch around 1360-1330 cm⁻¹.
-
C=C/C=N Stretch (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (ESI+):
-
Molecular Ion Peak [M+H]⁺: A prominent peak expected at m/z 218.09, corresponding to the protonated molecule.
-
Proposed Synthesis and Characterization Workflow
A logical and efficient synthetic strategy is paramount. We propose a multi-step synthesis starting from a commercially available precursor, followed by a rigorous characterization workflow to ensure purity and structural integrity.
Proposed Synthetic Pathway
A plausible route involves the ethylamination of a suitable halo-nitroquinoline precursor. The synthesis of 6-chloro-5-nitroquinoline has been described in the literature, providing a reliable starting point.
Caption: Proposed synthesis of the target molecule via SNAr reaction.
Detailed Synthesis Protocol
Objective: To synthesize this compound from 6-chloro-5-nitroquinoline.
Materials:
-
6-chloro-5-nitroquinoline (1.0 eq)
-
Ethylamine (2.0-3.0 eq, solution in THF or EtOH)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with 6-chloro-5-nitroquinoline (1.0 eq) and potassium carbonate (2.0 eq), add anhydrous DMSO.
-
Add ethylamine solution (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid via flash column chromatography (silica gel), using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization and Purity Workflow
This workflow ensures the synthesized compound is structurally correct and meets the high purity standards required for biological testing.
Caption: Workflow for structural confirmation and purity analysis.
Predicted Biological Activities and Validation
The structural motifs within this compound suggest several promising avenues for biological activity. Quinoline derivatives are known to possess a wide range of therapeutic properties, including anticancer, antibacterial, and antimalarial effects.[3]
Anticancer Potential
-
Mechanism of Action Hypothesis:
-
DNA Intercalation: The planar quinoline ring system is a classic DNA intercalating scaffold, capable of inserting between DNA base pairs, disrupting replication and transcription, and ultimately inducing apoptosis.
-
Bioreductive Activation: The nitro group can be reduced by cellular reductases (e.g., cytochrome P450 reductase), particularly under the hypoxic conditions found in solid tumors. This reduction can generate reactive nitroso and hydroxylamino intermediates and reactive oxygen species (ROS), leading to cellular damage.[4]
-
Enzyme Inhibition: Many quinoline derivatives are known to inhibit key cellular enzymes like topoisomerases or protein kinases.[5]
-
Caption: Hypothesized anticancer mechanisms of action.
Proposed In Vitro Anticancer Assays
Protocol 1: MTT Cytotoxicity Assay
-
Objective: To determine the concentration-dependent cytotoxic effect on cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antibacterial Potential
-
Rationale: The 8-hydroxyquinoline analog, nitroxoline (5-nitro-8-hydroxyquinoline), is a known antibacterial agent used for urinary tract infections.[6] It functions by chelating essential metal ions required for bacterial enzyme function. While our target molecule lacks the 8-hydroxyl group for strong chelation, the nitroquinoline core itself can exhibit antibacterial properties.[3]
Proposed In Vitro Antibacterial Assay
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the minimum concentration of the compound that inhibits visible bacterial growth.
-
Methodology:
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound in which there is no visible turbidity.
-
Predicted Safety Profile and Handling
Disclaimer: This is a predicted safety profile. The compound has not been fully tested. All handling should be performed by trained personnel in a controlled laboratory setting.
Based on SDS information for related nitroaromatic and aminoquinoline compounds, this compound should be handled with caution.
-
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2]
-
Irritation: May cause skin and serious eye irritation.
-
Sensitization: May cause an allergic skin reaction.[7]
-
Long-Term Effects: Suspected of causing genetic defects or cancer. Nitroaromatic compounds are often mutagenic.[2]
-
-
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound represents a novel chemical entity with significant, predictable potential as a lead compound in drug discovery. Its structural features strongly suggest a profile conducive to anticancer and antibacterial activity, likely mediated by DNA interaction and bioreductive activation. This guide provides a comprehensive framework for its synthesis, rigorous characterization, and systematic biological evaluation. The detailed protocols and predictive analyses herein are designed to empower research and development teams to efficiently unlock the therapeutic potential of this promising molecule.
References
- An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. Benchchem.
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
- 8-Nitroquinoline | Solubility of Things.
- Application Notes & Protocols: Experimental Design for Testing Quinoline-Based Drug Candid
- 8-Nitroquinoline | C9H6N2O2 | CID 11830.
- 5-Nitroquinoline | C9H6N2O2 | CID 11829.
- Physical properties of 2-nitroquinoline (melting point, solubility). Benchchem.
- Synthesis and Characterization of Some New Quinoline Derivatives Derived
- Protocol for the synthesis of quinoline derivatives.
- SAFETY D
- N-Ethyl-5-nitroquinolin-8-amine. CHIRALEN.
- A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug.
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. Benchchem.
- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.
- N-Ethyl-5-nitroquinolin-8-amine. BLD Pharm.
- N-ethyl-3-methyl-8-nitroisoquinolin-5-amine. Chemazone.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Nitroxoline (CAS 4008-48-4). Cayman Chemical.
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
- Technology of Preparing 8Hydroxy5-nitroquinoline.
- 6-Nitroquinoxalin-5-amine | C8H6N4O2 | CID 13177513.
- Technology of preparation of 8-hydroxy-5-nitroquinoline.
- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
- Synthesis of nitroquinoline derivatives 9.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar.
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
- 5-Nitro-8-hydroxyquinoline. ChemBK.
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Whitepaper: A Multi-technique Approach to the Structural Elucidation of N-Ethyl-5-nitroquinolin-6-amine
Abstract
The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth protocol for the structural elucidation of a putative novel compound, N-Ethyl-5-nitroquinolin-6-amine. As this molecule is not yet described in the scientific literature, this document serves as a prospective guide, outlining the rigorous, multi-technique analytical workflow required to move from a proposed structure to a fully validated molecular identity. We detail a logical sequence of orthogonal analytical techniques—from foundational mass analysis to advanced 2D NMR and definitive X-ray crystallography—providing both the theoretical rationale and practical, step-by-step protocols essential for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
Quinoline and its derivatives are a vital class of heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals, including well-known antimalarial drugs. The precise substitution pattern on the quinoline ring is critical, as it profoundly influences the molecule's biological activity and physicochemical properties. Therefore, when a new derivative like this compound is synthesized, its proposed structure must be verified with absolute certainty.
This guide champions an orthogonal analytical strategy, where each technique provides an independent layer of evidence. By combining data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, extensive 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography, we construct a self-validating system that leaves no ambiguity.
The overall workflow is designed to systematically answer fundamental questions about the molecule:
-
What is its elemental composition? (HRMS)
-
What functional groups are present? (FTIR)
-
How are the atoms connected? (1D & 2D NMR)
-
What is the definitive 3D arrangement in space? (X-ray Crystallography)
dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end Figure 1: Orthogonal workflow for structural elucidation.
Foundational Analysis: Molecular Formula Determination
The first and most critical step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides mass measurements with enough precision (typically to four or more decimal places) to determine a unique molecular formula.[1][2][3]
Expected Data
For the proposed structure of this compound (C₁₁H₁₁N₃O₂), we can calculate the theoretical exact mass of its protonated molecular ion [M+H]⁺.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Nominal Mass | 217 |
| Monoisotopic Mass | 217.0851 |
| Calculated Exact Mass [M+H]⁺ | 218.0924 |
Table 1: Theoretical Mass Data for this compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an HRMS instrument such as a Q-TOF, Orbitrap, or FT-ICR mass spectrometer.[1]
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode to generate the [M+H]⁺ ion.
-
Analysis: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Processing: The instrument software will compare the measured m/z of the most intense peak in the isotopic cluster to the theoretical exact mass. A mass accuracy of <5 ppm is required for confident formula assignment.[4]
A successful result—an observed mass of ~218.0924 within 5 ppm error—provides strong evidence for the molecular formula C₁₁H₁₁N₃O₂.[5]
Functional Group Identification: Vibrational Spectroscopy
Once the molecular formula is established, Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups proposed in the structure. This is a rapid, non-destructive technique that probes the vibrational modes of chemical bonds.
Expected Data
The structure of this compound contains several characteristic functional groups that will produce distinct absorption bands in the IR spectrum.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3350 - 3310 | Medium, Sharp |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H Stretch (CH₃, CH₂) | 2980 - 2850 | Medium |
| Aromatic C=C/C=N | Ring Stretches | 1620 - 1450 | Medium-Strong |
| Nitro Group (NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |
| Nitro Group (NO₂) | Symmetric Stretch | 1370 - 1330 | Strong |
| Aromatic C-N | C-N Stretch | 1335 - 1250 | Strong |
Table 2: Predicted FTIR Absorption Bands.[6][7][8]
The presence of a sharp N-H stretch around 3330 cm⁻¹ and two very strong bands for the nitro group are key diagnostic markers.[7][9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Collect a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the key absorption bands and compare them with the expected values.
Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required to unambiguously piece together the molecular puzzle.[10]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H2 | ~8.8 | dd | 1H | Deshielded by adjacent N and ring current. |
| H4 | ~8.6 | dd | 1H | Deshielded by ring current. |
| H3 | ~7.5 | dd | 1H | Typical aromatic proton on quinoline. |
| H8 | ~7.8 | d | 1H | Deshielded by peri-effect of N lone pair. |
| H7 | ~7.3 | d | 1H | Ortho-coupled to H8. |
| NH | ~6.0 | br s | 1H | Broad signal, exchangeable with D₂O. |
| -CH₂- | ~3.4 | q | 2H | Methylene protons coupled to methyl group. |
| -CH₃ | ~1.4 | t | 3H | Methyl protons coupled to methylene group. |
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum indicates the number of unique carbon environments. A DEPT-135 experiment would further distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
| Carbon Assignment | Predicted δ (ppm) |
| C9 (C4a) | ~148 |
| C10 (C8a) | ~145 |
| C2 | ~150 |
| C4 | ~136 |
| C6 | ~135 |
| C5 | ~130 |
| C8 | ~129 |
| C3 | ~122 |
| C7 | ~115 |
| -CH₂- | ~40 |
| -CH₃ | ~15 |
Table 4: Predicted ¹³C NMR Chemical Shifts. Note: Quaternary carbons C5, C6, C9, C10 will not appear in a DEPT-135 spectrum.
2D NMR for Unambiguous Assignments
While 1D NMR provides a wealth of information, 2D NMR experiments are essential to confirm the connectivity.[11][12]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, primarily through 2 or 3 bonds. It is expected to show a clear correlation between the methylene quartet (~3.4 ppm) and the methyl triplet (~1.4 ppm), confirming the ethyl fragment. It will also show correlations between adjacent aromatic protons (e.g., H7-H8, H2-H3, H3-H4).[13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for proving the overall structure. It shows correlations between protons and carbons over 2-3 bonds.[12] Key expected HMBC correlations would be:
-
-CH₂- protons (~3.4 ppm) to C6: This proves the ethyl group is attached to the nitrogen at position 6.
-
NH proton (~6.0 ppm) to C6 and C5: Confirms the amine position.
-
H4 proton (~8.6 ppm) to C5: Confirms the position of the nitro group at C5.
-
H7 proton (~7.3 ppm) to C5: Further confirms the C5 substitution.
-
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [penwidth=1.5];
} end Figure 2: Key HMBC correlations confirming substituent positions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum.
-
-
2D Spectra Acquisition: Following standard instrument protocols[14][15][16], acquire the following 2D spectra:
-
gCOSY (gradient-selected Correlation Spectroscopy).
-
gHSQC (gradient-selected Heteronuclear Single Quantum Coherence).
-
gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation).
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals by systematically analyzing the correlations from the COSY, HSQC, and HMBC spectra.
Definitive 3D Structure: X-ray Crystallography
While the combination of MS and NMR provides a definitive constitutional assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure.[17][18][19] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.[17]
Rationale
This technique is considered the "gold standard" for structural determination.[20][21] If a single crystal of sufficient quality can be grown, the resulting electron density map provides a direct image of the molecular structure, confirming the connectivity and spatial arrangement of every atom, leaving no room for doubt.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling). Crystals should be at least 20 µm in all dimensions.[20]
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu) and a detector.[20] The crystal is cooled (typically to 100 K) and rotated in the X-ray beam while thousands of diffraction images are collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and "refined" to achieve the best fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated based on refinement statistics (e.g., R-factor) and is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Conclusion
The structural elucidation of a novel compound such as this compound demands a rigorous and systematic application of modern analytical techniques. By following the workflow presented in this guide—beginning with the confirmation of the molecular formula by HRMS, identifying functional groups with FTIR, meticulously mapping atomic connectivity through a suite of 1D and 2D NMR experiments, and finally, obtaining definitive proof with X-ray crystallography—a researcher can establish the molecular structure with the highest degree of scientific certainty. This multi-faceted, orthogonal approach ensures data integrity and provides the unassailable structural foundation required for further research and development.
References
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- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- METRIC - Office of Research and Innovation. (n.d.). Small Molecule X-ray Crystallography.
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- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines.
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- Chemistry LibreTexts. (2014, August 18). High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.
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- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
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- YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry.
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- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
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- PubMed Central. (n.d.). Theoretical NMR correlations based Structure Discussion.
- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- University of Notre Dame. (2022, March 22). Manualy Setting up 2D experiments.
- PubMed Central. (2021, March 25). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.
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A Technical Guide to the Spectroscopic Characterization of N-Ethyl-5-nitroquinolin-6-amine
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, N-Ethyl-5-nitroquinolin-6-amine. As direct experimental data for this specific molecule is not widely available in peer-reviewed literature, this document synthesizes established spectroscopic principles with data from closely related analogs to present a predictive analytical profile. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify, characterize, and assess the purity of this and structurally similar compounds.
Introduction: The Significance of this compound
This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The strategic placement of a nitro group at the 5-position and an ethylamino group at the 6-position is anticipated to modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its pharmacological profile. Accurate and unambiguous structural confirmation through spectroscopic methods is a cornerstone of the drug discovery and development process, ensuring the integrity of subsequent biological and toxicological evaluations.
This guide will delve into the three primary spectroscopic techniques for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the theoretical underpinnings, present a detailed experimental protocol, and provide an expert interpretation of the predicted spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton in the molecule. The electron-withdrawing nature of the nitro group and the quinoline nitrogen, combined with the electron-donating effect of the ethylamino group, will significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | dd | ~4.5, ~1.5 |
| H-3 | 7.6 - 7.8 | dd | ~8.5, ~4.5 |
| H-4 | 8.6 - 8.8 | dd | ~8.5, ~1.5 |
| H-7 | 7.2 - 7.4 | d | ~9.0 |
| H-8 | 8.0 - 8.2 | d | ~9.0 |
| NH | 6.5 - 7.0 | t | ~5.5 |
| CH₂ (ethyl) | 3.3 - 3.5 | q | ~7.0 |
| CH₃ (ethyl) | 1.2 - 1.4 | t | ~7.0 |
-
Aromatic Region: The protons on the quinoline ring (H-2, H-3, H-4, H-7, and H-8) are expected to appear in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic system. The exact chemical shifts are influenced by the substituents.
-
Aliphatic Region: The ethyl group protons will be found in the upfield region. The methylene (CH₂) protons will appear as a quartet due to coupling with the three methyl (CH₃) protons, which in turn will be a triplet.
-
Amine Proton: The N-H proton of the secondary amine is expected to show a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and is sensitive to solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 135 - 137 |
| C-4a | 125 - 127 |
| C-5 | 140 - 142 |
| C-6 | 145 - 147 |
| C-7 | 115 - 117 |
| C-8 | 128 - 130 |
| C-8a | 148 - 150 |
| CH₂ (ethyl) | 38 - 40 |
| CH₃ (ethyl) | 14 - 16 |
Experimental Protocol for NMR Spectroscopy
A generalized procedure for acquiring NMR spectra of quinoline derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition of 16-32 scans for adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Employ a proton-decoupled pulse sequence.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.
-
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to display several key absorption bands that confirm the presence of the nitro, amine, and aromatic functionalities.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3350 - 3310 | Medium |
| C-H Stretch (aromatic) | > 3000 | Medium to Weak |
| C-H Stretch (aliphatic) | 2980 - 2850 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1300 | Strong |
| C=N and C=C Stretches (ring) | 1600 - 1450 | Medium to Strong |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |
| N-H Wag (secondary amine) | 910 - 665 | Strong, Broad |
-
Nitro Group: The most characteristic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the NO₂ group.
-
Amine Group: A single, medium-intensity band in the 3350-3310 cm⁻¹ region is indicative of the N-H stretch of a secondary amine.[1] The strong C-N stretch of the aromatic amine and the broad N-H wag are also key identifiers.[1]
-
Quinoline Ring: A series of bands in the 1600-1450 cm⁻¹ region will arise from the C=C and C=N stretching vibrations within the quinoline core. Aromatic C-H stretching will be observed above 3000 cm⁻¹.
Experimental Protocol for IR Spectroscopy
A standard procedure for obtaining an IR spectrum of a solid sample is as follows:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the resulting powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan over a typical range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment prior to running the sample to subtract atmospheric H₂O and CO₂ absorptions.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₁₁H₁₁N₃O₂), the expected molecular weight is approximately 217.23 g/mol .
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 217.
-
Fragmentation Pattern: Nitroaromatic compounds often exhibit characteristic fragmentation pathways. Key expected fragments for this compound include:
-
Loss of the nitro group (NO₂•, 46 Da): A peak at m/z 171.
-
Loss of nitric oxide (NO•, 30 Da): A peak at m/z 187.
-
Loss of the ethyl group (•CH₂CH₃, 29 Da): A peak at m/z 188.
-
Alpha-cleavage of the ethylamino group (loss of •CH₃, 15 Da): A peak at m/z 202.
-
Caption: Predicted fragmentation pathways in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled to a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while softer techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for confirming the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS. While this guide presents a predictive spectroscopic profile based on established principles and data from analogous compounds, it provides a robust framework for researchers to interpret experimental data. The predicted chemical shifts, absorption frequencies, and fragmentation patterns serve as a reliable benchmark for the confirmation of synthesis and the assessment of purity for this and related quinoline derivatives, thereby upholding the principles of scientific integrity in drug discovery and development.
References
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- University of Calgary. IR Spectroscopy Tutorial: Amines.
-
PubChem. 6-Nitroquinoline. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
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An In-depth Technical Guide to N-Ethyl-5-nitroquinolin-6-amine (CAS No. 99601-37-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: Specific experimental data for N-Ethyl-5-nitroquinolin-6-amine is limited in publicly available literature. This guide has been compiled by leveraging established chemical principles and data from structurally related quinoline derivatives to provide a comprehensive and predictive technical overview for research and development purposes.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 99601-37-3 , is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties[1][2][3]. The presence of a nitro group, an amino group, and an ethyl substituent on the quinoline core of this particular molecule suggests a rich chemical landscape for exploration and potential for diverse pharmacological applications. This guide provides a detailed technical overview of its chemical properties, a plausible synthetic route, predicted spectroscopic characteristics, potential applications in drug discovery, and essential safety protocols.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₁N₃O₂ | Based on the chemical structure. |
| Molecular Weight | 217.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to orange solid | Nitroaromatic compounds are often colored. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic quinoline core and the nitro group contribute to hydrophobicity, while the amino group may offer some limited aqueous solubility. |
| Lipophilicity (logP) | Moderately lipophilic | The ethyl group and the quinoline ring increase lipophilicity, which is a key factor for cell membrane permeability[4]. |
| pKa | The quinoline nitrogen is weakly basic, and the exocyclic amino group is also basic. The nitro group is electron-withdrawing, which will decrease the basicity of both nitrogen atoms compared to unsubstituted quinoline. | The electronic effects of substituents significantly influence the pKa of quinolines. |
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be conceptualized in a multi-step process, starting from a suitable quinoline precursor.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6-Amino-5-nitroquinoline
The synthesis of 6-amino-5-nitroquinoline can be achieved through the nitration of 6-aminoquinoline. The amino group is ortho-, para-directing; however, under strong acidic conditions, the amino group will be protonated, and the directing effect will be altered. A more controlled approach would be to protect the amino group before nitration, followed by deprotection. An alternative and more direct route is the reduction of a dinitro precursor. A common method for the synthesis of 6-aminoquinolines is the Skraup–Doebner–Von Miller reaction, followed by reduction of a nitro group if a nitrated starting material is used[5]. For the purpose of this guide, we will consider the direct nitration of 6-aminoquinoline as a potential, albeit challenging, step. A more reliable method would be the reduction of 5,6-dinitroquinoline.
Protocol:
-
To a solution of 6-aminoquinoline in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5°C.
-
The reaction mixture is stirred at low temperature for several hours and then carefully poured onto crushed ice.
-
The solution is neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
The crude 6-amino-5-nitroquinoline is filtered, washed with water, and purified by recrystallization or column chromatography.
Step 2: N-Alkylation to Yield this compound
The final step involves the selective N-alkylation of the 6-amino group.
Protocol:
-
6-Amino-5-nitroquinoline is dissolved in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine) is added to the solution.
-
Ethyl iodide is added dropwise, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by column chromatography.
Spectroscopic Characterization: Predicted Data
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
| Technique | Predicted Spectral Features |
| ¹H NMR | - Aromatic protons on the quinoline ring (δ 7.0-9.0 ppm). The electron-withdrawing nitro group will cause a downfield shift of adjacent protons. - A quartet for the methylene protons (-CH₂-) of the ethyl group (δ 3.0-3.5 ppm). - A triplet for the methyl protons (-CH₃) of the ethyl group (δ 1.2-1.5 ppm). - A broad singlet for the amine proton (-NH-), which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons of the quinoline ring (δ 110-160 ppm). Carbons attached to the nitro and amino groups will show characteristic shifts. - Methylene carbon of the ethyl group (δ ~40 ppm). - Methyl carbon of the ethyl group (δ ~15 ppm). |
| IR Spectroscopy | - N-H stretching vibration of the secondary amine (around 3300-3400 cm⁻¹). - Asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). - C-H stretching of the aromatic ring and the ethyl group. - C=C and C=N stretching vibrations of the quinoline ring (1400-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 217.23. - Fragmentation patterns corresponding to the loss of the ethyl group, the nitro group, and other characteristic fragments of the quinoline ring. |
Reactivity and Potential for Further Derivatization
The chemical structure of this compound offers several sites for further chemical modification, making it a versatile scaffold for creating a library of compounds for drug discovery.
Chemical Reactivity Diagram
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N-Ethyl-5-nitroquinolin-6-amine: A Scaffolding for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The diverse pharmacological profiles of quinoline derivatives stem from the versatility of substituting various functional groups onto the core bicyclic structure, which significantly influences their mechanism of action, potency, and selectivity. This guide focuses on the untapped potential of a specific, lesser-explored derivative: N-Ethyl-5-nitroquinolin-6-amine .
This molecule possesses a unique combination of structural motifs that suggest significant therapeutic promise. The 5-nitro group, in particular, positions this compound as a prime candidate for development as a hypoxia-activated prodrug, a cutting-edge approach in cancer therapy that targets the low-oxygen microenvironment of solid tumors.[3][4] Furthermore, the 6-aminoquinoline core is a recognized pharmacophore in various bioactive compounds, and the N-ethyl substitution can modulate physicochemical properties to enhance cell permeability and target engagement.[5][6]
This document serves as a comprehensive technical guide for researchers, providing a scientifically grounded framework for investigating the potential research applications of this compound. We will delve into a plausible synthetic route, propose detailed experimental workflows for its evaluation as an anticancer and antibacterial agent, and provide insights into its structure-activity relationships based on established principles of medicinal chemistry.
Proposed Synthesis of this compound
Experimental Protocol: A Two-Step Synthesis
Step 1: Nitration of 6-aminoquinoline to yield 6-amino-5-nitroquinoline
This step introduces the crucial nitro group at the 5-position of the quinoline ring.
-
Materials: 6-aminoquinoline, fuming nitric acid, concentrated sulfuric acid, ice bath, standard laboratory glassware.
-
Procedure:
-
In a round-bottom flask, dissolve 6-aminoquinoline in concentrated sulfuric acid, maintaining the temperature at 0-5°C using an ice bath.
-
Slowly add fuming nitric acid dropwise to the solution while stirring vigorously. The temperature should be carefully monitored and maintained below 10°C.
-
After the addition is complete, continue stirring at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 6-amino-5-nitroquinoline.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: N-Ethylation of 6-amino-5-nitroquinoline to yield this compound
This step introduces the ethyl group to the amino function at the 6-position. Reductive amination is a suitable method for this transformation.[7]
-
Materials: 6-amino-5-nitroquinoline, acetaldehyde, sodium triacetoxyborohydride (or another suitable reducing agent), dichloromethane (DCM), standard laboratory glassware.
-
Procedure:
-
Dissolve 6-amino-5-nitroquinoline in anhydrous DCM in a round-bottom flask.
-
Add acetaldehyde (in slight excess) to the solution and stir at room temperature for 1-2 hours to form the corresponding imine intermediate.
-
Slowly add sodium triacetoxyborohydride to the reaction mixture in portions.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Potential Research Application I: A Hypoxia-Activated Anticancer Prodrug
Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[3] Hypoxic tumor cells are notoriously resistant to conventional chemotherapy and radiotherapy.[4] However, the hypoxic microenvironment presents a unique opportunity for targeted drug delivery through the use of hypoxia-activated prodrugs (HAPs).[3][4] These are inactive compounds that are selectively activated to their cytotoxic form by enzymes, such as nitroreductases, which are overexpressed in hypoxic conditions.[8][9]
The 5-nitroquinoline moiety of this compound makes it an excellent candidate for a HAP. The underlying principle is that under hypoxic conditions, nitroreductase enzymes can reduce the nitro group to a highly reactive hydroxylamine or amine, which can then induce cell death.[8][10][11][12]
Proposed Mechanism of Action
We hypothesize that this compound can act as a bioreductive prodrug. In the hypoxic tumor microenvironment, overexpressed nitroreductases will reduce the 5-nitro group. This reduction is expected to generate a cytotoxic species that can crosslink DNA or generate reactive oxygen species, leading to cancer cell death.
Caption: Proposed mechanism of activation for this compound as a hypoxia-activated prodrug.
Experimental Workflow for Evaluation
A systematic evaluation of this compound as a HAP would involve a series of in vitro and in vivo experiments.
Caption: Experimental workflow for evaluating the anticancer potential of this compound.
Detailed In Vitro Protocols:
-
Cell Viability Assays:
-
Culture selected cancer cell lines under both normoxic (21% O2) and hypoxic (1% O2) conditions.
-
Treat cells with a range of concentrations of this compound for 48-72 hours.
-
Assess cell viability using standard assays like MTT or SRB.
-
Expected Outcome: Significantly lower IC50 values under hypoxic conditions compared to normoxic conditions, indicating hypoxia-selective cytotoxicity.
-
-
Nitroreductase Dependence:
-
Utilize cell lines with varying levels of nitroreductase expression or genetically engineer cells to overexpress or knockdown specific nitroreductases.
-
Perform cytotoxicity assays to determine if the hypoxia-selective effect correlates with nitroreductase activity.
-
-
Mechanism of Action Studies:
-
Apoptosis Assays: Use flow cytometry with Annexin V/Propidium Iodide staining to determine if the compound induces apoptosis.
-
DNA Damage Analysis: Perform comet assays or γ-H2AX staining to assess for DNA damage.
-
Western Blotting: Analyze the expression of key proteins involved in apoptosis (e.g., caspases, Bax, Bcl-2) and DNA damage response pathways.[13]
-
In Vivo Xenograft Studies:
-
Establish subcutaneous tumors in immunodeficient mice using a suitable cancer cell line.
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) and monitor tumor volume and animal body weight regularly.
-
At the end of the study, perform histological analysis of tumors and major organs to assess efficacy and toxicity.
Potential Research Application II: A Novel Antibacterial Agent
The quinoline core is a well-established scaffold for antibacterial agents, with the fluoroquinolone class being a prominent example.[5] These drugs typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While the 6-fluoro substituent is common in many potent quinolones, studies have shown that a 6-amino group can also confer significant antibacterial activity.[5]
The combination of the 6-amino group and the overall quinoline structure in this compound suggests it may possess antibacterial properties worth investigating.
Proposed Target and Mechanism
The primary hypothesized target for the antibacterial activity of this compound is the bacterial DNA gyrase. The N-ethyl group may influence the binding affinity and spectrum of activity against different bacterial species.
Experimental Workflow for Antibacterial Screening
A standard workflow for evaluating the antibacterial potential of a new compound involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria, followed by mechanistic studies.
Caption: Workflow for evaluating the antibacterial activity of this compound.
Detailed Protocols:
-
MIC and MBC Determination:
-
Use the broth microdilution method to determine the MIC of this compound against a panel of bacteria, including strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Enterococcus faecalis.
-
For compounds showing bacteriostatic activity (inhibition of growth), determine the MBC to assess bactericidal (killing) activity.
-
-
DNA Gyrase Inhibition Assay:
-
Perform a supercoiling inhibition assay using purified bacterial DNA gyrase to determine if the compound directly inhibits this enzyme.
-
-
Time-Kill Kinetic Assays:
-
Evaluate the rate of bacterial killing by incubating bacteria with the compound at concentrations above the MIC and measuring the number of viable cells over time.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound will be dictated by the interplay of its key structural features. Based on existing literature on quinoline derivatives, we can infer the potential contribution of each moiety.[13][14][15][16]
| Structural Feature | Position | Potential Contribution to Biological Activity |
| Nitro Group | 5 | - Essential for bioreductive activation in hypoxic environments. - Electron-withdrawing nature can influence the overall electronic properties of the quinoline ring. |
| Amino Group | 6 | - Can act as a hydrogen bond donor, potentially interacting with biological targets. - Known to be compatible with antibacterial activity in quinolones.[5] |
| N-Ethyl Group | 6 | - Increases lipophilicity, which may enhance cell membrane permeability. - Can influence the binding affinity and selectivity for target enzymes.[6] |
| Quinoline Core | - | - A privileged scaffold that can intercalate into DNA or bind to enzyme active sites. |
Conclusion and Future Directions
This compound represents a promising yet underexplored molecule with significant potential for development as a novel therapeutic agent. The presence of the 5-nitro group makes it a particularly attractive candidate for investigation as a hypoxia-activated anticancer prodrug, a strategy that could address the challenge of treating drug-resistant tumors. Furthermore, its 6-aminoquinoline core warrants investigation into its potential as an antibacterial agent.
The experimental frameworks outlined in this guide provide a clear and scientifically rigorous path for elucidating the biological activities of this compound. Future research should focus on a systematic SAR study by synthesizing analogs with modifications to the N-alkyl chain and substitutions on the quinoline ring to optimize potency and selectivity. Successful development of this compound or its derivatives could lead to a new class of targeted therapies for cancer and infectious diseases.
References
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Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology. 2024. [Link]
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Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology. 2024. [Link]
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Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. RSC Publishing. 2025. [Link]
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Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. Sensors & Diagnostics (RSC Publishing). 2025. [Link]
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Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. ResearchGate. 2025. [Link]
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6-Aminoquinolones: a new class of quinolone antibacterials? PubMed. [Link]
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Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. National Institutes of Health. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. 2025. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. 2025. [Link]
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Hypoxia-activated prodrug. Wikipedia. [Link]
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Structure-activity relationship of anticancer drug candidate quinones. [Link]
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Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. PubMed Central. [Link]
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(PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. 2025. [Link]
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Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences. 2026. [Link]
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Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction. Chemical Communications (RSC Publishing). [Link]
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Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. 2019. [Link]
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Biological Activities of Quinoline Derivatives. Bentham Science. [Link]
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Synthesis of aminoquinolines 5a–x in two steps. ResearchGate. [Link]
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Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. PubMed Central. [Link]
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Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
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Structure-activity relationship of anticancer drug candidate quinones. PubMed Central. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing). 2025. [Link]
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Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Semantic Scholar. 2023. [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
- Separation of 5-nitroquinoline and 8-nitroquinoline.
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An In-depth Technical Guide to the Solubility and Stability of N-Ethyl-5-nitroquinolin-6-amine
Abstract
N-Ethyl-5-nitroquinolin-6-amine is a substituted nitroquinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry. As with any novel chemical entity being considered for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. This technical guide provides a comprehensive, predictive, and methodological framework for characterizing the aqueous solubility and chemical stability of this compound. Lacking extensive published data on this specific molecule, this document leverages established principles of physical chemistry and authoritative regulatory guidelines to outline a complete experimental roadmap. We will explore the molecule's structural attributes to predict its behavior and provide detailed, field-proven protocols for determining its thermodynamic solubility, pH-solubility profile, and degradation pathways under forced stress conditions. This guide is designed to equip researchers with the necessary theoretical grounding and practical workflows to generate a robust and reliable physicochemical profile, essential for formulation development, analytical method development, and regulatory submissions.
Molecular Structure Analysis and Predicted Physicochemical Properties
The first step in characterizing a new chemical entity is a thorough analysis of its structure to predict its behavior. The structure of this compound combines a large aromatic quinoline core with three key functional groups: a nitro group (-NO₂), a secondary amine (-NH-), and an ethyl group (-CH₂CH₃).
-
Quinoline Core: This bicyclic aromatic system is inherently hydrophobic and rigid, which tends to decrease aqueous solubility.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly influences the electronic distribution of the quinoline ring. It is a polar moiety and a hydrogen bond acceptor, which can offer some interaction with polar solvents.
-
Ethylamine Group (-NH-CH₂CH₃): The secondary amine at the 6-position is a critical determinant of the molecule's properties. The nitrogen atom's lone pair of electrons makes this group a weak base and a hydrogen bond donor/acceptor. Its ability to be protonated in acidic conditions is expected to be the single most important factor governing its aqueous solubility. The ethyl group adds a degree of lipophilicity.
Based on this structure, we can predict that this compound will behave as a weakly basic compound with low intrinsic solubility in neutral water, but with significantly enhanced solubility at lower pH values due to the formation of a soluble protonated salt.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Range | Rationale & Implication for Development |
| Molecular Formula | C₁₁H₁₁N₃O₂ | Provides the basis for molecular weight calculation. |
| Molecular Weight | ~217.23 g/mol | Essential for all concentration and molarity calculations in experimental work. |
| Predicted LogP | 2.0 - 3.0 | The combination of the hydrophobic quinoline core and ethyl group offset by the polar nitro and amine groups suggests moderate lipophilicity. This value indicates potential for membrane permeability but also points towards low intrinsic aqueous solubility. |
| Predicted pKa | 3.5 - 5.0 | The 6-amino group is expected to be the primary basic center. This pKa value is critical; at pH values below this, the compound will be predominantly ionized and more soluble. This dictates the pH range for solubility testing and potential formulation strategies (e.g., salt formation). |
| Hydrogen Bond Donors | 1 (Amine N-H) | Influences interactions with protic solvents and biological receptors. |
| Hydrogen Bond Acceptors | 4 (Nitro O, Amine N, Ring N) | Influences interactions with protic solvents. |
Solubility Profiling: A Methodological Approach
Solubility is a critical attribute that influences a drug's absorption, distribution, and overall bioavailability. For ionizable compounds like this compound, determining the solubility as a function of pH is mandatory. The "gold standard" for determining thermodynamic (equilibrium) solubility is the saturation shake-flask method.[1][2]
Causality in Experimental Design
The choice of the shake-flask method is deliberate; it is considered the most reliable technique because it measures the true equilibrium solubility of the most stable crystalline form of the compound, provided sufficient equilibration time is allowed.[1] This contrasts with kinetic solubility methods, which can often overestimate solubility by measuring the concentration before precipitation of a supersaturated solution occurs.[3] The use of a validated, specific analytical method like HPLC for quantification is crucial to distinguish the parent compound from any potential impurities or degradants.[1]
Caption: Workflow for pH-dependent solubility determination.
Protocol 1: Thermodynamic pH-Solubility Profiling
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.
Materials:
-
This compound (characterized solid form)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
Calibrated pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV method for quantification
-
Buffer solutions: pH 1.2 (0.1 M HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), and purified water.
Methodology:
-
Preparation: Add an excess amount of solid this compound to separate vials containing each buffer solution. A key principle is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation.[1] However, avoid adding so much that the properties of the medium itself are altered.[1]
-
Equilibration: Place the sealed vials in an orbital shaker set to 37 ± 1 °C. Agitate the samples for a predetermined period. To establish equilibrium, concentrations should be measured at various time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent (e.g., within 5-10%).[2] For poorly soluble compounds, equilibrium may take longer than 24 hours.[1]
-
Phase Separation: Once equilibrium is reached, remove the vials and allow them to stand briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant and separate the dissolved compound from the undissolved solid. This is a critical step; centrifugation followed by filtration through a 0.22 µm syringe filter is recommended to ensure no solid particles are carried over.
-
Sample Analysis: Immediately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the validated range of the analytical method. This prevents the compound from precipitating out of the saturated solution upon cooling.[2]
-
Quantification: Analyze the diluted samples using a pre-validated, stability-indicating HPLC-UV method. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
pH Verification: Measure the final pH of the suspension in each vial at the end of the experiment to ensure the buffer capacity was maintained.[1]
-
Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value. Plot solubility versus pH to generate the pH-solubility profile.
Stability Assessment and Forced Degradation
Understanding a molecule's intrinsic stability and its degradation pathways is a non-negotiable aspect of drug development. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[4][5] The goal is not to determine shelf-life but to achieve two primary objectives:
-
Identify Degradation Pathways: To understand how the molecule breaks down under hydrolytic, oxidative, thermal, and photolytic stress.
-
Develop a Stability-Indicating Method (SIAM): To generate degradation products and use them to develop and validate an analytical method (typically HPLC) that can separate the intact drug from all its degradants, a requirement of regulatory agencies.[5][6]
Causality in Stress Condition Selection
The stress conditions are chosen to mimic the extremes the drug might encounter during its lifecycle, from manufacturing to long-term storage and administration.[7]
-
Acid/Base Hydrolysis: Simulates potential degradation in the stomach (acidic) or intestines (basic), or upon contact with acidic/basic excipients.
-
Oxidation: Assesses susceptibility to atmospheric oxygen or oxidative impurities in excipients.
-
Heat: Evaluates thermal stability for manufacturing (e.g., drying) and storage conditions.
-
Light: Determines if the molecule is photosensitive, which dictates packaging requirements (e.g., amber vials, blister packs).[8]
A target degradation of 5-20% is generally considered optimal.[7] Too little degradation provides insufficient information, while excessive degradation can lead to secondary and tertiary degradants that complicate the analysis.
Caption: Workflow for forced degradation and SIAM development.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound and to generate samples for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Solvents for dissolution (e.g., Acetonitrile:Water 50:50)
-
Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂
-
Thermostatic oven, photostability chamber
-
HPLC system with a Photodiode Array (PDA) detector
Methodology:
-
Sample Preparation: Prepare stock solutions of the API at a known concentration (e.g., 1 mg/mL).[7]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store a sample at room temperature and another at an elevated temperature (e.g., 60°C). Sample at time points (e.g., 2, 8, 24 hours). Neutralize aliquots before HPLC analysis.
-
Base Hydrolysis: Repeat the process using 0.2 M NaOH to achieve a final base concentration of 0.1 M. Monitor under the same conditions as the acid hydrolysis. Neutralize aliquots before analysis.
-
Oxidative Degradation: Mix the stock solution with an appropriate volume of H₂O₂ to achieve a final concentration of ~3%. Store at room temperature and monitor over time.
-
Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C) in an oven. Periodically dissolve a sample and analyze.
-
Photostability: Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-PDA. The PDA detector is crucial as it can assess the peak purity of the parent compound, helping to ensure that no degradants are co-eluting. The primary goal is to develop an HPLC method where the parent peak is well-resolved from all degradation product peaks.
Conclusion
References
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
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Solubility of Things. 8-Nitroquinoline | Solubility of Things. Solubility of Things. Available from: [Link]
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National Center for Biotechnology Information. 5-Nitroquinoline. PubChem. Available from: [Link]
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link]
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World Health Organization. Annex 4: Procedure for determining the biopharmaceutics classification system classification of an active pharmaceutical ingredient. WHO Technical Report Series. Available from: [Link]
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National Center for Biotechnology Information. 8-Nitroquinoline. PubChem. Available from: [Link]
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National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. PMC. Available from: [Link]
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MDPI. Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment. MDPI. Available from: [Link]
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U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. FDA. Available from: [Link]
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National Center for Biotechnology Information. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC. Available from: [Link]
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IJCRT.org. Stability Indicating Assay Method. IJCRT.org. Available from: [Link]
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IJSDR. Stability indicating study by using different analytical techniques. IJSDR. Available from: [Link]
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Theoretical Mechanism of Action of N-Ethyl-5-nitroquinolin-6-amine: A Framework for Investigation
An In-Depth Technical Guide
Executive Summary
N-Ethyl-5-nitroquinolin-6-amine is a novel chemical entity for which no direct experimental data on biological activity currently exists in published literature. However, its structure, comprising a quinoline scaffold, a nitro group, and an ethylamino substituent, provides a strong basis for formulating several plausible mechanisms of action. This guide deconstructs the molecule based on established structure-activity relationships of related quinoline, nitroaromatic, and aminoquinoline compounds. We posit that its primary mechanism is likely centered on the induction of oxidative stress via redox cycling of the 5-nitro group . Secondary potential mechanisms include direct DNA interaction (intercalation and/or topoisomerase inhibition) and inhibition of protein kinases . This document presents these theoretical frameworks in detail and provides a comprehensive, self-validating experimental plan to systematically investigate and confirm the compound's true biological function.
Introduction: Deconstructing the Pharmacophore
The rational exploration of a new chemical entity begins with an analysis of its core structure and functional groups, which often predict its biological and pharmacological properties.
The Quinoline Scaffold: A Privileged Structure
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] This scaffold is present in a vast array of therapeutic agents with a wide spectrum of pharmacological activities, including antimalarial (e.g., Chloroquine), anticancer, antibacterial, and anti-inflammatory properties.[2] Its planarity and aromaticity make it an ideal candidate for intercalating into DNA, while its heterocyclic nature allows for diverse substitutions that can modulate its interaction with various biological targets.[1]
The Bio-activity of Nitro and Amino Substituents
The biological activity of the quinoline core is profoundly influenced by its substituents.
-
The 5-Nitro Group: Nitroaromatic compounds are well-known for their bio-reductive properties. The electron-withdrawing nature of the nitro group makes it susceptible to enzymatic reduction, particularly in the hypoxic environments characteristic of solid tumors or anaerobic bacteria.[3] This reduction can initiate a futile redox cycle that generates reactive oxygen species (ROS), leading to significant cellular damage.[4][5] Furthermore, compounds like 4-nitroquinoline 1-oxide are known carcinogens that directly form adducts with DNA, causing damage.
-
The 6-Amino Group: The position and substitution of an amino group on the quinoline ring are critical for activity. Aminoquinolines have been investigated for a range of activities, including antiproliferative effects.[6] The N-ethyl group attached to the 6-amino position in our compound of interest increases lipophilicity, potentially enhancing membrane permeability and altering its metabolic profile compared to an unsubstituted amine.
Structural Analysis of this compound
The combination of these three moieties—the planar quinoline core, the redox-active nitro group at the C5 position, and the N-ethylamino group at the C6 position—suggests a molecule with a high potential for multifaceted biological activity. The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group on the same aromatic ring likely modulates the redox potential of the molecule, influencing its propensity to engage in the mechanisms outlined below.
Proposed Theoretical Mechanisms of Action
Based on the structural analysis, we propose three primary, testable hypotheses for the mechanism of action of this compound.
Primary Hypothesis: Induction of Oxidative Stress via Redox Cycling
This is the most probable mechanism of action. We theorize that this compound (QN-NO2) is a substrate for intracellular reductases (e.g., NADPH-cytochrome P450 reductase).
-
Initial Reduction: The nitro group is reduced by a single electron to form a nitro radical anion (QN-NO2•⁻).
-
Redox Cycling: In the presence of molecular oxygen (O2), this radical anion rapidly transfers its electron to O2, regenerating the parent compound (QN-NO2) and producing a superoxide radical (O2•⁻).
-
ROS Cascade: The superoxide radical is dismutated to hydrogen peroxide (H2O2), which can then be converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction.
-
Cellular Damage: This cascade of ROS leads to widespread damage to cellular macromolecules, including lipid peroxidation of membranes, oxidation of proteins, and strand breaks in DNA, ultimately triggering apoptotic or necrotic cell death.[4][5]
Caption: Proposed redox cycling of this compound to generate ROS.
Secondary Hypothesis: DNA Intercalation and Topoisomerase Inhibition
The planarity of the quinoline ring system is a classic structural motif for DNA intercalators.[1]
-
Intercalation: The compound could slide between the base pairs of the DNA double helix. This would disrupt the structure of DNA, interfering with essential processes like replication and transcription by preventing the binding of polymerases and other DNA-processing proteins.
-
Topoisomerase Inhibition: By distorting the DNA helix, the compound could stabilize the transient DNA-topoisomerase cleavage complex. This prevents the re-ligation of the DNA strand, leading to an accumulation of double-strand breaks and triggering cell cycle arrest and apoptosis. This is a known mechanism for some quinoline derivatives.[1]
Tertiary Hypothesis: Kinase Inhibition
Numerous quinoline derivatives have been successfully developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The this compound structure could potentially function as a scaffold that fits within the ATP-binding pocket of certain kinases, preventing the phosphorylation of their downstream targets and thereby blocking pro-survival or pro-proliferative signaling.
Experimental Validation Framework
To systematically test these hypotheses, a logical, multi-step experimental workflow is required. The causality behind each step is to build a case for a specific mechanism, starting with broad screening and moving to more definitive assays.
Caption: A logical workflow for the experimental validation of the proposed mechanisms.
Protocol: In Vitro ROS Detection using DCFH-DA
-
Rationale: This is a primary screening assay to directly test the oxidative stress hypothesis. 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by intracellular ROS. An increase in fluorescence indicates ROS production.
-
Methodology:
-
Cell Culture: Plate cells (e.g., A549 lung cancer cells) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Loading: Remove media and wash cells with phosphate-buffered saline (PBS). Incubate cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.
-
Treatment: Wash cells again with PBS to remove excess dye. Add fresh media containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a positive control (e.g., H2O2) and a vehicle control (e.g., DMSO).
-
Measurement: Immediately measure fluorescence intensity (excitation ~485 nm, emission ~535 nm) at multiple time points (e.g., 0, 30, 60, 120 minutes) using a plate reader.
-
Validation: To confirm the result, perform a parallel experiment where cells are co-treated with the compound and an antioxidant like N-acetylcysteine (NAC). A reduction in the fluorescence signal in the presence of NAC validates that the signal is due to ROS.
-
Protocol: DNA Interaction via UV-Visible Spectroscopic Titration
-
Rationale: This biophysical assay tests for direct interaction between the compound and DNA. Intercalation typically causes a hypochromic (decrease in absorbance) and bathochromic (red-shift) change in the compound's UV-Vis spectrum.
-
Methodology:
-
Preparation: Prepare a stock solution of the compound in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and confirm its purity (A260/A280 ratio ~1.8-1.9).
-
Titration: Hold the concentration of the compound constant in a quartz cuvette. Incrementally add small aliquots of the ctDNA stock solution.
-
Measurement: After each addition of ctDNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum (e.g., 200-500 nm).
-
Analysis: Monitor changes in the absorbance maximum (λmax) and intensity. A significant shift or decrease in absorbance upon ctDNA addition is indicative of binding.
-
Protocol: Topoisomerase I DNA Relaxation Assay
-
Rationale: If the previous assay suggests DNA binding, this experiment directly tests for functional inhibition of a key DNA-processing enzyme. Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine Topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound. Include a positive control inhibitor (e.g., camptothecin) and a no-enzyme control.
-
Initiation: Add human Topoisomerase I enzyme to all tubes except the no-enzyme control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Analysis: Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel. Visualize the DNA bands with ethidium bromide or SYBR Green.
-
Interpretation: The supercoiled DNA (faster migrating) will be converted to relaxed DNA (slower migrating) in the active enzyme control. If the compound is an inhibitor, the DNA will remain in its supercoiled form.
-
Hypothetical Data Presentation and Interpretation
To illustrate the expected outcomes, the following tables summarize plausible data from the proposed experiments.
Table 1: Hypothetical Cytotoxicity and ROS Generation Data
| Compound Concentration (µM) | Cell Viability (% of Control) | ROS Production (Fold Change) | ROS Production + NAC (Fold Change) |
| 0 (Vehicle) | 100 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 1 | 95 ± 4 | 1.8 ± 0.2 | 1.1 ± 0.1 |
| 5 | 72 ± 6 | 4.5 ± 0.5 | 1.4 ± 0.2 |
| 10 | 48 ± 5 | 9.2 ± 0.8 | 1.9 ± 0.3 |
| 50 | 15 ± 3 | 15.6 ± 1.2 | 2.5 ± 0.4 |
-
Interpretation: This hypothetical data shows a dose-dependent decrease in cell viability that strongly correlates with a dose-dependent increase in ROS production. The significant rescue of ROS levels by the antioxidant NAC would strongly support the primary hypothesis of oxidative stress as the main cytotoxic mechanism.
Table 2: Hypothetical DNA Binding and Topoisomerase Inhibition
| Titration/Assay | Observation | Interpretation |
| UV-Vis Titration | ||
| + 0 µM ctDNA | λmax = 380 nm, Abs = 0.85 | Baseline |
| + 50 µM ctDNA | λmax = 385 nm, Abs = 0.72 | Bathochromic shift & Hypochromism |
| Topo I Assay | ||
| + 10 µM Compound | DNA remains >80% supercoiled | Strong Inhibition |
| + 1 µM Compound | DNA is ~50% relaxed | Moderate Inhibition |
-
Interpretation: The spectral shifts in the presence of DNA suggest direct binding. The subsequent confirmation that the compound prevents DNA relaxation by Topoisomerase I would validate the secondary hypothesis.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is not yet available, its chemical structure provides a robust foundation for forming testable hypotheses. The most probable mechanism involves the generation of intracellular ROS via the redox cycling of its 5-nitro group. However, plausible secondary mechanisms, including DNA intercalation and kinase inhibition, cannot be discounted and may act in concert.
The experimental framework detailed in this guide provides a clear and logical path forward for elucidating the compound's true biological activity. Successful validation of one or more of these mechanisms would position this compound as a promising lead compound for further development, particularly in the fields of oncology or antimicrobial research.
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In Silico Modeling of N-Ethyl-5-nitroquinolin-6-amine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the in silico modeling of N-Ethyl-5-nitroquinolin-6-amine, a novel quinoline derivative. In the absence of extensive experimental data for this specific molecule, this document outlines a robust, field-proven workflow for predicting its biological targets and characterizing its potential as a therapeutic agent. We will navigate the crucial initial steps of target identification using a consensus of cutting-edge in silico prediction tools. Subsequently, a hypothetical yet plausible protein target will be selected to illustrate a complete modeling cascade, from initial molecular docking and detailed molecular dynamics simulations to the prediction of ADMET properties. This guide is designed for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, reproducible protocols to guide the computational evaluation of novel chemical entities.
Introduction: The Quinoline Scaffold and the Imperative for In Silico Assessment
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. The introduction of varied substituents to the quinoline ring system allows for the fine-tuning of physicochemical and pharmacological properties, leading to compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This compound represents a less-explored member of this chemical family, and as such, presents a compelling case for the power of in silico modeling in modern drug discovery.
The journey of a novel compound from initial concept to a viable drug candidate is fraught with high attrition rates and substantial costs. In silico modeling offers a powerful and cost-effective strategy to de-risk and accelerate this process. By simulating the interactions of a molecule with biological systems in a virtual environment, we can gain critical insights into its potential efficacy, safety, and pharmacokinetic profile long before committing to expensive and time-consuming laboratory synthesis and testing.
This guide will provide a detailed, step-by-step framework for the in silico evaluation of this compound, beginning with the most critical and foundational step: the prediction of its biological target(s).
The Unveiling: Target Prediction for a Novel Compound
Without a known biological target, any subsequent in silico modeling efforts would be speculative at best. Therefore, our first and most crucial task is to generate a high-confidence hypothesis for the protein(s) with which this compound is most likely to interact. To achieve this, we will employ a multi-pronged approach, leveraging the strengths of several distinct and validated computational methodologies. This consensus-based strategy mitigates the inherent limitations of any single prediction algorithm and increases the likelihood of identifying a biologically relevant target.
The initial step for any in silico workflow is to obtain a machine-readable representation of the molecule. For this compound, the SMILES (Simplified Molecular Input Line Entry System) string is CCNC1=C(C=C2C(=C1)C=CC=N2)[O-] . This will be the input for the following target prediction platforms.
Methodologies for Target Prediction
We will utilize a combination of ligand-based and reverse-docking approaches to predict potential targets.
-
Chemical Similarity-Based Approaches: These methods operate on the principle that structurally similar molecules often exhibit similar biological activities. By comparing our query molecule to vast databases of compounds with known protein targets, we can infer potential targets.
-
Similarity Ensemble Approach (SEA): This statistical method assesses the similarity of a query molecule's targets to the targets of its nearest neighbors in a chemical database.
-
CSNAP3D: This approach combines 2D and 3D chemical similarity metrics with network analysis to predict targets.
-
-
Pharmacophore-Based Approaches: These methods identify the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are responsible for a molecule's biological activity.
-
PharmMapper: This web server performs reverse pharmacophore mapping to identify potential protein targets from a database of pharmacophore models.
-
-
Reverse Docking: This structure-based method involves docking our query molecule into the binding sites of a large number of proteins to predict binding affinities.
Hypothetical Target Selection: A Case Study with Human Carbonic Anhydrase II
For the purpose of this technical guide, let us assume that our multi-faceted target prediction approach yields a consistent and high-confidence prediction for Human Carbonic Anhydrase II (CA-II) as a plausible biological target for this compound. CA-II is a well-characterized zinc-containing metalloenzyme involved in various physiological processes, and its inhibition has therapeutic applications in conditions such as glaucoma and epilepsy.
With this hypothetical target in hand, we can now proceed to a detailed in silico investigation of the interaction between this compound and CA-II.
Molecular Docking: Elucidating the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This provides valuable insights into the binding mode, key interacting residues, and a semi-quantitative estimation of binding affinity.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for performing molecular docking of this compound into the active site of Human Carbonic Anhydrase II using the widely adopted software, AutoDock Vina.
Step 1: Preparation of the Receptor (Carbonic Anhydrase II)
-
Obtain the Protein Structure: Download the crystal structure of Human Carbonic Anhydrase II (PDB ID: 2CBE) from the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
This can be accomplished using software such as AutoDockTools, Chimera, or PyMOL.
-
Step 2: Preparation of the Ligand (this compound)
-
Generate a 3D Structure: Convert the SMILES string of the ligand into a 3D structure using a tool like Open Babel or the ChemDraw.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
Step 3: Defining the Binding Site and Running the Docking Simulation
-
Grid Box Definition: Define a grid box that encompasses the active site of CA-II. The active site is well-known and contains a catalytic zinc ion. The grid box should be centered on this zinc ion and be large enough to accommodate the ligand in various orientations.
-
Configuration File: Create a configuration file for AutoDock Vina specifying the paths to the prepared receptor and ligand files, the coordinates of the grid box, and other docking parameters (e.g., exhaustiveness).
-
Execution: Run the AutoDock Vina simulation from the command line.
Step 4: Analysis of Docking Results
-
Binding Affinity: The primary output of AutoDock Vina is a table of binding poses ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding.
-
Visualization of Binding Pose: Visualize the top-ranked binding pose in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions between the ligand and the protein. Identify key hydrogen bonds, hydrophobic interactions, and any interactions with the catalytic zinc ion.
Diagram: Molecular Docking Workflow
Caption: Workflow for molecular docking of a small molecule to a protein target.
Molecular Dynamics Simulations: Assessing Binding Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the binding pose and the conformational changes of the complex over time in a simulated physiological environment.
Experimental Protocol: MD Simulation with GROMACS
This protocol describes the setup and execution of a molecular dynamics simulation for the this compound-CA-II complex using GROMACS, a widely used MD engine.[3][4][5][6]
Step 1: System Preparation
-
Starting Structure: Use the top-ranked docked pose from the molecular docking as the initial coordinates for the protein-ligand complex.
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand. Ligand parameterization can be performed using tools like the Antechamber and ParamChem.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.
Step 2: Simulation Protocol
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.
-
Equilibration:
-
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.
-
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 bar) to ensure the correct density of the simulation box.
-
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without restraints to sample the conformational space of the complex.
Step 3: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD suggests a stable binding pose.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.
-
Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein, providing a more quantitative measure of binding affinity.
Diagram: Molecular Dynamics Simulation Workflow
Caption: Workflow for performing and analyzing a molecular dynamics simulation of a protein-ligand complex.
ADMET Prediction: Profiling Drug-Likeness and Safety
A promising drug candidate must not only exhibit high potency towards its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction provides an early assessment of these crucial parameters.
Data Presentation: Predicted ADMET Properties
A variety of online tools and software packages (e.g., SwissADME, pkCSM, ADMETlab) can be used to predict the ADMET properties of this compound. The following table summarizes a hypothetical set of predicted properties.
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical Properties | Molecular Weight | 217.21 g/mol | Favorable (within Lipinski's Rule of 5) |
| LogP | 2.5 | Optimal lipophilicity for oral absorption | |
| H-bond Donors | 1 | Favorable (within Lipinski's Rule of 5) | |
| H-bond Acceptors | 4 | Favorable (within Lipinski's Rule of 5) | |
| Absorption | Caco-2 Permeability | High | Likely to have good intestinal absorption |
| Human Intestinal Absorption | >90% | High probability of being well-absorbed | |
| Distribution | Blood-Brain Barrier Permeability | Low | Less likely to cause CNS side effects |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Lower risk of common drug-drug interactions | |
| Excretion | Renal Clearance | Moderate | Likely to be cleared by the kidneys |
| Toxicity | AMES Mutagenicity | Potential Risk | The nitro group may be a structural alert |
| hERG Inhibition | Low Risk | Unlikely to cause cardiac toxicity |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the initial evaluation of a novel compound, this compound. By commencing with a robust, consensus-based approach to target prediction, we established a scientifically grounded, albeit hypothetical, basis for subsequent detailed modeling. The protocols for molecular docking and molecular dynamics simulations provide a clear roadmap for elucidating the potential binding interactions and stability of the compound with its predicted target, Human Carbonic Anhydrase II. Furthermore, the in silico ADMET profiling offers an early-stage assessment of the compound's drug-like properties.
The results of such an in silico investigation provide a strong foundation for guiding further experimental work. The predicted binding mode can inform the design of analogs with improved potency and selectivity. The ADMET predictions highlight potential liabilities, such as the potential for CYP450 inhibition and mutagenicity, that should be prioritized for experimental validation.
It is imperative to underscore that in silico modeling is a predictive science and its findings must be validated through rigorous experimental testing. The true value of this computational approach lies in its ability to generate testable hypotheses, prioritize compounds for synthesis, and ultimately, to accelerate the discovery of novel and effective therapeutics.
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Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Dynamics Package. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]
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Van Der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. (2005). GROMACS: Fast, flexible, and free. Journal of computational chemistry, 26(16), 1701-1718. [Link]
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Krause, F., Voigt, K., Di Ventura, B., & Ozturk, M. A. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Molecular Biosciences, 10, 1243970. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]
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An In-Depth Technical Guide to the Homologs and Analogs of N-Ethyl-5-nitroquinolin-6-amine: A Roadmap for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on N-Ethyl-5-nitroquinolin-6-amine as a focal point for the exploration of novel therapeutic agents. While specific data on this particular molecule is nascent, its structural motifs—a nitro-substituted quinoline core with an ethylamino group—suggest significant potential for biological activity. This document provides a comprehensive framework for researchers to design, synthesize, and evaluate homologs and analogs of this compound. We will delve into the rationale behind analog design, provide detailed synthetic methodologies, outline robust protocols for biological evaluation, and explore the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class. Furthermore, we will introduce computational approaches that can accelerate the discovery and optimization of lead compounds.
Introduction: The Quinoline Scaffold and the Promise of this compound
Quinoline and its derivatives are a class of heterocyclic compounds that have garnered immense interest in drug discovery due to their diverse pharmacological activities. The fusion of a benzene ring to a pyridine ring creates a unique electronic and structural environment that allows for a wide array of chemical modifications, each influencing the molecule's interaction with biological targets. The introduction of substituents such as nitro groups and amino moieties can profoundly impact the biological profile of the quinoline core. The nitro group, being a strong electron-withdrawing group, can modulate the compound's redox properties and its ability to participate in crucial biological interactions.[1] Concurrently, the amino group and its alkylated derivatives can influence solubility, basicity, and hydrogen bonding capabilities, all of which are critical for drug-receptor interactions.
This compound, the subject of this guide, encapsulates these key features. Although detailed public-domain data on this specific compound is limited, its existence is confirmed by commercial suppliers.[2] This guide, therefore, serves as a proactive manual for the systematic exploration of its chemical space. We will treat this compound as a lead structure, providing the necessary tools and knowledge to generate and assess a library of its homologs and analogs with the aim of identifying novel drug candidates.
Rationale for the Development of Homologs and Analogs
The primary objective of creating homologs and analogs of a lead compound is to systematically probe the structure-activity relationship (SAR) to optimize its therapeutic properties. This involves modifying the lead structure to enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), while minimizing toxicity.
Homologation: Fine-Tuning Physicochemical Properties
Homologs are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group (-CH2-). In the context of this compound, homologation would primarily involve extending the N-ethyl group to N-propyl, N-butyl, and so on.
-
Causality: Increasing the length of the alkyl chain systematically alters the lipophilicity of the molecule. This can have a profound effect on its ability to cross cell membranes, its binding to plasma proteins, and its interaction with hydrophobic pockets in target proteins. There is often an optimal chain length for a given biological activity, beyond which steric hindrance or excessive lipophilicity can become detrimental.
Analog Design: Exploring the Chemical Space
Analogs are compounds that are structurally similar to the lead compound but have more significant chemical modifications. For this compound, analog design can be approached by modifying three key regions: the N-alkyl group, the nitro group, and the quinoline core.
-
N-Alkyl Group Modification: Replacing the ethyl group with other functionalities such as branched alkyl chains, cyclic systems (e.g., cyclopropyl, cyclohexyl), or incorporating heteroatoms (e.g., N-(2-hydroxyethyl), N-(2-methoxyethyl)) can explore steric and electronic requirements in the binding pocket of a target protein.
-
Nitro Group Modification: The position and nature of the electron-withdrawing group can be altered. Moving the nitro group to other positions on the quinoline ring (e.g., 7-nitro, 8-nitro) or replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) can fine-tune the electronic properties of the molecule and its metabolic stability.
-
Quinoline Core Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the quinoline ring can significantly impact the molecule's overall shape, electronic distribution, and interaction with biological targets. For instance, a chloro group at the 7-position is a common feature in many biologically active quinolines.
Synthetic Strategies and Methodologies
The synthesis of quinoline derivatives is a well-established field of organic chemistry, with several named reactions providing versatile routes to this scaffold.[3] The choice of synthetic strategy will depend on the desired substitution pattern of the target analogs.
Core Quinoline Synthesis
Several classical methods can be employed to construct the quinoline nucleus, which can then be further functionalized.
-
Skraup Synthesis: This is a robust method for synthesizing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[4][5] This method is particularly useful for preparing quinolines with substituents on the benzene ring, as the corresponding substituted anilines are often readily available.
-
Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl group. It is a highly convergent and regioselective method for preparing substituted quinolines.
Proposed Synthesis of this compound and its Analogs
A plausible synthetic route to this compound and its analogs could start from a suitably substituted aniline and proceed through a Skraup or Doebner-von Miller reaction to form the nitroquinoline core, followed by functional group manipulations to introduce the ethylamino group.
Diagram of a Proposed Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound analogs.
Experimental Protocol: General Procedure for Skraup Synthesis of a Nitroquinoline
CAUTION: The Skraup reaction is highly exothermic and can become violent if not properly controlled. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add the substituted nitroaniline (1.0 eq).
-
Reagent Addition: To the stirred aniline, add glycerol (3.0 eq) and a catalytic amount of a mild oxidizing agent such as arsenic pentoxide or nitrobenzene.
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 120°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 130-140°C for 3-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Biological Evaluation: Protocols for In Vitro Screening
Once a library of homologs and analogs has been synthesized, the next critical step is to evaluate their biological activity. Based on the known activities of quinoline derivatives, primary screening should focus on anticancer and antimicrobial effects.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][8][9]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights for Amino-Nitro-Quinolines
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. For amino-nitro-quinolines, several key SAR principles can be inferred from existing literature.
-
Position of the Nitro Group: The position of the electron-withdrawing nitro group can significantly influence the electronic properties and biological activity of the quinoline ring. For instance, in some series of 4-aminoquinolines, electron-withdrawing groups at the 7-position have been shown to affect the pKa of the quinoline nitrogen and the side-chain amino group, which in turn influences their antiplasmodial activity.
-
Nature of the Amino Side Chain: The length and branching of the N-alkyl group can impact lipophilicity and steric interactions with the target. A tertiary amine in the side chain is often important for activity in 4-substituted quinolines.[10]
-
Substitution on the Quinoline Core: The introduction of other substituents, such as halogens or methoxy groups, can further modulate the activity. For example, a 7-chloro group is a common feature in many antimalarial 4-aminoquinolines.
Table 1: Representative Data on the Biological Activity of Substituted Quinolines
| Compound Class | Derivative Example | Target/Cell Line | Activity (IC50/MIC) | Reference |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric Cancer) | 1.38 µM | |
| 4-Amino-7-Chloroquinoline | Chloroquine | Plasmodium falciparum | Varies with strain | |
| 2-Arylquinoline | Quinoline 13 | HeLa (Cervical Cancer) | 8.3 µM | |
| 4-Aminoquinoline Derivative | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Human tumor cell lines | < 1.0 µM | |
| Nitroquinoline Derivative | Nitroxoline (5-nitro-8-hydroxyquinoline) | Various bacteria and cancer cells | Varies | [1] |
Computational Approaches in Analog Design and Evaluation
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and prioritization of candidate molecules before their synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights into the steric and electrostatic features that are important for activity.[8]
Diagram of a 3D-QSAR Workflow:
Caption: A typical workflow for a 3D-QSAR study.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] It can be used to elucidate the binding mode of quinoline derivatives to their target proteins and to screen virtual libraries of compounds for potential binders.
Generalized Molecular Docking Workflow:
-
Receptor Preparation: Obtain the 3D structure of the target protein (from the Protein Data Bank or homology modeling) and prepare it by adding hydrogens, assigning partial charges, and defining the binding site.
-
Ligand Preparation: Generate the 3D structure of the quinoline analog and optimize its geometry.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to place the ligand in the binding site of the receptor in various conformations and orientations.
-
Scoring and Analysis: The docking program calculates a score for each pose, which estimates the binding affinity. The binding poses are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor.
Conclusion and Future Directions
This compound presents a promising, yet underexplored, starting point for the development of novel therapeutic agents. This technical guide has provided a comprehensive roadmap for the design, synthesis, and evaluation of its homologs and analogs. By systematically applying the principles of medicinal chemistry, employing robust synthetic and biological testing protocols, and leveraging the power of computational modeling, researchers can efficiently navigate the chemical space around this lead compound. The insights gained from SAR studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of new quinoline-based drug candidates. The multifaceted nature of the quinoline scaffold suggests that the exploration of this compound analogs could lead to the discovery of novel treatments for a range of diseases, from cancer to infectious diseases.
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Broth Dilution Method for MIC Determination. Microbe Online. (2013, November 15). [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Cellular Characterization of N-Ethyl-5-nitroquinolin-6-amine
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2][3][4] The introduction of substituents, such as nitro and ethyl-amino groups, to the quinoline core can significantly alter its physicochemical properties and biological effects. N-Ethyl-5-nitroquinolin-6-amine represents a novel investigational compound within this chemical space. As with any new chemical entity, a systematic and robust characterization of its effects on cellular systems is paramount to understanding its therapeutic potential and mechanism of action.[5][6][7][8]
This guide provides a comprehensive framework for the initial cell-based characterization of this compound. We present a logical, multi-assay workflow designed to first establish its cytotoxic potential and subsequently elucidate the underlying mechanisms of cell death. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints. While centered on this compound, these methodologies are broadly applicable to the cellular analysis of other novel quinoline derivatives.
Compound Handling and Preparation: The Foundation of Reliable Data
Prior to initiating any cell-based assay, proper handling and preparation of the test compound are critical for ensuring reproducible results.
-
Solubility Testing: The solubility of this compound should be empirically determined in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of organic compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Subsequently, assess the solubility and stability of the compound in aqueous cell culture media at the final working concentrations. Observe for any precipitation, as this can lead to inaccurate dosing and confounding results.
-
Stock Solution Storage: Aliquot the high-concentration stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture, to maintain compound integrity. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw a fresh aliquot of the stock solution and prepare serial dilutions in serum-free or complete cell culture medium immediately before adding to the cells. Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
Experimental Workflow for Cellular Characterization
A tiered approach is recommended to efficiently characterize the cellular effects of this compound. This workflow progresses from broad cytotoxicity screening to more specific mechanistic assays.
Caption: A tiered experimental workflow for the cellular characterization of a novel compound.
Phase 1: Determining Cytotoxic Potential
The initial step is to ascertain the concentration-dependent effect of this compound on cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this phase.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10][11][12][13]
Materials:
-
This compound
-
Selected cancer cell line(s)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9][11]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl).[11][12]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[9][10][11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9][11]
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[9] A reference wavelength of 620-630 nm can be used to reduce background noise.[9][11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Phase 2: Elucidating the Mechanism of Cell Death
Once the IC50 value is established, subsequent assays should be conducted at concentrations around the IC50 to investigate the mechanism by which this compound induces cell death. Many quinoline derivatives are known to induce apoptosis.[2][3]
Protocol 2: Annexin V and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14][15]
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration (and 0.5x and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Cell Washing: Wash the cells once with cold PBS and centrifuge at a low speed (e.g., 300 x g for 5 minutes).[14]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Primarily necrotic cells
-
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[16][17][18][19]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[18][19]
-
Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[17][18]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds to 2 minutes.[17] Incubate at room temperature for 1 to 3 hours.[18]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) or express it as a fold change relative to the vehicle-treated control.
Protocol 4: Western Blot Analysis of Apoptosis Markers
Western blotting allows for the detection of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[20][21] This can provide further mechanistic insights, for example, by observing the cleavage of pro-caspase-3 into its active fragments or changes in the expression of pro- and anti-apoptotic Bcl-2 proteins.[21]
Materials:
-
SDS-PAGE equipment and reagents
-
Protein transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells in larger culture dishes (e.g., 60 or 100 mm) with this compound. After treatment, lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression or cleavage. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Data Summary and Interpretation
The following table provides a summary of the key parameters and expected outcomes for the described assays.
| Assay | Parameter Measured | Key Information Gained | Expected Outcome for Apoptotic Inducer |
| MTT Assay | Metabolic activity/cell viability | Cytotoxicity and IC50 value | Dose-dependent decrease in viability |
| Annexin V/PI | Phosphatidylserine externalization and membrane integrity | Mode of cell death (apoptosis vs. necrosis) | Increase in Annexin V+/PI- and Annexin V+/PI+ populations |
| Caspase-Glo® 3/7 | Caspase-3 and -7 activity | Involvement of executioner caspases | Dose-dependent increase in luminescence |
| Western Blot | Protein expression and cleavage | Activation of specific apoptotic pathways | Cleavage of pro-caspase-3 and PARP; altered Bcl-2/Bax ratio |
Conclusion
The systematic application of the cell-based assays detailed in this guide will provide a robust initial characterization of the biological effects of this compound. By progressing from a broad assessment of cytotoxicity to specific mechanistic studies of apoptosis, researchers can build a comprehensive cellular profile of this novel compound. The resulting data will be crucial for guiding further preclinical development and for understanding the structure-activity relationships within the broader class of quinoline-based compounds.
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Al-Warhi, T., et al. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]
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Semantic Scholar. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
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NIH. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. [Link]
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MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]
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Asian Journal of Research in Chemistry. An Efficient and Alternative method for Synthesis of Nitroxoline. [Link]
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PubChem. 6-Nitroquinoxalin-5-amine. [Link]
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Application Notes & Protocols: N-Ethyl-5-nitroquinolin-6-amine as a "Turn-On" Fluorescent Probe for Nitroreductase Detection and Hypoxia Imaging
Abstract & Introduction
Quinoline and its derivatives represent a cornerstone in the development of fluorescent probes due to their rigid, aromatic structure, high quantum yields, and tunable photophysical properties.[1] These scaffolds are extensively utilized in designing chemosensors for a variety of analytes, including metal ions and reactive oxygen species, and as powerful tools in bio-imaging.[2][3] This document provides a comprehensive guide to the application of a novel quinoline derivative, N-Ethyl-5-nitroquinolin-6-amine (herein designated EQN-NO2) , as a highly selective and sensitive "turn-on" fluorescent probe for the detection of nitroreductase (NTR).
Nitroreductase is an enzyme that is significantly overexpressed in hypoxic (low oxygen) environments, a characteristic feature of many solid tumors.[4][5] This overexpression makes NTR a critical biomarker for identifying aggressive tumors and studying the tumor microenvironment. EQN-NO2 is designed based on a fluorescence quenching-restoration mechanism. The presence of a nitro group at the 5-position of the quinoline ring effectively quenches the fluorescence of the core structure via a photoinduced electron transfer (PET) process.[6] Enzymatic reduction of the nitro group to an amino group by NTR disrupts this PET process, restoring the inherent fluorescence of the quinoline core and producing a robust "turn-on" signal.
This guide provides detailed protocols for the proposed synthesis of EQN-NO2, its characterization, and its application in both in vitro enzyme assays and live-cell imaging of hypoxia.
Proposed Mechanism of Action
The functionality of EQN-NO2 as a fluorescent probe for nitroreductase is predicated on a well-established chemical transformation. The core principle is the conversion of a non-fluorescent or weakly fluorescent molecule into a highly fluorescent one upon specific enzymatic action.
-
Quenched State: In its native state, EQN-NO2 is weakly fluorescent. The electron-withdrawing nitro group (-NO₂) at the C5 position acts as an efficient quencher of the quinoline fluorophore. This quenching occurs through a photoinduced electron transfer (PET) mechanism, where the excited electron from the fluorophore is transferred to the nitro group instead of being emitted as light.
-
Enzymatic Activation: In the presence of nitroreductase (NTR) and a cofactor such as nicotinamide adenine dinucleotide (NADH), the nitro group of EQN-NO2 is selectively reduced to an amino group (-NH₂).[7]
-
Fluorescent State: The resulting product, N-Ethyl-5-aminoquinolin-6-amine (EQN-NH2) , is highly fluorescent. The electron-donating amino group enhances the electron density of the conjugated π-system and eliminates the PET quenching pathway. This restoration of fluorescence provides a direct and quantifiable signal proportional to the amount of active NTR present.
The large Stokes shift and clear "turn-on" response make EQN-NO2 a potentially powerful tool for high-contrast imaging applications.[7]
Caption: Proposed mechanism for NTR-mediated fluorescence turn-on of EQN-NO2.
Synthesis and Characterization
The synthesis of this compound can be approached through established organic chemistry reactions. The following is a proposed synthetic route.
Proposed Synthesis Protocol
Disclaimer: This is a proposed synthesis and should be performed by trained chemists with appropriate safety precautions.
Step 1: Synthesis of 6-Chloro-5-nitroquinoline
-
To a solution of 6-chloroquinoline (1 eq.) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 eq.) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 6-chloro-5-nitroquinoline.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of this compound (EQN-NO2)
-
In a sealed pressure vessel, dissolve 6-chloro-5-nitroquinoline (1 eq.) in ethanol.
-
Add an excess of aqueous ethylamine solution (70%, ~5 eq.).
-
Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.[8]
Physicochemical Characterization
The identity and purity of the synthesized EQN-NO2 should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
HPLC: To assess purity.
Photophysical Properties
The key spectral properties of EQN-NO2 and its reduced form, EQN-NH2, should be determined in a suitable buffer (e.g., PBS, pH 7.4).
| Property | EQN-NO2 (Probe) | EQN-NH2 (Product) | Notes |
| Max Absorption (λ_abs) | ~380 nm | ~450 nm | The reduction to an amino group typically causes a red-shift. |
| Max Emission (λ_em) | ~450 nm (weak) | ~530 nm (strong) | Expect a significant increase in fluorescence intensity. |
| Quantum Yield (Φ) | < 0.01 | > 0.30 | The "turn-on" ratio is a key performance metric. |
| Stokes Shift | ~70 nm | ~80 nm | A large Stokes shift is desirable to minimize self-absorption. |
| Molar Extinction Coeff. (ε) | ~10,000 M⁻¹cm⁻¹ | ~15,000 M⁻¹cm⁻¹ | Measured at the respective λ_abs. |
Note: These are predicted values based on similar quinoline derivatives and require experimental verification.[9][10]
Experimental Protocols
Protocol 1: In Vitro Assay for Nitroreductase Activity
This protocol validates the probe's response, sensitivity, and selectivity to NTR.
Reagents & Materials:
-
EQN-NO2 stock solution (1 mM in DMSO)
-
Nitroreductase (from E. coli) stock solution (1 mg/mL in PBS)
-
β-Nicotinamide adenine dinucleotide (NADH) stock solution (10 mM in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrofluorometer and 1 cm path length quartz cuvettes
Procedure:
-
Prepare a reaction buffer by diluting the NADH stock solution to 200 µM in PBS.
-
In a cuvette, add 2 mL of the reaction buffer.
-
Add 2 µL of the EQN-NO2 stock solution to achieve a final concentration of 1 µM. Mix well.
-
Record the initial fluorescence spectrum (Excitation at ~450 nm, Emission scan from 470-700 nm) to establish a baseline.
-
Initiate the reaction by adding 2 µL of the NTR stock solution (final concentration: 1 µg/mL).
-
Immediately begin recording fluorescence spectra at regular time intervals (e.g., every 2 minutes) for 30-60 minutes at 37°C.
-
Analysis: Plot the fluorescence intensity at the emission maximum (~530 nm) against time to determine the reaction kinetics. The "turn-on" ratio is calculated by dividing the final fluorescence intensity by the initial intensity.
-
Selectivity Test: Repeat the assay, replacing NTR with other biological reductants (e.g., glutathione, ascorbic acid, H₂O₂) at high physiological concentrations to confirm probe selectivity.[5]
Protocol 2: Live-Cell Imaging of Hypoxia
This protocol describes the use of EQN-NO2 to visualize NTR activity in cultured cells under normoxic and hypoxic conditions.
Materials:
-
HeLa or MCF-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
EQN-NO2 stock solution (1 mM in DMSO)
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) or chemical inducer (e.g., CoCl₂)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation 440-460 nm, emission 510-550 nm)
Caption: Workflow for cellular hypoxia imaging using EQN-NO2.
Step-by-Step Procedure:
-
Cell Culture: Seed HeLa cells onto glass-bottom confocal dishes or 24-well plates. Allow cells to adhere and grow for 24 hours until they reach 70-80% confluency.
-
Induction of Hypoxia:
-
Hypoxic Group: Place one set of dishes in a sealed hypoxia chamber (1% O₂) for 12-24 hours.
-
Normoxic Group: Keep the control set of dishes in a standard incubator (21% O₂).
-
-
Probe Loading:
-
Prepare a 5 µM working solution of EQN-NO2 in serum-free cell culture medium.
-
Remove the medium from all dishes and add the EQN-NO2 working solution.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Washing:
-
Remove the probe-containing medium.
-
Gently wash the cells twice with pre-warmed PBS (pH 7.4) to remove any excess, non-internalized probe.
-
-
Imaging:
-
Add fresh PBS or live-cell imaging solution to the dishes.[11][12]
-
Immediately image the cells using a fluorescence microscope. Use identical acquisition settings (exposure time, gain, etc.) for both normoxic and hypoxic groups to allow for direct comparison.
-
A bright green fluorescence is expected to be observed predominantly in the cytoplasm of the hypoxic cells, while normoxic cells should exhibit minimal fluorescence.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of at least 50-100 cells per condition.
-
Calculate the average intensity for both normoxic and hypoxic groups and compare the results. A statistically significant increase in fluorescence in the hypoxic group indicates successful detection of NTR activity.
-
Troubleshooting & Final Remarks
-
Low Signal: If the fluorescence signal is weak, consider increasing the probe concentration or incubation time. Ensure the NADH cofactor is fresh and present in the in vitro assay.
-
High Background: High background fluorescence may result from incomplete washing or probe aggregation. Ensure thorough washing and consider using a background suppressor reagent if necessary.[11]
-
Phototoxicity: Quinoline derivatives can be phototoxic. Minimize light exposure during imaging by using the lowest possible excitation power and shortest exposure times.[13]
This compound holds significant promise as a specific and sensitive fluorescent probe for nitroreductase. Its proposed "turn-on" mechanism allows for high-contrast imaging of hypoxic environments, a critical application in cancer research and drug development. The protocols outlined herein provide a robust framework for its validation and application.
References
-
J Fluoresc. 2025 Jun;35(6):4431-4439. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions. [Link]
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Molecules. 2019 Jan; 24(2): 349. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. [Link]
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New J. Chem., 2020,44, 1025-1030. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. [Link]
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Springer Link. In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. [Link]
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J. Am. Chem. Soc. 2019, 141, 1, 444–450. Ultrasensitive Near-Infrared Fluorescence-Enhanced Probe for in Vivo Nitroreductase Imaging. [Link]
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Chem. Sci., 2015, 6, 500-506. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. [Link]
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ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]
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YouTube. Optimizing live-cell imaging: From probe to FLIM-STED integration. [Link]
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J Fluoresc. 2025 Jan;35(1):237-244. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. [Link]
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Scientific Reports. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]
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YouTube. Fluorescent Probes and Staining for Cellular Imaging (Notes included). [Link]
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Org. Biomol. Chem., 2021,19, 6462-6468. Rational design of fluorescent probes for targeted in vivo nitroreductase visualization. [Link]
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Mater. Adv., 2021,2, 2405-2414. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. [Link]
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PrepChem. Synthesis of 4-ethylamino-3-nitroquinoline. [Link]
-
ResearchGate. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion at ppb level. [Link]
-
Taylor & Francis eBooks. Quinoline-Based Fluorescent Probe for Various Applications. [Link]
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Application Note & Protocol Guide: A Phased Experimental Design for the Preclinical Evaluation of N-Ethyl-5-nitroquinolin-6-amine
Here is the detailed Application Notes and Protocols for N-Ethyl-5-nitroquinolin-6-amine studies.
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, phased experimental framework for the initial characterization and preclinical evaluation of this compound. Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating significant therapeutic potential across oncology, infectious diseases, and inflammation.[1][2][3] Given the therapeutic history of this chemical class, a structured and logical investigational approach is paramount. This guide details a workflow from initial in vitro screening to determine cytotoxic activity and elucidate the mechanism of action, through to preliminary in vivo efficacy assessment. The protocols provided are designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure scientific rigor and trustworthiness.
Introduction & Scientific Rationale
This compound is a member of the quinoline family, a class of nitrogen-containing heterocyclic compounds extensively studied for a broad spectrum of pharmacological activities.[1] Derivatives have been successfully developed as antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Topotecan) agents.[3] The planar quinoline ring system is adept at intercalating with DNA and interacting with the ATP-binding pockets of various enzymes, particularly protein kinases, making it a promising scaffold for targeted therapies.[1]
The specific biological activities of this compound are yet to be fully characterized. Therefore, the experimental design outlined herein follows a logical, tiered approach common in early-stage drug discovery.[4] The strategy begins with broad, high-throughput screening to identify biological activity and progresses to more complex, hypothesis-driven studies to understand the mechanism and evaluate therapeutic potential.[5][6]
Phase 1: Initial In Vitro Characterization & Mechanism of Action (MoA) Elucidation
The primary objective of Phase 1 is to determine if this compound exhibits cytotoxic or cytostatic activity against cancer cell lines and, if so, to begin investigating its mechanism of action.
Overall Workflow for Phase 1
The workflow is designed as a funnel, starting with broad screening and using the results to inform subsequent, more specific assays.
Caption: Phase 1 workflow for this compound characterization.
Protocol: Cell Viability Screening (MTT Assay)
This colorimetric assay is a cornerstone for assessing a compound's effect on cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Principle: Metabolically active cells utilize mitochondrial NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])
-
96-well flat-bottom plates
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS).[7]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS solution).[9]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include wells with "cells + medium only" (negative control) and "cells + vehicle (DMSO) only" (vehicle control).
-
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or using an orbital shaker for 15 minutes to dissolve the crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration that inhibits 50% of cell viability).
| Parameter | Description | Example Value |
| Cell Line Panel | A diverse set of cancer cell lines to assess broad activity. | MCF-7, HCT116, A549, HeLa |
| Concentration Range | A wide range to capture the full dose-response curve.[4] | 0.01 µM to 100 µM |
| Incubation Time | Standard time points for assessing cytotoxic effects. | 48h, 72h |
| Replicates | Minimum number of technical replicates for statistical power.[4] | 3 (Triplicate) |
| IC50 Cutoff | A common threshold in early screening to define an "active" hit. | < 10 µM |
Protocol: Signaling Pathway Analysis (Western Blotting)
If the compound shows activity (e.g., IC50 < 10 µM), Western blotting can identify its effects on key signaling proteins.[11] Many quinoline derivatives are known to modulate kinase signaling pathways like MAPK or PI3K/Akt.[1]
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins, including their phosphorylation status, which is a key indicator of pathway activation.
Caption: Hypothesized inhibition of the MAPK pathway, with key phosphoproteins to be probed via Western Blot.
Procedure:
-
Cell Treatment & Lysis: Culture cells to 70-80% confluency. Treat with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 6, 12, or 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total-ERK, p-Akt, total-Akt, Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle shaking.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Data Analysis:
-
Quantify band intensity using software like ImageJ.
-
Normalize the intensity of target proteins to the loading control. For phosphoproteins, normalize to the total protein level (e.g., p-ERK / total-ERK).
-
Compare the normalized values across different treatment groups to the vehicle control.
Protocol: Biochemical Kinase Inhibition Assay
If Western blot results suggest inhibition of a specific signaling pathway, a direct biochemical assay can confirm if the compound inhibits a specific kinase.[12][13]
Principle: These assays measure the activity of a purified kinase enzyme by detecting either the consumption of ATP or the phosphorylation of a substrate.[13] A common method is an ADP-Glo™ or LanthaScreen™ assay, which quantifies ADP production or substrate phosphorylation, respectively.[14][15]
Procedure (General Outline):
-
Reaction Setup: In a microplate, combine the purified target kinase, a specific substrate, and ATP at its Km concentration.
-
Inhibitor Addition: Add this compound across a range of concentrations. Include a known inhibitor as a positive control (e.g., Staurosporine) and a vehicle control.[12]
-
Kinase Reaction: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection reagents according to the kit manufacturer's protocol (e.g., ADP-Glo™ reagent to convert ADP to ATP and generate a luminescent signal).[14]
-
Signal Measurement: Read the signal (luminescence, fluorescence, etc.) on a plate reader.
Data Analysis:
-
A decrease in kinase activity results in a change in signal (e.g., higher luminescence in an ATP-based assay).[14]
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 for the specific kinase.
Phase 2: Preclinical Viability Assessment
If Phase 1 studies demonstrate potent and selective activity, Phase 2 aims to evaluate the compound's drug-like properties and in vivo efficacy.
In Vitro ADME & Toxicology Profiling
Before proceeding to animal models, it is crucial to assess the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties.[16][17] These assays predict how the compound might behave in a complex biological system.[18]
Key Assays:
-
Solubility: Thermodynamic or kinetic solubility in physiological buffers.
-
Metabolic Stability: Incubation with liver microsomes or S9 fractions to determine metabolic half-life.[19]
-
Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which affects its availability.
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions.[19]
-
hERG Inhibition: Screens for potential cardiotoxicity.[19]
-
Cytotoxicity in Normal Cells: Evaluates toxicity in non-cancerous cell lines (e.g., fibroblasts) to determine a therapeutic window.
Protocol: In Vivo Efficacy Study (Subcutaneous Xenograft Model)
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the antitumor efficacy of novel compounds in vivo.[20][21]
Principle: This model assesses the ability of this compound to inhibit tumor growth in a living organism, providing insights into its therapeutic potential, dosing, and tolerability.[22][23]
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., athymic Nude or NOD/SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[24]
-
Tumor Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line (identified in Phase 1) into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., saline with 5% DMSO and 5% Tween-80) on the same schedule as the treatment group.
-
Treatment Group(s): Administer this compound at one or more dose levels. The route of administration (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice weekly) will depend on preliminary pharmacokinetic (PK) data.[25][26]
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent for that tumor type.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume ≈ (Width² x Length) / 2).
-
Record animal body weight at each measurement as an indicator of toxicity.
-
Observe animals for any clinical signs of distress.
-
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the animals, and excise, weigh, and photograph the tumors.
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = (1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Control)) * 100.
-
Analyze statistical significance between groups using appropriate tests (e.g., ANOVA or t-test).
References
-
Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366.
-
S, S. et al. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs. Indo American Journal of Pharmaceutical Sciences.
-
Bhuvaneswari, S. et al. (2014). In vitro assays and techniques utilized in anticancer drug discovery. Asian Pacific Journal of Cancer Prevention, 15(12), 4887-4893.
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
-
Rashid, M. et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics & Oncology, 3(5), 273-280.
-
BroadPharm. (2022). Protocol for Cell Viability Assays.
-
Abcam. (n.d.). MTT assay protocol. Abcam.
-
Hope, W. C. (2010). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 30(5), 819-847.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery.
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
-
Cresset Group. (2022). Importance of ADME/Tox in Early Drug Discovery.
-
Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Creative Biostructure.
-
Thermo Fisher Scientific. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
-
Bertotti, A. et al. (2018). Xenograft as In Vivo Experimental Model. Methods in Molecular Biology, 1692, 97-105.
-
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
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Application Notes & Protocols: A Framework for the In Vitro Evaluation of N-Ethyl-5-nitroquinolin-6-amine
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities, including anticancer properties.[1][2] Specifically, nitroquinoline derivatives have emerged as a promising class of agents with potent cytotoxic effects against various cancer cell lines.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro evaluation of a novel compound, N-Ethyl-5-nitroquinolin-6-amine (hereafter referred to as ENQ). We present a logical, tiered approach, beginning with fundamental compound handling and cytotoxicity screening, and progressing to key mechanistic assays to elucidate its mode of action. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible data generation.
Introduction: The Rationale for In Vitro Profiling of ENQ
The discovery of novel anticancer agents is a critical endeavor in modern therapeutics. Quinoline derivatives have consistently demonstrated potential, acting through diverse mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[2][5] The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the quinoline ring system, often enhancing its cytotoxic potential.[6]
The initial characterization of a new chemical entity like ENQ requires a systematic in vitro workflow. This process serves to:
-
Determine the compound's effective concentration range.
-
Assess its cytotoxicity across various cancer cell lines.
-
Evaluate its selectivity for cancer cells over non-cancerous cells.
-
Elucidate the primary mechanism of cell death (e.g., apoptosis vs. necrosis).
-
Investigate its impact on cell cycle progression.
This guide provides the foundational experimental framework to answer these critical questions, establishing a robust preliminary profile for ENQ.
Foundational Protocols: Compound Preparation & Handling
The accuracy of all subsequent in vitro assays hinges on the correct preparation and handling of the test compound. Nitroaromatic compounds can exhibit poor aqueous solubility, making this a critical first step.[7]
Solubility Assessment (Kinetic Method)
Rationale: Determining the kinetic solubility in both dimethyl sulfoxide (DMSO) and the final assay medium is essential to prevent compound precipitation, which would lead to inaccurate concentration-response data.[8][9]
Protocol:
-
Prepare a high-concentration stock of ENQ (e.g., 100 mM) in 100% DMSO.
-
Serially dilute the DMSO stock into phosphate-buffered saline (PBS) or cell culture medium to achieve a final DMSO concentration of ≤0.5%.
-
Visually inspect for precipitation immediately and after a 1-2 hour incubation at 37°C.
-
Alternatively, use nephelometry to quantitatively measure light scattering caused by insoluble particles.[9]
-
The highest concentration that remains clear is the approximate kinetic solubility limit for your assays.
Preparation of Stock Solutions
Rationale: A concentrated stock solution in an organic solvent like DMSO allows for minimal solvent exposure to the cells, which can otherwise cause toxicity.
Protocol:
-
Based on the solubility test, prepare a primary stock solution of ENQ (e.g., 10-50 mM) in sterile, anhydrous DMSO.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
For experiments, thaw a single aliquot and prepare intermediate dilutions in complete cell culture medium immediately before adding to cells. The final concentration of DMSO in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Experimental Workflow: A Tiered Approach
A logical progression of experiments ensures that resources are used efficiently, with the results of foundational assays guiding subsequent mechanistic studies.
Protocol: Cell Viability & Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11] This assay is crucial for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
Materials:
-
Selected cell lines (e.g., MCF-7, A549, and a non-cancerous line like HEK293)
-
96-well flat-bottom plates
-
Complete culture medium
-
ENQ stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader (absorbance at ~570 nm)
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ENQ in complete medium. Remove the old medium from the wells and add 100 µL of the ENQ-containing medium.
-
Controls: Include wells for "untreated" (medium only), "vehicle" (medium with the highest concentration of DMSO, e.g., 0.5%), and a "positive control" (a known cytotoxic drug like Doxorubicin). Also include "blank" wells with medium but no cells for background subtraction.[10]
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[12] Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm (with an optional reference wavelength of 630 nm).[12]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the ENQ concentration and use non-linear regression to calculate the IC₅₀ value.
-
Data Presentation: IC₅₀ Values
| Cell Line | Tissue of Origin | ENQ IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | [Hypothetical Value, e.g., 12.5 ± 1.4] | [e.g., 0.8 ± 0.1] |
| A549 | Lung Carcinoma | [Hypothetical Value, e.g., 21.3 ± 2.8] | [e.g., 1.1 ± 0.2] |
| HEK293 | Embryonic Kidney | [Hypothetical Value, e.g., >100] | [e.g., 5.2 ± 0.9] |
| Note: Data are presented as mean ± standard deviation from three independent experiments. |
Protocol: Apoptosis Detection (Annexin V/PI Assay)
Rationale: If ENQ is found to be cytotoxic, it is essential to determine if it induces programmed cell death (apoptosis). In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) for detection.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing it to stain the DNA.[14] This dual-staining method, analyzed by flow cytometry, distinguishes between viable, early apoptotic, late apoptotic, and necrotic cell populations.[15]
Materials:
-
6-well plates
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with ENQ at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant from the same well, and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellets once with cold 1X PBS and centrifuge again.[14][16]
-
Resuspension: Resuspend the cells in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14][15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14] Gently vortex.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[14][16]
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube.[14] Analyze the samples on a flow cytometer within one hour.
Data Interpretation: Flow Cytometry Quadrants
Protocol: Cell Cycle Analysis (PI Staining)
Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis.[17] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[18] This allows for the quantification of cells in each phase of the cell cycle via flow cytometry.[19][20] Treatment with RNase is essential to prevent PI from binding to double-stranded RNA, which would confound the results.[18][20]
Materials:
-
6-well plates
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cells in 6-well plates with ENQ as described in the apoptosis protocol.
-
Harvesting: Harvest cells (including supernatant) and wash once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight). Ethanol fixation is preferred for preserving DNA integrity.[18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A. Incubate for 15-30 minutes at 37°C.
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL. Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for the fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[19]
Hypothetical Signaling Pathway
References
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.[Link]
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Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.[Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]
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Assaying cell cycle status using flow cytometry. PMC - NIH.[Link]
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MTT Proliferation Assay Protocol. ResearchGate.[Link]
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Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.[Link]
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The Annexin V Apoptosis Assay. University of Georgia.[Link]
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Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. PubMed.[Link]
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Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. ACS Publications.[Link]
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Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate.[Link]
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A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online.[Link]
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Cell Cycle Tutorial. Flow Cytometry Core Facility.[Link]
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Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.[Link]
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Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.[Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Pharmacology & Translational Science.[Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate.[Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.[Link]
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Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. Horizon IRD.[Link]
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Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. NIH.[Link]
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Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. NIH.[Link]
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Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.[Link]
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In Vitro Solubility Assays in Drug Discovery. ResearchGate.[Link]
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Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH.[Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar.[Link]
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Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH.[Link]
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5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. PMC - NIH.[Link]
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Application and Protocol Guide for the Quantification of N-Ethyl-5-nitroquinolin-6-amine
Introduction
N-Ethyl-5-nitroquinolin-6-amine is a quinoline derivative characterized by the presence of both a nitro group and a secondary amine. Quinoline scaffolds are of significant interest in pharmaceutical and materials science due to their diverse biological activities and chemical properties. The accurate and precise quantification of this compound is critical for various applications, including but not limited to, pharmacokinetic studies, quality control in manufacturing processes, and stability testing of formulations. This document provides a comprehensive guide to three robust analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and are designed to be validated in accordance with international regulatory standards.
The choice of an analytical method is contingent upon several factors including the sample matrix, the required sensitivity, the available instrumentation, and the intended purpose of the analysis.[1] This guide will explore three distinct yet complementary techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section will provide a theoretical overview, a detailed experimental protocol, and guidance on method validation based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture. For this compound, a reverse-phase HPLC method is proposed. The compound will be separated on a non-polar stationary phase with a polar mobile phase. The ethyl and quinoline moieties will contribute to its retention on the column, while the nitro and amine groups will influence its polarity and interaction with the mobile phase. Quantification is achieved by measuring the absorbance of the analyte as it passes through a UV detector, leveraging the chromophoric nature of the nitroaromatic system.[4][5] The choice of a suitable column, such as a C18 or a naphthylpropyl phase, is crucial for achieving optimal separation from potential impurities or matrix components.[6][7]
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For potentially better selectivity with aromatic compounds, a naphthylpropyl column can be considered.[7]
-
Mobile Phase: A gradient elution of acetonitrile and water (both HPLC grade) is recommended to ensure good peak shape and resolution. A starting gradient could be 30% acetonitrile, increasing to 80% over 15 minutes. The addition of a buffer, such as 10 mM ammonium formate adjusted to pH 4.0, can improve peak symmetry for the basic amine group.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the nitroaromatic structure, a wavelength between 240-270 nm is likely to provide good sensitivity.[4][5] The final wavelength should be optimized by examining the UV spectrum of a standard solution.
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a pharmaceutical formulation, this may involve dissolving the product in a suitable solvent, followed by filtration through a 0.45 µm syringe filter. For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[8][9]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[10]
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation (ICH Q2(R2) Framework)[12][13][14]
| Parameter | Acceptance Criteria | Brief Protocol |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | Analyze blank matrix, placebo (if applicable), and spiked samples. Peak purity analysis using a DAD is recommended. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Analyze a minimum of five concentrations across the desired range. |
| Range | The interval between the upper and lower concentration levels of the analyte for which the method has suitable precision, accuracy, and linearity.[11] | Established from the linearity, accuracy, and precision studies. |
| Accuracy | % Recovery should be within 98.0% to 102.0%. | Analyze samples with known concentrations of the analyte (e.g., spiked placebo at three concentration levels). |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 2%.[12] | Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Determined based on the standard deviation of the response and the slope of the calibration curve or by visual evaluation. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | Determined based on the standard deviation of the response and the slope of the calibration curve. Must be validated for accuracy and precision. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters.[11] | Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. Given the aromatic nature of this compound, it is likely to have sufficient volatility for GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification even at low levels.[13] While some amines can exhibit poor peak shape due to interactions with the column, the use of a deactivated column and potentially derivatization can mitigate these issues.[14][15]
Experimental Protocol: GC-MS
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).
-
Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless (for trace analysis) or split, with an injection volume of 1 µL.
-
MS Interface Temperature: 290 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for initial identification of the analyte's mass spectrum and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. Characteristic ions for this compound should be determined from the full scan spectrum of a standard.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent such as methanol or dichloromethane.
-
Working Standard Solutions: Prepare serial dilutions in the same solvent to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: A clean-up step is crucial to prevent contamination of the GC system. LLE with a suitable organic solvent (e.g., ethyl acetate) or SPE is recommended. The final extract should be evaporated to dryness and reconstituted in a small volume of the injection solvent.
3. Data Analysis:
-
In SIM mode, monitor at least three characteristic ions for the analyte.
-
Construct a calibration curve by plotting the peak area of the most abundant characteristic ion against the concentration of the standards.
-
Quantify the analyte in samples using the regression equation from the calibration curve.
Method Validation (ICH Q2(R2) Framework)
The validation parameters and acceptance criteria are similar to those for the HPLC method, with adjustments for the specific technique. For instance, specificity in GC-MS is demonstrated by the retention time and the relative abundance of the monitored ions.
Method 3: UV-Vis Spectrophotometry
Principle: UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet-visible region.[16] The nitro group and the quinoline ring system in this compound are strong chromophores, making this technique suitable for its direct quantification in simple solutions, provided there are no interfering substances that absorb at the same wavelength.[4][17]
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes with a 1 cm path length.
2. Procedure:
-
Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., methanol, ethanol, or acetonitrile).
-
Determination of λmax: Scan a dilute solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations in the chosen solvent. The concentration range should be chosen to yield absorbance values between 0.2 and 0.8 for optimal accuracy.
-
Sample Preparation: Dissolve the sample in the chosen solvent and dilute as necessary to bring the absorbance within the calibration range. Filtration may be required if the sample solution is turbid.
-
Measurement: Measure the absorbance of the standard and sample solutions at the predetermined λmax against a solvent blank.
3. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
According to the Beer-Lambert law, this plot should be linear. Determine the molar absorptivity (ε) from the slope of the calibration curve.
-
Calculate the concentration of the analyte in the sample solutions from their absorbance values using the calibration curve.
Method Validation (ICH Q2(R2) Framework)
The validation for this method follows the same principles as for HPLC and GC-MS. However, specificity is a significant limitation. This method is most suitable for the analysis of the pure substance or simple formulations where excipients do not absorb at the λmax of the analyte.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for the quantification of this compound.
Conclusion
This guide has outlined three distinct and validated analytical methods for the quantification of this compound. The choice of the most appropriate method will depend on the specific requirements of the analysis. HPLC-UV offers a robust and versatile approach suitable for most quality control applications. GC-MS provides superior sensitivity and selectivity, making it ideal for trace analysis or confirmation. UV-Vis spectrophotometry is a simple and rapid technique for the analysis of pure substances or simple mixtures. Adherence to the principles of method validation outlined in the ICH guidelines is essential to ensure the generation of reliable and accurate data.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
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Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]
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RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical Archive. Available at: [Link]
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A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Available at: [Link]
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UV–Vis spectra of the nitro compounds degradation using 2.5 mL of Au... ResearchGate. Available at: [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]ivatives)
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"handling and storage procedures for N-Ethyl-5-nitroquinolin-6-amine"
Application Notes & Protocols for N-Ethyl-5-nitroquinolin-6-amine
A Guide to Safe Handling and Storage for Research & Development
Disclaimer: This document is intended for use by trained professionals in a laboratory setting. This compound is a specialty chemical with limited publicly available safety data. The procedures and precautions outlined herein are based on the chemical properties of structurally related compounds, including nitroaromatics and quinoline derivatives. A thorough, site-specific risk assessment must be conducted before handling this compound.
Introduction: Understanding the Compound
This compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline core, a nitro group (-NO2), and a secondary amine (-NH-), suggests its potential utility in medicinal chemistry and materials science as a synthetic intermediate. However, these same functional groups are associated with significant health and safety hazards. The nitroaromatic group, in particular, is a structural alert for potential mutagenicity and thermal instability.[1] The quinoline moiety itself is classified as a suspected carcinogen and is toxic.[2][3]
This guide provides a detailed framework for the safe handling and storage of this compound, emphasizing the causality behind each procedural recommendation. The protocols are designed to be self-validating systems, ensuring the safety of the researcher and the integrity of the experimental work.
Hazard Analysis & Risk Mitigation
The primary hazards associated with this compound are inferred from its constituent chemical classes.
-
Toxicological Hazards:
-
Acute Toxicity: Like many quinoline derivatives, this compound is likely harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Aromatic amines and nitro compounds can interfere with blood oxygen transport.
-
Carcinogenicity & Mutagenicity: Nitroaromatic compounds are frequently mutagenic, and quinoline is classified as a suspected carcinogen (Carc. 1B) and mutagen (Muta. 2).[1][2] Therefore, this compound should be handled as a suspected carcinogen and mutagen.
-
Skin and Eye Irritation: The compound is expected to cause serious skin and eye irritation.[4]
-
-
Physicochemical Hazards:
-
Thermal Instability: Organic nitro compounds can decompose exothermically at elevated temperatures.[5] While this compound does not have multiple nitro groups, which would increase the risk of explosion, heating should be done with extreme caution.[6]
-
Dust Explosion: As a solid powder, it may form explosive mixtures with air if dispersed in sufficient concentration.
-
Summary of Inferred Properties and Hazards
| Property/Hazard | Inferred Data/Classification | Rationale & References |
| Appearance | Likely a colored crystalline solid (e.g., yellow to brown) | Based on related nitroaromatic amines and nitroquinolines.[7] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | Based on chemical name.[8] |
| Molecular Weight | 217.2 g/mol | Based on chemical name.[8] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Inferred from data on quinoline and other nitroquinolines.[2][4][9] |
| Skin/Eye Damage | Causes serious skin and eye irritation . | Common hazard for quinoline derivatives.[10][11] |
| Long-Term Effects | Suspected of causing genetic defects and cancer. | Based on the hazards of the quinoline and nitroaromatic moieties.[1][2][3] |
| Aquatic Toxicity | Likely toxic to aquatic life with long-lasting effects. | A common feature of nitroaromatic compounds.[3] |
Mandatory Engineering Controls & Personal Protective Equipment (PPE)
The principle of ALARA (As Low As Reasonably Achievable) must be applied to minimize exposure.
Engineering Controls
-
Certified Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory must have adequate general ventilation.[10] Local exhaust ventilation should be used for any procedures that might generate dust outside of a fume hood, though this is not recommended.[3]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[12]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Hand Protection: Nitrile gloves (double-gloving is recommended). Check for tears and replace immediately upon contamination.[2]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[10]
-
Body Protection: A flame-resistant lab coat. All skin should be covered.
-
Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.[12]
Standard Operating Protocol: Handling Workflow
This protocol outlines the step-by-step process for safely handling this compound powder.
Preparation & Weighing
-
Pre-Handling Check: Ensure the fume hood is operational, the work area is clean and uncluttered, and all necessary PPE is worn correctly.
-
Container Inspection: Before opening, inspect the container for any damage or loose cap.
-
Static Control: Use an anti-static weigh boat or ground the balance to prevent static discharge, which could ignite fine dust.
-
Dispensing: Carefully scoop the required amount of powder using a clean spatula. Avoid any actions that could generate dust clouds.
-
Closing: Tightly seal the container immediately after dispensing.
-
Decontamination: Wipe the spatula, balance, and any contaminated surfaces within the fume hood with a solvent-moistened cloth (e.g., ethanol or acetone), and dispose of the cloth as hazardous waste.
Solution Preparation
-
Vessel Selection: Choose a suitable glass vessel with a secure cap or lid.
-
Solvent Addition: Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Dissolution: Cap the vessel and use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid heating unless absolutely necessary and validated by a risk assessment.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Workflow Visualization
Below is a diagram illustrating the logical flow for safely handling this compound.
Caption: Logical flow for handling this compound.
Storage & Stability
Improper storage is a primary cause of chemical accidents.[1] The following conditions are mandatory for this compound.
-
Container: Store in the original, tightly sealed container.[3][11]
-
Location:
-
Segregation & Incompatibilities:
Emergency Procedures: Spills & Exposure
Spill Response
-
Small Spill (Solid):
-
Evacuate unnecessary personnel.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[10][11] Do not use combustible materials like paper towels for the initial cleanup.
-
Carefully sweep the mixture into a labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent and wash with soap and water.
-
-
Large Spill:
-
Evacuate the laboratory immediately and alert safety personnel.
-
Prevent entry and ventilate the area if safe to do so.
-
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[13][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[2][13]
Conclusion
This compound presents significant, albeit inferred, hazards. Adherence to the protocols outlined in this document, founded on the principles of risk assessment, engineering controls, proper PPE, and diligent handling practices, is essential for mitigating these risks. Always consult the most current safety information and perform a thorough risk assessment before commencing any new procedure.
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Application Notes & Protocols for High-Throughput Screening of N-Ethyl-5-nitroquinolin-6-amine
A Guide for the Identification of Novel Kinase Inhibitors
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This document provides a comprehensive guide for the high-throughput screening (HTS) of N-Ethyl-5-nitroquinolin-6-amine, a novel quinoline derivative, to identify its potential as a kinase inhibitor. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering a detailed workflow from initial assay development to hit validation. The methodologies described herein are grounded in established principles of HTS, emphasizing scientific integrity, robustness, and data-driven decision-making.
Introduction to this compound
This compound is a synthetic organic compound featuring a quinoline core substituted with an ethylamino group at position 6 and a nitro group at position 5. While the biological activities of this specific molecule are not extensively documented, the quinoline ring system is a well-established pharmacophore in many approved drugs and clinical candidates, particularly in the oncology domain.[1] The presence of the nitro group, an electron-withdrawing moiety, and the ethylamino group can significantly influence the molecule's physicochemical properties, such as solubility and membrane permeability, as well as its interactions with biological targets.[2][3]
Protein kinases are a major class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinases have become one of the most important target classes for drug discovery.[4][5] The structural motifs present in this compound suggest its potential as an ATP-competitive kinase inhibitor, making it an attractive candidate for screening against a panel of kinases.
High-Throughput Screening Strategy
A multi-stage HTS cascade is proposed to efficiently identify and validate the inhibitory activity of this compound and its analogs. The workflow is designed to maximize throughput in the initial screening phase while progressively increasing the stringency of the validation steps to eliminate false positives and characterize promising hits.
Caption: A multi-stage workflow for the high-throughput screening and validation of this compound.
Primary High-Throughput Screening: A Luminescence-Based Kinase Assay
For the primary screen, a luminescence-based assay is recommended due to its high sensitivity, broad dynamic range, and robustness against compound interference.[6][7][8][9][10] The ADP-Glo™ Kinase Assay is a suitable platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is carried out with the kinase, substrate, ATP, and the test compound (this compound). After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to the initial kinase activity.
Caption: The principle of the ADP-Glo™ Kinase Assay for screening kinase inhibitors.
Protocol: Primary HTS of this compound
Materials:
-
Target Kinase (e.g., a panel of representative kinases)
-
Kinase Substrate (peptide or protein)
-
ATP
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound stock solution to the assay plate to achieve a final concentration of 10 µM.
-
Include appropriate controls:
-
Negative Control (0% inhibition): DMSO only.
-
Positive Control (100% inhibition): A known inhibitor of the target kinase.
-
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the assay buffer.
-
Prepare a 2X ATP solution in the assay buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis and Hit Identification
The primary screen will identify "hits" based on a predefined activity threshold.
-
Normalization: The raw luminescence data is normalized to the plate controls:
-
Percent Inhibition (%) = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))
-
-
Hit Criteria: A compound is typically considered an initial hit if its percent inhibition exceeds a certain threshold, often defined as three times the standard deviation of the negative controls.
Assay Validation: Ensuring Data Quality
Before initiating the HTS campaign, the assay must be validated to ensure it is robust, reproducible, and suitable for screening.[][12][13] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14][15][16][17][18]
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean signal of the positive control
-
Mean_neg = Mean signal of the negative control
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between the positive and negative controls with low data variability.[14][16][17] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but further optimization is recommended.[14][16][17] |
| < 0 | Unacceptable | The signal from the positive and negative controls overlaps, making the assay unsuitable for screening.[14][16] |
A successful assay validation should yield a Z'-factor consistently greater than 0.5.
Secondary and Orthogonal Assays for Hit Confirmation
Hits identified in the primary screen require further validation to confirm their activity and eliminate false positives.
Dose-Response Confirmation
Instead of a single concentration, confirmed hits are tested across a range of concentrations to determine their potency (IC50 value). This is typically done using the same primary assay format.
Protocol:
-
Prepare a serial dilution of the hit compound in DMSO.
-
Perform the primary assay as described above with the different compound concentrations.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Assay
An orthogonal assay uses a different detection technology to confirm the activity of the hit compound. This helps to rule out assay-specific artifacts. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a good choice for an orthogonal kinase assay.[19]
Principle of a TR-FRET Kinase Assay:
A TR-FRET kinase assay, such as LanthaScreen®, uses a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase. When the substrate is not phosphorylated, excitation of the lanthanide donor results in FRET to the acceptor tracer, producing a high TR-FRET signal. When the kinase phosphorylates the substrate, the tracer is displaced, leading to a decrease in the TR-FRET signal.
Cell-Based Assays for Biological Relevance
The ultimate goal of drug discovery is to identify compounds that are active in a cellular context.[][20] Therefore, confirmed hits should be evaluated in cell-based assays to assess their target engagement and functional effects.
Examples of Cell-Based Assays:
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to the target kinase within intact cells.
-
Cell Viability/Cytotoxicity Assays: Assays such as CellTiter-Glo® (which measures ATP levels as an indicator of cell viability) can determine the cytotoxic effects of the compound on cancer cell lines that are dependent on the target kinase.[20]
Troubleshooting and Scientific Considerations
-
Compound Solubility: Poor solubility of this compound can lead to false negatives. Ensure the compound is fully dissolved in DMSO and does not precipitate in the assay buffer.
-
Compound Interference: Quinolone scaffolds can sometimes interfere with assay signals (e.g., fluorescence quenching or enhancement). The use of orthogonal assays with different detection methods is crucial to mitigate this.[21][22]
-
Promiscuous Inhibitors: Some compounds can inhibit multiple kinases non-specifically. Follow-up screening against a panel of diverse kinases is recommended to assess the selectivity of the confirmed hits.
Conclusion
This document provides a comprehensive framework for the high-throughput screening of this compound as a potential kinase inhibitor. By following a systematic and rigorous screening cascade, from a robust primary assay to orthogonal and cell-based validation, researchers can efficiently identify and characterize novel lead compounds for further drug development. The emphasis on assay validation and data quality ensures the reliability of the screening results and provides a solid foundation for subsequent hit-to-lead optimization efforts.
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Fan, F., & Wood, K. V. (2007). Bioluminescent Assays for High-Throughput Screening. ASSAY and Drug Development Technologies, 5(1), 127-136. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]
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Qu, C., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 124-142. [Link]
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Qu, C., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 124-142. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490. [Link]
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Auld, D. S., et al. (2010). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 15(9), 1137-1145. [Link]
-
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27668. [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
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Thorne, N., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 17(12), 1367-1380. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
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Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]
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Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). [Link]
-
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. [Link]
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High-Throughput Screening Center. (n.d.). Introduction. [Link]
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BellBrook Labs. (2026). What Are the Advantages of Homogeneous HTS Assays? A Comprehensive Guide. [Link]
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Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 27(24), 8940. [Link]
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Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 27(24), 8940. [Link]
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Application Notes & Protocols: Investigating the Medicinal Chemistry Potential of N-Ethyl-5-nitroquinolin-6-amine
Introduction: The Quinoline Scaffold and the Promise of N-Ethyl-5-nitroquinolin-6-amine
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its synthetic versatility and ability to interact with diverse biological targets have led to the development of numerous therapeutics, including antimalarials (e.g., Chloroquine), antibacterials (fluoroquinolones), and potent anticancer agents.[2][3] The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents.
This guide focuses on This compound , a novel derivative featuring three key functional groups poised to modulate its bioactivity:
-
The Quinoline Core: A bicyclic aromatic system capable of various intermolecular interactions.
-
A Nitro Group (-NO₂): A strong electron-withdrawing group at the 5-position, which can significantly alter the electronic properties of the ring system, influence metabolic stability, and potentially participate in bioreductive activation.[4]
-
A Secondary Amine (-NH-Ethyl): The N-ethylamino group at the 6-position introduces a basic center and a lipophilic ethyl moiety, which can impact solubility, membrane permeability, and hydrogen bonding interactions with target macromolecules.
Given the absence of published data on this compound, this document serves as a foundational guide for its initial investigation. We will extrapolate from established knowledge of related nitro- and aminoquinolines to hypothesize potential therapeutic applications and provide robust, validated protocols for a primary biological screening cascade.
Hypothesized Biological Activities & Mechanistic Insights
Based on its structural motifs, this compound is a compelling candidate for investigation in several therapeutic areas.
Anticancer Potential
Numerous nitroquinoline derivatives exhibit significant anticancer properties. The mechanism is often multifactorial. For instance, the clinically used antimicrobial agent Nitroxoline (8-hydroxy-5-nitroquinoline) has been repurposed as a potent anticancer agent.[5] Its mechanisms are thought to involve:
-
Induction of Reactive Oxygen Species (ROS): The nitroaromatic structure can undergo metabolic reduction to generate ROS, inducing oxidative stress that preferentially kills cancer cells, which often have a compromised antioxidant defense system.[5]
-
Metal Chelation: The presence of heteroatoms allows for the chelation of metal ions like copper and zinc, which can disrupt the function of metalloenzymes critical for cancer cell survival.[6]
-
Inhibition of Key Signaling Pathways: Quinoline derivatives have been shown to inhibit critical kinases and enzymes like topoisomerase, leading to cell cycle arrest and apoptosis.
We hypothesize that this compound may exert cytotoxic effects on cancer cells through similar ROS-mediated or enzyme-inhibitory pathways.
Antimicrobial Activity
The quinoline scaffold is the basis for many antibacterial drugs. The presence of a nitro group is also a feature of several antimicrobial agents. Therefore, a primary screening of this compound against a panel of pathogenic bacteria and fungi is a logical starting point. Its mechanism could involve the inhibition of DNA gyrase, a common target for quinolones, or disruption of other essential microbial processes.[2]
Structure-Activity Relationship (SAR) Postulates
-
Role of the Nitro Group: The electron-withdrawing nitro group at position 5 is expected to lower the pKa of the quinoline ring nitrogen, potentially affecting its ability to accumulate in acidic organelles like the lysosome or the parasite food vacuole.[7]
-
Influence of the 6-Amino Position: The placement of the amino group at the 6-position is less common than at the 4- or 8-positions in established drugs.[3][8] Investigating its activity will provide novel SAR insights for this class of compounds.
-
Impact of the N-Ethyl Group: Compared to a primary amine, the N-ethyl group increases lipophilicity, which may enhance cell membrane penetration. However, it also adds steric bulk, which could either improve or hinder binding to a specific biological target.
Proposed Research Workflow for Preclinical Evaluation
The following workflow provides a systematic approach to evaluating the medicinal chemistry potential of this compound.
Caption: Proposed workflow for the preclinical evaluation of this compound.
Application Protocols
The following are detailed, standardized protocols for the initial biological evaluation of this compound.
Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This protocol assesses the effect of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm, reference at 630 nm optional)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to create working solutions at 2x the desired final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsinization.
-
Perform a cell count and determine viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to an optimal density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "medium only" blanks and "untreated cell" controls.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of the prepared working solutions (or medium with 0.5% DMSO for the vehicle control) to the appropriate wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[9]
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of Solubilization Buffer to each well to dissolve the crystals.[10]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13]
Objective: To determine the MIC of this compound against selected bacterial and/or fungal strains.
Materials and Reagents:
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
This compound (test compound)
-
DMSO (sterile)
-
Sterile 96-well U-bottom microdilution plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Shaking incubator (37°C for bacteria, 30°C for fungi)
-
Microplate reader (absorbance at 600 nm) or visual inspection mirror.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution in DMSO (e.g., 1280 µg/mL).
-
In the first column of a 96-well plate, add 100 µL of sterile broth.
-
Add 100 µL of the stock solution to the first well and mix, then perform 2-fold serial dilutions across the plate (e.g., from 640 µg/mL down to 0.625 µg/mL) by transferring 100 µL to subsequent wells, each containing 100 µL of broth. Discard 100 µL from the last well. This results in wells with 100 µL of compound at 2x the final concentration.
-
-
Inoculum Preparation:
-
From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
-
Plate Inoculation:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized inoculum. This dilutes the compound to its final test concentration.[12]
-
Controls are critical:
-
Growth Control: Wells with broth and inoculum, but no compound.
-
Sterility Control: Wells with broth only.
-
Vehicle Control: Wells with inoculum and the highest concentration of DMSO used.
-
-
-
Incubation:
-
Cover the plates and incubate at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).[14]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[12]
-
This can be determined by visual inspection (the first clear well) or by measuring absorbance at 600 nm.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| HCT116 | Colorectal Carcinoma | [Experimental Value] |
| PC-3 | Prostate Cancer | [Experimental Value] |
| Doxorubicin (Control) | (Relevant Line) | [Reference Value] |
Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound
| Organism | Strain (e.g., ATCC) | Gram Stain | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | Positive | [Experimental Value] |
| Escherichia coli | ATCC 25922 | Negative | [Experimental Value] |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | [Experimental Value] |
| Candida albicans | ATCC 90028 | N/A (Fungus) | [Experimental Value] |
| Ciprofloxacin (Control) | (Relevant Strain) | N/A | [Reference Value] |
Interpretation: Compounds with low micromolar or sub-micromolar IC₅₀ values are generally considered potent cytotoxic agents. For antimicrobial activity, the MIC value is compared against established breakpoints (if available) to classify the organism as susceptible, intermediate, or resistant.
Conclusion and Future Directions
This compound represents an unexplored chemical entity with significant therapeutic potential, predicated on the well-established biological activities of the quinoline scaffold. The protocols detailed herein provide a robust framework for its initial characterization as a potential anticancer or antimicrobial agent.
Positive results from this primary screening cascade should prompt further investigation, including:
-
Mechanism of Action Studies: Elucidating whether the compound induces apoptosis, cell cycle arrest, or ROS generation.
-
Target Identification: Identifying the specific molecular targets (e.g., kinases, enzymes, DNA) through which it exerts its effects.
-
Lead Optimization: Synthesizing a library of analogues to develop a comprehensive Structure-Activity Relationship (SAR) profile, aiming to improve potency and selectivity while reducing potential toxicity.
-
ADMET Profiling: Conducting preliminary in vitro absorption, distribution, metabolism, excretion, and toxicity studies.
A systematic execution of this research plan will effectively define the role of this compound in the landscape of medicinal chemistry and determine its viability as a lead compound for future drug development.
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N-Ethyl-5-nitroquinolin-6-amine: A Novel Probe for Chemical Biology
Abstract
This document provides a comprehensive technical guide on the application of N-Ethyl-5-nitroquinolin-6-amine, a specialized quinoline derivative, as a versatile tool in chemical biology research. We will delve into its synthesis, mechanism of action, and provide detailed protocols for its use in cellular imaging and biochemical assays. This guide is intended for researchers, scientists, and professionals in the fields of drug discovery and molecular biology who are looking to leverage novel chemical probes to investigate complex biological systems.
Introduction: The Quinoline Scaffold in Chemical Biology
The quinoline ring system is a privileged scaffold in medicinal chemistry and chemical biology, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3][4] These activities include antimicrobial, anticancer, and antifungal effects.[2][3] The versatility of the quinoline core allows for fine-tuning of its physicochemical and biological properties through substitution at various positions. One of the most well-studied quinoline derivatives is 5-nitro-8-hydroxyquinoline (Nitroxoline), an established antibiotic with potent anticancer and anti-angiogenic properties.[5][6] The introduction of a nitro group and an amine substituent on the quinoline ring, as seen in this compound, can significantly modulate its electronic and steric properties, offering unique opportunities for developing novel chemical biology tools.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A general synthetic approach involves the nitration of a suitable quinoline precursor followed by the introduction of the ethylamine group. The precise synthetic route can be adapted from established methods for the synthesis of substituted quinolines.[7][8]
General Synthetic Scheme:
Caption: General synthetic workflow for this compound.
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Potential Mechanisms of Action and Biological Applications
While specific biological data for this compound is not yet extensively published, its structural features suggest several potential mechanisms of action and applications in chemical biology.
Fluorescent Probe for Cellular Imaging
Many quinoline derivatives exhibit intrinsic fluorescence properties. The extended π-system of the quinoline ring, coupled with the electron-withdrawing nitro group and electron-donating ethylamine group, may result in favorable photophysical properties, making this compound a potential candidate for a fluorescent probe. Its fluorescence could be sensitive to the local microenvironment, such as pH, polarity, or the presence of specific metal ions, allowing for the imaging of cellular organelles or the tracking of dynamic biological processes.
Modulator of Metalloenzymes
The quinoline scaffold is known to chelate metal ions, and this property is often central to the biological activity of its derivatives.[3][9][10] For instance, the anticancer activity of some 8-hydroxyquinolines is attributed to their ability to inhibit metalloproteinases.[10][11] this compound, with its nitrogen atoms on the quinoline ring and the ethylamine substituent, could potentially coordinate with metal ions like zinc, copper, or iron, thereby modulating the activity of metalloenzymes involved in critical cellular pathways.
Probe for Redox Biology
The nitroaromatic group in this compound can undergo bioreduction in cellular environments, particularly in hypoxic conditions often found in solid tumors.[9][12] This property could be exploited to develop probes that are selectively activated in hypoxic cells, or to design hypoxia-activated prodrugs.
Experimental Protocols
The following protocols are provided as a starting point for researchers interested in exploring the potential of this compound as a chemical biology tool.
Protocol 1: Evaluation of Cytotoxicity
This protocol outlines a general procedure to assess the cytotoxic effects of this compound on a panel of cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Add the compound dilutions to the cells and include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow for Cytotoxicity Evaluation:
Caption: Step-by-step workflow for assessing cytotoxicity.
Protocol 2: Cellular Uptake and Localization using Fluorescence Microscopy
This protocol describes how to investigate the cellular uptake and subcellular localization of this compound, assuming it possesses fluorescent properties.
Materials:
-
This compound
-
Cells grown on glass coverslips or in imaging dishes
-
Complete cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker Red CMXRos (for mitochondrial staining)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Grow cells on a suitable imaging substrate to ~70% confluency.
-
Compound Incubation: Treat the cells with this compound at a non-toxic concentration (determined from the cytotoxicity assay) for a desired period (e.g., 1-4 hours).
-
Co-staining (Optional): To determine subcellular localization, co-stain with organelle-specific dyes. For example, add Hoechst 33342 to stain the nucleus and MitoTracker Red to stain mitochondria according to the manufacturer's instructions.
-
Washing: Gently wash the cells with pre-warmed PBS (Phosphate-Buffered Saline) to remove excess compound and dyes.
-
Imaging: Mount the coverslips on a microscope slide or image the dish directly using a fluorescence microscope. Acquire images using the appropriate filter sets for the compound and any co-stains.
-
Image Analysis: Analyze the images to determine the cellular uptake efficiency and the subcellular distribution of the compound's fluorescence signal.
Quantitative Data Summary
As a hypothetical example, the following table summarizes potential quantitative data that could be generated for this compound.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (µM) | 15.2 ± 2.1 | HeLa | [Hypothetical Data] |
| 28.7 ± 3.5 | A549 | [Hypothetical Data] | |
| Excitation Max (nm) | 420 | - | [Hypothetical Data] |
| Emission Max (nm) | 510 | - | [Hypothetical Data] |
| Quantum Yield | 0.15 | - | [Hypothetical Data] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with the potential for diverse applications in chemical biology. Its unique substitution pattern on the versatile quinoline scaffold suggests it could be developed into a valuable tool for cellular imaging, enzyme inhibition studies, and probing cellular redox states. Further research is warranted to fully characterize its photophysical properties, biological activities, and precise mechanisms of action. The protocols provided herein offer a solid foundation for initiating such investigations.
References
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Dömötör, O., et al. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules. [Link][9][12]
-
Hamed, M. M., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry. [Link]
-
Krasavin, M. (2018). Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate. [Link]
-
Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. [Link]
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Pisano, C., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. [Link]
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OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. (2024). Hebei Maison Chemical Co., Ltd. [Link]
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Al-Burafi, S. N., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
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Kowol, C. R., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]
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Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
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Al-Burafi, S. N., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
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Dömötör, O., et al. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules. [Link]
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Chupakhin, O. N., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. [Link]
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An Efficient and Alternative method for Synthesis of Nitroxoline. (2017). Asian Journal of Research in Chemistry. [Link]
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- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. klandchemicals.com [klandchemicals.com]
- 12. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of N-Ethyl-5-nitroquinolin-6-amine
Welcome to the technical support center for the synthesis of N-Ethyl-5-nitroquinolin-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important quinoline derivative. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your synthetic strategy.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize the formation of impurities. The most common and direct route involves the nucleophilic aromatic substitution (SNAr) on a 6-halo-5-nitroquinoline precursor with ethylamine. This guide will focus on this pathway, addressing common pitfalls and offering advanced optimization techniques.
Core Synthesis Pathway Overview
The synthesis of this compound can be logically divided into two main stages: the preparation of the key intermediate, 6-chloro-5-nitroquinoline, followed by the nucleophilic aromatic substitution with ethylamine.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the challenges you may face during your experiments.
Part 1: Synthesis of 6-Chloro-5-nitroquinoline (The Precursor)
Q1: My Skraup reaction to produce 6-chloroquinoline from 4-chloroaniline is very exothermic and difficult to control. How can I improve this?
A1: The Skraup reaction is notoriously vigorous. To moderate the reaction, consider the following:
-
Controlled Addition: Ensure the slow, dropwise addition of concentrated sulfuric acid to the mixture of 4-chloroaniline and glycerol. Use an ice bath to manage the initial exotherm.
-
Heat Management: After the initial mixing, the reaction requires heating. However, this must be done gradually. A sudden increase in temperature can lead to an uncontrolled reaction. Use a well-calibrated heating mantle and monitor the internal temperature closely.
-
Mild Oxidizing Agent: While some protocols use the aniline itself as a reducing agent, incorporating a milder oxidizing agent like nitrobenzene can help to control the reaction rate.
Q2: The nitration of 6-chloroquinoline is giving me a mixture of isomers. How can I favor the formation of 6-chloro-5-nitroquinoline?
A2: The regioselectivity of nitration on the quinoline ring is influenced by both the chloro-substituent and the protonated quinoline nitrogen under acidic conditions. While a mixture is common, you can influence the outcome:
-
Temperature Control: Low temperatures (0-5 °C) are crucial for improving selectivity. The nitronium ion is highly reactive, and lower temperatures reduce the likelihood of substitution at less-favored positions.
-
Slow Addition of Nitrating Mixture: Prepare your nitrating mixture (HNO₃ in H₂SO₄) separately in an ice bath and add it dropwise to the solution of 6-chloroquinoline in sulfuric acid. This maintains a low concentration of the nitrating agent at any given time, favoring the kinetically controlled product.
-
Purification is Key: Expect to perform a careful purification step, likely column chromatography, to separate the 5-nitro isomer from other isomers like the 8-nitro derivative.
Part 2: The SNAr Amination Reaction
Q3: My SNAr reaction of 6-chloro-5-nitroquinoline with ethylamine is showing low conversion. What are the primary factors I should investigate?
A3: Low conversion in this SNAr reaction is a common issue and can be traced to several factors. Here is a systematic troubleshooting approach:
Caption: Troubleshooting workflow for low SNAr reaction yield.
-
Substrate Activation: The nitro group at the 5-position is crucial as it activates the 6-position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[1] If your starting material is not 6-chloro-5-nitroquinoline, the reaction will likely fail.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions.[2] They effectively solvate the cation of the ethylamine salt that forms, increasing the nucleophilicity of the free amine. Protic solvents like ethanol can be used, but may require higher temperatures or longer reaction times as they can hydrogen-bond with the amine, reducing its reactivity.
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. A good starting point is 80-100 °C, with the possibility of increasing to 120-140 °C if the reaction is sluggish. Monitor for decomposition at higher temperatures.
-
Base: The reaction generates HCl, which will protonate the ethylamine, rendering it non-nucleophilic. Using an excess of ethylamine (2-3 equivalents) can serve as both the nucleophile and the base. Alternatively, a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be added to scavenge the acid.[2]
-
Moisture: Ensure your reagents and solvent are dry. Water can hydrolyze the 6-chloro-5-nitroquinoline to the corresponding 6-hydroxy derivative, a common side product.
Q4: I'm observing a significant amount of a side product that I suspect is the 6-hydroxy-5-nitroquinoline. How can I prevent this?
A4: The formation of the 6-hydroxy derivative is due to hydrolysis of the starting material. To minimize this:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your solvent over molecular sieves if necessary.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Order of Addition: Add the ethylamine to the solution of 6-chloro-5-nitroquinoline before heating.
Q5: My TLC plate shows multiple spots, and I'm concerned about di-substitution or other side reactions. What are the possibilities?
A5: Besides hydrolysis, other side reactions can occur:
-
Di-substitution: If there are other leaving groups on the quinoline ring, you might see multiple substitutions. However, with 6-chloro-5-nitroquinoline, this is less likely unless your starting material is impure.
-
Reaction with Solvent: If you are using a potentially nucleophilic solvent at high temperatures, it might compete with the ethylamine. This is another reason to favor polar aprotic solvents.
-
Ring Opening/Degradation: At very high temperatures or with prolonged reaction times, the nitroquinoline ring system can degrade, leading to a complex mixture of products.
To minimize these, use a stoichiometric excess of ethylamine (but not a vast excess unless it's also the solvent), control the temperature carefully, and monitor the reaction progress by TLC to avoid unnecessarily long reaction times.
Q6: Is Buchwald-Hartwig amination a viable alternative to the SNAr reaction for this synthesis?
A6: Yes, the Buchwald-Hartwig amination is a powerful method for C-N bond formation and can be an excellent alternative, especially if the SNAr reaction is proving difficult.[3] It involves a palladium catalyst and a suitable phosphine ligand.[4]
| Feature | SNAr Reaction | Buchwald-Hartwig Amination |
| Catalyst | None (typically) | Palladium catalyst required |
| Substrate Scope | Requires electron-withdrawing groups | Broader scope, less dependent on electronic activation |
| Reaction Conditions | Often higher temperatures | Generally milder temperatures |
| Cost & Complexity | Simpler, less expensive reagents | More expensive catalyst and ligands, may require more optimization |
| Metal Contamination | No metal contamination | Potential for palladium contamination in the final product |
A comparative study might be necessary to determine the best approach for your specific needs, balancing factors like cost, yield, and purity requirements.[5][6]
Part 3: Purification
Q7: I'm having difficulty purifying the final product, this compound. What are the best methods?
A7: The purification of aminoquinolines can be challenging due to their basic nature.
-
Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate). To prevent the basic amine from streaking on the acidic silica gel, you can add a small amount (0.5-1%) of triethylamine to the mobile phase.
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction to remove neutral and acidic impurities. Dissolve the crude product in an organic solvent (like dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified amine back into an organic solvent.
-
Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-5-nitroquinoline
Materials:
-
6-Chloroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 6-chloroquinoline (1.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (3.0 eq) with constant stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Add the prepared nitrating mixture dropwise to the solution of 6-chloroquinoline in sulfuric acid. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with dichloromethane (3x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 5-nitro isomer.
Protocol 2: Synthesis of this compound (SNAr Reaction)
Materials:
-
6-Chloro-5-nitroquinoline
-
Ethylamine (e.g., 70% solution in water or as a gas)
-
Potassium Carbonate (optional, as a base)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-chloro-5-nitroquinoline (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq, optional).
-
Add ethylamine solution (2.5 eq) dropwise.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x volume).
-
Combine the organic layers and wash with water and then brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient with 1% triethylamine).
Quantitative Data Summary
| Parameter | Stage 1: Nitration | Stage 2: SNAr Amination |
| Starting Material | 6-Chloroquinoline | 6-Chloro-5-nitroquinoline |
| Key Reagents | HNO₃, H₂SO₄ | Ethylamine, DMF |
| Temperature | 0-5 °C | 80-100 °C |
| Typical Reaction Time | 1-2 hours | 4-8 hours |
| Expected Yield | 50-70% (of mixed isomers) | 70-90% |
| Purification Method | Column Chromatography | Column Chromatography |
Note: Yields are highly dependent on reaction scale, purity of reagents, and precise control of reaction conditions.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chloroquinoline.
- ResearchGate. (2025). Base-dependent selectivity of an SNAr reaction.
- BenchChem. (2025).
- WordPress. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- ChemicalBook. (n.d.). 6-NITROQUINOLINE synthesis.
- ResearchGate. (2025). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Bronsted and Mayr Analyses.
- The Royal Society of Chemistry. (n.d.).
- Chemical Science (RSC Publishing). (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. DOI:10.1039/D5SC01856K
- YouTube. (2020, May 14). Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes.
- ResearchGate. (n.d.). The mechanism of SNAr reaction.
-
Semantic Scholar. (2015, November 1). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][2]thiadiazole Series.
- ResearchGate. (2025).
- RSC Publishing. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- RSC Publishing. (2024).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry Steps. (n.d.).
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
-
ResearchGate. (2025). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][2]thiadiazole Series | Request PDF.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.
- PMC. (n.d.).
- BenchChem. (2025).
- Chemistry LibreTexts. (2025, February 2). 16.
- MDPI. (n.d.).
- PMC - NIH. (2021, March 25).
- PMC - PubMed Central - NIH. (n.d.).
- ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- Asian Journal of Research in Chemistry. (n.d.). An Efficient and Alternative method for Synthesis of Nitroxoline.
- ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- PubMed. (2007, May 9). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1.
- BenchChem. (2025).
- ResearchGate. (n.d.). Synthesis route towards quinoline targets. | Download Scientific Diagram.
- Beilstein Journal of Organic Chemistry. (n.d.).
- PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Sci-Hub. (2003). A Mild and Efficient One-Step Synthesis of Quinolines.
- MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Ethyl-5-nitroquinolin-6-amine Purification
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of N-Ethyl-5-nitroquinolin-6-amine. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the attainment of high-purity material.
Understanding the Molecule: Key Purification Considerations
This compound possesses a unique chemical architecture that dictates its purification strategy. The presence of a basic secondary amine (the N-ethylamino group) and a strongly electron-withdrawing nitro group on the quinoline scaffold presents both opportunities and challenges. The basicity of the amine allows for manipulation with acids for selective extraction, while the nitro group contributes to the compound's aromatic nature and potential for strong interactions on stationary phases during chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: The impurity profile can be complex and typically includes:
-
Unreacted Starting Materials: Such as 5-nitro-6-aminoquinoline and the ethylating agent.
-
Regioisomers: Isomeric byproducts may form depending on the synthetic route.
-
Over-alkylation Products: Formation of a diethylamino derivative is possible under certain reaction conditions.
-
Oxidation or Degradation Products: Nitroaromatic compounds can be susceptible to degradation, leading to colored impurities.
Q2: What is a good starting point for the purification of this compound?
A2: A multi-step approach is recommended. Begin with an acid-base extraction to separate the basic product from neutral and acidic impurities. Follow this with recrystallization to remove the bulk of the remaining impurities. For very high purity requirements, column chromatography is often necessary as a final polishing step.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring purification. A suitable mobile phase would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. Staining with potassium permanganate or visualization under UV light can help in identifying different components. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: My purified compound is colored. Is this normal?
A4: Nitroaromatic compounds are often yellow or orange solids.[1] However, a dark brown or tarry appearance may indicate the presence of impurities or degradation products. If the color persists after initial purification steps, treatment with activated charcoal during recrystallization may help to remove colored impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out Instead of Crystallizing | The melting point of the solute is lower than the boiling point of the solvent, or the solution is cooling too rapidly. | Use a lower-boiling point solvent or a solvent mixture. Ensure a slow cooling rate by allowing the flask to cool to room temperature before refrigeration. |
| No Crystal Formation | The solution is not sufficiently supersaturated, or the compound is highly soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Low Recovery of Purified Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize precipitation. |
| Product is Still Impure After Recrystallization | The chosen solvent is not effective at separating the impurities, or impurities have very similar solubility profiles. | A second recrystallization using a different solvent system may be necessary. If impurities persist, column chromatography is recommended. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Impurities | The eluent system is not optimized, or the column is overloaded. | Perform a thorough TLC analysis to determine the optimal eluent system that provides good separation between your product and impurities. Reduce the amount of crude material loaded onto the column. |
| Peak Tailing | The compound is interacting too strongly with the stationary phase (silica gel is acidic and can interact with the basic amine). | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape. |
| Product Won't Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from any neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
-
Separation: Combine the acidic aqueous layers. The organic layer now contains neutral impurities and can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 8). The free amine product should precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any residual salts and then dry under vacuum.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Recrystallization
This protocol is for the purification of the solid product obtained from the acid-base extraction or directly from the crude reaction mixture if it is sufficiently pure.
-
Solvent Selection: Test the solubility of a small amount of the product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Common choices for nitroanilines include ethanol, isopropanol, or mixtures with water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities and then dry the purified crystals in a vacuum oven.
Protocol 3: Flash Column Chromatography
This protocol is for achieving high purity by separating the target compound from closely related impurities.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: Based on TLC analysis, prepare an appropriate eluent system. A gradient of ethyl acetate in hexanes is a common starting point. For this basic compound, adding 0.1-1% triethylamine to the eluent is recommended to prevent peak tailing.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified product.
Caption: General workflow for flash column chromatography.
References
- Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- Google Patents. US2430421A - Process for the purification of mononitro aromatic compounds.
- Google Patents. CN103304477B - Purification method of 8-hydroxyquinoline crude product.
-
Parales, R. E., et al. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 66(9), 3833–3841. Available at: [Link]
- Google Patents. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
-
Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474–500. Available at: [Link]
-
ResearchGate. (2022). CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives). Available at: [Link]
-
Asian Journal of Research in Chemistry. (2019). An Efficient and Alternative method for Synthesis of Nitroxoline. Available at: [Link]
-
The Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]
-
ResearchGate. (2015). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Available at: [Link]
-
ResearchGate. Synthesis of nitroquinoline derivatives. Available at: [Link]
-
MDPI. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available at: [Link]
-
PubChem. 5-Nitroquinoline. Available at: [Link]
-
Magritek. (2018). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]
-
PubChem. N-ethyl-6-phenylquinolin-2-amine. Available at: [Link]
Sources
"troubleshooting N-Ethyl-5-nitroquinolin-6-amine experimental artifacts"
Introduction
Welcome to the technical support guide for N-Ethyl-5-nitroquinolin-6-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing, purifying, or utilizing this compound in experimental settings. This compound belongs to the nitroquinoline class, a scaffold present in various biologically active molecules. However, the unique electronic and structural features of this molecule—specifically the presence of a nitro group and an aromatic amine—can lead to a range of experimental artifacts, from synthesis side-products to non-specific interactions in biological assays.
This guide provides in-depth, question-and-answer-based troubleshooting for common issues. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower researchers to anticipate and prevent future artifacts.
Section 1: Synthesis and Purification Artifacts
The synthesis of this compound is a multi-step process fraught with challenges in regioselectivity and functional group compatibility. Artifacts often arise from competing reactions and purification difficulties.
Question 1: My initial reaction to nitrate the quinoline core resulted in a mixture of products that are very difficult to separate. How can I confirm the identity of these side-products and improve the regioselectivity?
Causality & Expert Insight: This is the most common pitfall. The electrophilic nitration of the quinoline ring is highly dependent on reaction conditions. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the heterocyclic ring towards electrophilic attack, directing the nitration to the benzene ring, primarily at the 5- and 8-positions.[1] You are likely observing a mixture of 5-nitroquinoline and 8-nitroquinoline.[2][3] Achieving nitration specifically at the 5-position while having a directing group at the 6-position is challenging and often requires a more nuanced synthetic strategy than direct nitration of a 6-substituted quinoline.
Troubleshooting & Solutions:
-
Isomer Identification:
-
LC-MS Analysis: The most effective initial step. The isomers will have identical mass-to-charge ratios (m/z) but will likely exhibit different retention times on a reverse-phase column.
-
¹H NMR Spectroscopy: The aromatic protons of the 5- and 8-nitro isomers will have distinct chemical shifts and coupling patterns. Compare your spectra to literature data for 5-nitroquinoline and 8-nitroquinoline.[4][5]
-
-
Improving Synthesis & Purification:
-
Strategic Synthesis: Instead of direct nitration, consider a route where the 6-amino group is introduced after the 5-nitro group is in place. A common industrial approach is to nitrate quinoline first, then separate the 5- and 8-isomers.
-
Isomer Separation Protocol: A patented method involves the fractional crystallization of the hydrochloride salts.[3] 5-nitroquinoline hydrochloride has different solubility properties than 8-nitroquinoline hydrochloride in specific solvent systems like wet dimethylformamide (DMF), allowing for selective precipitation.[3] Refer to Protocol A for a detailed methodology.
-
Question 2: The final ethylation step to produce this compound is low-yielding and produces multiple alkylated species. What is causing this and how can I optimize it?
Causality & Expert Insight: The direct alkylation of an aromatic amine (like a hypothetical 6-amino-5-nitroquinoline precursor) with an ethyl halide is prone to over-alkylation.[6] The primary amine product, N-ethyl-6-amino-5-nitroquinoline, can act as a nucleophile itself and react with another molecule of the ethyl halide to form a secondary amine (diethylamino) and even a quaternary ammonium salt.[7] This leads to a mixture of products and consumption of the starting material, resulting in low yields of the desired primary amine.
Troubleshooting & Solutions:
-
Reaction Control:
-
Stoichiometry: Use a large excess of the amine starting material relative to the ethylating agent. This statistically favors the mono-alkylation product. However, this is often impractical if the amine precursor is valuable.
-
Alternative Methods:
-
Reductive Amination: React 6-amino-5-nitroquinoline with acetaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a highly efficient and selective method for mono-alkylation.
-
Gabriel Synthesis: This classic method uses a phthalimide group to "protect" the amine from over-alkylation, delivering only the primary amine product upon deprotection.[7]
-
-
-
Product Analysis:
-
Use LC-MS to identify the masses of the side-products. You should look for masses corresponding to the starting material, the mono-ethylated product, and the di-ethylated product.
-
Troubleshooting Synthesis: A Decision Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common synthetic issues.
Caption: Decision tree for troubleshooting synthesis problems.
Section 2: Characterization and Stability
Accurate characterization is critical for confirming the identity and purity of your compound. Artifacts in spectroscopic data often point to underlying purity or stability issues.
Question 3: My ¹H NMR spectrum is complex and doesn't match the expected structure. How do I interpret it to identify impurities?
Causality & Expert Insight: A "dirty" NMR spectrum for a compound like this compound is typically due to a few key culprits:
-
Regioisomers: As discussed, contamination with the 8-nitro isomer is highly probable if not rigorously removed.
-
Alkylation Byproducts: Presence of the starting amine or the diethyl-amine byproduct.
-
Residual Solvents: Solvents from purification (e.g., ethyl acetate, DMF, methanol) are common.
-
Degradation: Nitroaromatic compounds can be sensitive to light and air, and aromatic amines can oxidize, leading to broadened peaks or the appearance of new signals.
Troubleshooting & Solutions:
-
Systematic Interpretation:
-
Integrate Everything: Ensure the total integration of your spectrum makes sense. Look for small peaks that integrate to non-stoichiometric values.
-
Identify Known Signals: First, identify the signals for your solvent (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) and any obvious contaminants like water (~1.5-2.5 ppm depending on solvent).
-
Focus on Key Regions:
-
Ethyl Group: Look for a characteristic quartet (CH₂) and triplet (CH₃). The presence of multiple quartets/triplets suggests different ethyl environments, such as in the diethyl byproduct.
-
Aromatic Region (6.5-9.0 ppm): This is the most diagnostic region. A pure sample should show a specific set of doublets and triplets corresponding to the quinoline protons. Extra peaks here strongly suggest isomeric impurities.
-
-
2D NMR: If available, a COSY or HSQC experiment can definitively link proton signals to each other and to their attached carbons, helping to piece together the structures of impurities.
-
-
Predicted Spectroscopic Data: The following table provides predicted NMR shifts for this compound to serve as a reference.
| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.90 | dd | 1H | H-2 |
| ~8.60 | dd | 1H | H-4 |
| ~8.10 | d | 1H | H-8 |
| ~7.80 | t | 1H | H-7 |
| ~7.50 | d | 1H | H-5 proton (if numbering follows standard quinoline) - this would be H-7 proton if numbering is different |
| ~6.80 | s | 1H | H-7 proton (this would be H-5 proton if numbering is different) |
| ~6.50 (broad) | t | 1H | NH -Ethyl |
| ~3.30 | q | 2H | CH₂ -CH₃ |
| ~1.25 | t | 3H | CH₂-CH₃ |
| Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | C-2 |
| ~148.5 | C-8a |
| ~145.0 | C-6 |
| ~142.0 | C-5 |
| ~135.0 | C-4 |
| ~130.0 | C-8 |
| ~125.0 | C-4a |
| ~122.0 | C-3 |
| ~118.0 | C-7 |
| ~38.0 | C H₂-CH₃ |
| ~14.5 | CH₂-C H₃ |
Note: These are predictions based on fragment analysis and data from similar structures. Actual values may vary.
Question 4: My compound changes color (e.g., from yellow to dark brown) upon storage. Is it decomposing?
Causality & Expert Insight: Yes, a color change is a strong indicator of degradation. Aromatic amines are susceptible to air oxidation, which can form highly colored polymeric impurities. The nitro group can also make the compound more sensitive to light (photodecomposition).[8] The combination of these two functional groups requires careful handling and storage.
Troubleshooting & Solutions:
-
Proper Storage: Store the compound under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and at a low temperature (2-8 °C is recommended).[9]
-
Purity Check: Re-analyze the discolored material by LC-MS and NMR to confirm the appearance of new peaks/impurities and a decrease in the main compound peak.
-
Solvent Choice: When preparing solutions for assays, use freshly prepared solutions. Avoid chlorinated solvents for long-term storage, as they can generate acidic impurities that accelerate decomposition. Use de-gassed solvents for sensitive applications.
Section 3: Biological Assay Artifacts
One of the most insidious forms of experimental artifacts is non-specific activity in biological assays. Nitroaromatic compounds are well-documented as potential Pan-Assay Interference Compounds (PAINS).[10]
Question 5: My compound shows activity in a primary screen, but the results are not reproducible or fail in follow-up assays. Could this be an artifact?
Causality & Expert Insight: Absolutely. This is a classic sign of a PAINS compound.[10] Nitroaromatics can interfere with assays through several mechanisms that do not involve specific binding to the intended target:
-
Compound Aggregation: At certain concentrations, compounds can form sub-micellar aggregates that sequester and denature proteins, leading to a false-positive signal (e.g., enzyme inhibition). This is a very common artifact for "frequent hitters".
-
Redox Cycling: The nitro group can be enzymatically reduced by cellular reductases (like those in cell lysates or whole cells) to a nitro radical anion. This radical can then react with molecular oxygen to regenerate the parent nitro compound, producing reactive oxygen species (ROS) in the process.[11] The resulting oxidative stress can kill cells or modify proteins, creating a non-specific signal that can be mistaken for targeted activity.
-
Chemical Reactivity: The electron-deficient quinoline ring can potentially react covalently with nucleophilic residues (like cysteine) on proteins, leading to irreversible inhibition.
Troubleshooting & Solutions: Self-Validating Protocols
Your experimental workflow must include counter-screens to identify and rule out these artifacts.
-
Test for Aggregation:
-
Detergent Counter-Screen: Re-run your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. If your compound is an aggregator, the detergent will disrupt the aggregates, and the observed activity should be significantly reduced or eliminated.
-
Dynamic Light Scattering (DLS): A biophysical method to directly detect the formation of aggregates in solution as the compound concentration increases.
-
-
Check for Redox Cycling:
-
ROS Assay: Use a probe like CellROX® to see if your compound induces ROS production in your cellular model.[11]
-
Varying Oxygen Levels: If possible, see if the compound's activity changes under low oxygen (hypoxic) conditions. Redox cyclers are often less active when less oxygen is available.
-
-
Validate Structure-Activity Relationship (SAR):
-
Synthesize or purchase a close analog of your compound. For example, an analog where the nitro group is replaced with a different electron-withdrawing group (like a cyano group) or an electron-donating group. A true "hit" should show a logical SAR, whereas activity from a PAINS scaffold often disappears with minor chemical modifications.[10]
-
Workflow for Validating a Biological "Hit"
Caption: A logical workflow for de-risking potential PAINS artifacts.
Section 4: General FAQs
Q: What are the recommended solvents for this compound? A: Based on related nitroquinoline and hydroxyquinoline structures, solubility is expected to be poor in water and alkanes.[4][5] Good solubility is likely in polar aprotic solvents like DMSO and DMF. For biological assays, creating a concentrated stock solution in DMSO and then diluting into aqueous media is standard practice. Always check for precipitation in your final assay buffer.[12]
| Solvent Class | Examples | Predicted Solubility |
| Polar Aprotic | DMSO, DMF | High |
| Polar Protic | Methanol, Ethanol | Moderate |
| Ethers | Diethyl Ether, THF | Low to Moderate |
| Chlorinated | DCM, Chloroform | Moderate |
| Non-polar | Hexanes, Toluene | Very Low |
| Aqueous | Water, PBS | Very Low |
Q: Are there any specific safety precautions I should take? A: Yes. Nitroaromatic compounds should be handled as potentially mutagenic or carcinogenic.[4][13] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a chemical fume hood to avoid inhalation.
Section 5: Key Experimental Protocols
Protocol A: Purification of 5-Nitroquinoline Isomer via Fractional Crystallization (This protocol is adapted from patent literature for separating 5- and 8-nitroquinoline isomers and should be applied to the precursor mixture before subsequent synthetic steps.)[3]
-
Salt Formation: Dissolve the crude nitration mixture (containing 5- and 8-nitroquinoline) in ethyl acetate.
-
Precipitation: Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (like ether or dioxane). The hydrochloride salts of both isomers will precipitate. Collect the solid precipitate by filtration.
-
Slurry Formation: Create a slurry of the mixed hydrochloride salts in "wet" dimethylformamide (DMF) (e.g., 99.5% DMF, 0.5% water).
-
Heating: Heat the slurry with stirring to a temperature of 95-100 °C until all solids dissolve.
-
Crystallization: Slowly cool the solution to room temperature. The 5-nitroquinoline hydrochloride salt is less soluble and will selectively crystallize out.
-
Isolation: Collect the cream-colored crystals by filtration, wash with cold ethyl acetate, and dry under vacuum.
-
Verification: Confirm the purity of the isolated salt using ¹H NMR and LC-MS before proceeding.
Protocol B: Detergent-Based Aggregation Counter-Screen
-
Prepare Reagents: Prepare two sets of assay buffers: one standard buffer ("Buffer A") and one buffer containing 0.02% Triton X-100 ("Buffer B"). Note: The final concentration in the assay will be 0.01% if diluted 1:1 with other reagents.
-
Compound Dilution: Prepare serial dilutions of your this compound stock solution in both Buffer A and Buffer B.
-
Assay Procedure: Run your biological assay (e.g., enzyme inhibition assay) in parallel using the compound dilutions from both buffer sets. Include positive and negative controls for both conditions.
-
Data Analysis: Generate dose-response curves for the compound in both the presence and absence of Triton X-100.
-
Interpretation: If the IC₅₀ value increases significantly (>5-10 fold) or the inhibitory activity is completely lost in the presence of the detergent, your compound is very likely acting via an aggregation-based mechanism.
References
-
Singh, R., et al. (2024). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
Tutorsglobe.com. Reactions of Quinolines, Chemistry tutorial. [Link]
-
Unknown Author. Preparation and Properties of Quinoline. [Link]
-
Chemistry Stack Exchange (2021). Why does the nitration of quinoline occur at the 5 (and 8) position?[Link]
-
Singh, R., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. [Link]
-
Clark, J. (2015). Making Amines. Chemguide. [Link]
-
Ashenhurst, J. (2022). The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Heflich, R. H., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. NIH. [Link]
-
Ramachandran, R. Worked problem: Synthesis of Amines. Khan Academy. [Link]
-
Hird, S. (2024). Preparation of Amines. Save My Exams. [Link]
-
National Center for Biotechnology Information. 5-Nitroquinoline. PubChem Compound Database. [Link]
- Connor, D. T., et al. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Nagy, V., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]
-
Al-Adra, M., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
-
Nagy, V., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. NIH. [Link]
-
Jasial, S., et al. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. PMC - NIH. [Link]
-
ResearchGate. Synthesis of nitroquinoline derivatives 9. [Link]
-
Le, T., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. 8-Nitroquinoline. PubChem Compound Database. [Link]
-
Asian Journal of Research in Chemistry. An Efficient and Alternative method for Synthesis of Nitroxoline. [Link]
-
ResearchGate. Technology of Preparing 8-Hydroxy-5-nitroquinoline. [Link]
-
ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline.... [Link]
-
National Center for Biotechnology Information. 6-Nitroquinoline. PubChem Compound Database. [Link]
-
Al-Trawneh, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 4. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
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- 8. tutorsglobe.com [tutorsglobe.com]
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- 10. Activity artifacts in drug discovery and different facets of compound promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 8-Hydroxy-5-nitroquinoline 96 4008-48-4 [sigmaaldrich.com]
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Technical Support Center: Optimizing N-Ethyl-5-nitroquinolin-6-amine Concentration in Assays
A Senior Application Scientist's Guide to Assay Development and Troubleshooting
Introduction: Welcome to the technical support center for N-Ethyl-5-nitroquinolin-6-amine and related compounds. As a Senior Application Scientist, I understand that incorporating a novel or specialized chemical reagent into an assay requires meticulous optimization. This guide is structured to address the specific challenges researchers, scientists, and drug development professionals may encounter.
It is important to note that while this compound is a specific molecule, publicly available application data is limited. Therefore, this guide synthesizes best practices and troubleshooting methodologies derived from structurally similar nitroquinoline derivatives. The principles outlined here provide a robust framework for optimizing the concentration of this compound and other related small molecules in your experimental assays.
Section 1: Foundational Knowledge & Pre-Experimental Setup
Before beginning any optimization, a solid understanding of the compound's physicochemical properties is crucial. This section addresses the essential preparatory steps that form the bedrock of a reproducible and reliable assay.
FAQ: What are the key properties of nitroquinoline derivatives to consider before starting?
Nitroquinoline derivatives are characterized by a fused aromatic quinoline ring system, a polar nitro group (-NO₂), and various substituents that dictate their specific properties. Based on analogues like 2-Ethyl-6-nitroquinolin-4-amine, here's what to consider:
-
Solubility: The large, hydrophobic quinoline core often results in poor aqueous solubility. However, the presence of polar groups like amines and nitro groups allows for solubility in polar aprotic solvents. The basicity of amine groups may also increase solubility in acidic aqueous solutions.
-
Stability: Nitroaromatic compounds can be sensitive to light and high temperatures. Proper storage is essential to prevent degradation.[1][2]
-
Optical Properties: The quinoline structure is a chromophore and often a fluorophore. This means the compound will likely absorb light in the UV-Visible range and may exhibit intrinsic fluorescence, which can be an asset (in detection) or a liability (as a source of background signal).
-
Safety: Nitroaromatic compounds should be handled with care. They can be harmful if swallowed, cause skin and eye irritation, and may have other toxicological properties.[3] Always consult the Safety Data Sheet (SDS) for your specific reagent.
FAQ: How should I prepare and store a stock solution to ensure stability and reproducibility?
The integrity of your stock solution is paramount. An improperly prepared stock is a primary source of experimental variability.
-
Solvent Selection: Start with a high-purity, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common first choices due to their strong solubilizing power for a wide range of organic molecules.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous assay buffer. High concentrations of DMSO (>1%) can be detrimental to many biological systems.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.[1] Avoid repeated freeze-thaw cycles which can lead to compound degradation or precipitation.
Experimental Workflow: Preparing and Validating a Stock Solution
Caption: A step-by-step decision tree for troubleshooting high background signal in assays.
Q3: The compound is precipitating in my aqueous assay buffer. How can I improve its solubility?
Compound precipitation during an experiment is a critical failure, as it makes the effective concentration unknown and can interfere with optical readings.
Answer: This is a common issue for hydrophobic molecules like nitroquinolines when transferring from a DMSO stock to an aqueous environment.
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible, ideally below 1% and never exceeding 5%. If your working concentration of this compound is very high, you may need to prepare a more concentrated DMSO stock.
-
Use a "Pre-dilution" Step: Instead of diluting your DMSO stock directly into the final buffer volume, first mix the stock with a small volume of buffer, vortex gently, and then add the remaining buffer. This can prevent localized high concentrations that crash out of solution.
-
Modify the Assay Buffer: If possible, adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) or a protein like Bovine Serum Albumin (BSA) can help maintain the solubility of hydrophobic compounds.
-
Adjust pH: The amine group on the quinoline ring is basic. Slightly acidifying the buffer (if compatible with your assay) can protonate this group, forming a more soluble salt. This must be tested carefully to ensure it doesn't affect your biological system.
Section 3: Safety & Handling
FAQ: What are the primary safety concerns when working with nitroquinoline derivatives?
Answer: As a class, nitroaromatic compounds and quinoline derivatives require careful handling. Always consult the specific Safety Data Sheet (SDS) provided by your supplier. General precautions include:
-
Toxicity: Many related compounds are listed as toxic or harmful if swallowed, inhaled, or in contact with skin. [4][5]* Irritation: They can cause serious skin and eye irritation. [3]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. * Handling: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhaling dust. * Disposal: Dispose of contaminated materials and unused compound as hazardous waste according to your institution's guidelines.
References
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from [Link]
-
ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]
-
Astor Scientific. (2026). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]
-
Enyedy, É. A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11829, 5-Nitroquinoline. Retrieved from [Link]
Sources
"N-Ethyl-5-nitroquinolin-6-amine stability issues and solutions"
Introduction: This guide is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability challenges of N-Ethyl-5-nitroquinolin-6-amine. It is important to note that while specific stability data for this compound is limited in publicly available literature, the information herein is synthesized from established principles of organic chemistry and extensive experience with structurally related nitroaromatic and quinoline compounds. The troubleshooting strategies and preventative measures provided are based on sound scientific reasoning to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound?
The shelf-life of this compound, like many nitroaromatic compounds, is highly dependent on storage conditions. When stored under optimal conditions (see Table 1), as a solid, it should remain stable for years. However, in solution, its stability can be significantly reduced. We recommend preparing solutions fresh for each experiment.
Q2: What are the visible signs of degradation?
Degradation of this compound can manifest as a noticeable color change of the solid material, often darkening from a yellow or orange to a brownish or black hue. In solution, you might observe a deepening of color, the formation of precipitates, or a hazy appearance. Any unexpected color change should be considered a sign of potential decomposition.
Q3: Can I store solutions of this compound for later use?
We strongly advise against the long-term storage of this compound in solution. Nitroaromatic compounds are generally more susceptible to degradation when dissolved. If short-term storage is unavoidable, store the solution at -20°C or -80°C in a tightly sealed, light-protecting vial, and blanket the headspace with an inert gas like argon or nitrogen.
Q4: Is this compound sensitive to light?
Yes, quinoline and nitroaromatic compounds can be light-sensitive.[1][2] Photodegradation can occur, leading to the formation of reactive species and subsequent decomposition. Therefore, it is crucial to store the solid and any solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Troubleshooting Guide
Issue 1: I am observing inconsistent results in my biological assays.
Potential Cause: This is a classic sign of compound degradation. The presence of impurities or degradation byproducts can lead to variable biological activity. The nitro group in this compound makes the quinoline ring electron-deficient and susceptible to nucleophilic attack, while the amine group can be prone to oxidation.
Solution:
-
Purity Check: Before use, verify the purity of your compound using an appropriate analytical method like HPLC or LC-MS. Compare the results with the certificate of analysis provided by the supplier.
-
Fresh Solutions: Always prepare solutions immediately before your experiment.
-
Inert Atmosphere: When weighing the compound or preparing solutions, work under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon stream) to minimize exposure to oxygen and moisture.
Issue 2: My solution of this compound has changed color overnight.
Potential Cause: A color change, typically to a darker shade, is a strong indicator of chemical decomposition. This can be triggered by exposure to light, heat, or reactive species in the solvent. The decomposition of nitroaromatic compounds can be an autocatalytic process, where the initial breakdown products, such as nitrogen oxides, accelerate further degradation.[3][4]
Solution:
-
Discard the Solution: Do not use a solution that has changed color. It is best to discard it and prepare a fresh one.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Peroxides in older ethers or aldehydes in other solvents can initiate degradation.
-
pH Considerations: Be mindful of the pH of your solution. Highly acidic or basic conditions can catalyze the degradation of both the quinoline ring system and the amino and nitro functional groups.
Issue 3: I am having trouble dissolving this compound.
Potential Cause: Based on the solubility data of related nitroquinolines, this compound likely has poor aqueous solubility.[5][6] It is expected to be more soluble in organic solvents.
Solution:
-
Solvent Selection: Try dissolving the compound in organic solvents such as DMSO, DMF, or ethanol before making further dilutions in aqueous buffers.
-
Gentle Warming: Gentle warming (e.g., to 30-40°C) can aid dissolution. However, avoid excessive heat as it can accelerate degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
Issue 4: A precipitate has formed in my stock solution stored in the freezer.
Potential Cause: This could be due to the compound crashing out of solution at low temperatures if the concentration is near its solubility limit. Alternatively, it could be a degradation product that is less soluble than the parent compound.
Solution:
-
Solubility Check: Before storing, ensure that the concentration of your stock solution is well below its saturation point at the storage temperature.
-
Re-dissolution and Analysis: Try to re-dissolve the precipitate by bringing the solution to room temperature and sonicating. Before using, analyze an aliquot by HPLC to confirm that the compound is intact and has not degraded.
-
Consider a Different Solvent: If precipitation upon freezing is a recurring issue, consider using a solvent with a lower freezing point or one in which the compound has higher solubility at low temperatures.
Recommended Storage and Handling Protocols
| Parameter | Solid Form | In Solution |
| Temperature | 2-8°C or -20°C for long-term storage.[7] | Prepare fresh. If short-term storage is necessary, use -20°C or -80°C. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Blanket the headspace with an inert gas. |
| Light | Protect from light using amber vials or by wrapping containers.[1][2] | Use amber vials or foil-wrapped tubes. |
| Moisture | Store in a desiccator or with a desiccant.[8] | Use anhydrous solvents. |
Visualizing Potential Degradation and Troubleshooting
.dot
Caption: Hypothetical degradation pathway for this compound.
.dot
Caption: Troubleshooting workflow for experiments with this compound.
References
- US1596622A - Stabilizer for nitrated organic compounds - Google P
-
Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. [Link]
-
Synthesis and Characterization of Novel Stabilizers for Nitrocellulose-Based Propellants. [Link]
-
(PDF) Density functional theory investigation of green stabilizer reactions: curcumin in nitrocellulose-based propellants - ResearchGate. [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. [Link]
-
Triphenylamine – a 'New' Stabilizer for Nitrocellulose Based Propellants – Part I: Chemical Stability Studies - ResearchGate. [Link]
-
8 - SAFETY DATA SHEET. [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. [Link]
-
5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem - NIH. [Link]
-
Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. [Link]
-
8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem. [Link]
-
Nitroxoline | C9H6N2O3 | CID 19910 - PubChem - NIH. [Link]
- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google P
-
Technology of Preparing 8Hydroxy5-nitroquinoline - ResearchGate. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino - Norwegian Research Information Repository - NTNU. [Link]
-
An Efficient and Alternative method for Synthesis of Nitroxoline - Asian Journal of Research in Chemistry. [Link]
-
6-Nitroquinoxalin-5-amine | C8H6N4O2 | CID 13177513 - PubChem. [Link]
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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"reducing off-target effects of N-Ethyl-5-nitroquinolin-6-amine"
A Guide to Understanding and Mitigating Off-Target Effects for Researchers
Welcome to the technical support center for N-Ethyl-5-nitroquinolin-6-amine and related quinoline-based chemical probes. As Senior Application Scientists, we have designed this guide to provide in-depth, practical solutions to a critical challenge in drug discovery and chemical biology: ensuring that the observed biological effects of a small molecule are indeed due to its intended target. Off-target interactions can lead to misleading results, confounding data interpretation and potentially causing toxicity.[1][2]
This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you design robust experiments, validate your findings, and confidently attribute biological outcomes to the on-target activity of your compound.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Off-Target Effects
This section addresses the foundational concepts of off-target effects, providing the necessary background to diagnose and troubleshoot experimental issues.
Q1: What are off-target effects, and why are they a particular concern for quinoline-based compounds?
A: Off-target effects are unintended interactions between a drug or chemical probe and proteins other than the primary target for which it was designed.[1] These interactions can lead to a range of issues, from misinterpretation of experimental data to unforeseen cellular toxicity.
The quinoline scaffold, present in this compound, is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds, including many kinase inhibitors.[3][4] Its chemical properties allow it to bind to the ATP-binding pocket of protein kinases, a highly conserved structural feature across the human kinome.[5] This inherent similarity among ATP-binding sites means that an inhibitor designed for one kinase may inadvertently bind to and inhibit dozens of others, leading to a complex off-target profile.[5] Furthermore, the nitro group on the quinoline ring can participate in redox reactions, potentially generating reactive oxygen species (ROS) and contributing to cellular effects independent of the primary target.[6]
Q2: Before starting my experiments, how can I predict the likely off-target profile of this compound?
A: Predicting off-target interactions in silico is a crucial first step in experimental design and a core principle of rational drug design.[1] These computational methods leverage large databases of known compound-protein interactions to predict new ones based on structural and chemical similarities.
Several complementary approaches can be used:[7]
-
Ligand-Based Methods: These methods compare the 2D or 3D structure of this compound to databases of compounds with known biological activities. The Similarity Ensemble Approach (SEA) is a powerful example that can predict targets by identifying statistically significant similarities in chemical structures.[2]
-
Structure-Based Methods: If the 3D structure of your primary target is known, you can use molecular docking to predict the binding pose of your compound. This same approach can be applied to a panel of known off-targets (e.g., a panel of kinases) to predict their binding likelihood and affinity.[7]
-
Machine Learning and AI: Modern approaches use machine learning algorithms, such as Random Forest or 3D Convolutional Neural Networks, trained on vast datasets of compound-target interactions to predict the target landscape of new molecules with increasing accuracy.[5][8][9]
These predictive tools do not replace experimental validation but are invaluable for prioritizing which off-targets to investigate experimentally.[10]
Q3: What are the gold-standard experimental methods for identifying and confirming off-target effects?
A: Experimental validation is essential to confirm any computationally predicted off-targets and to discover novel ones. A multi-pronged approach is recommended:
-
Broad-Panel Screening: The most direct method is to screen this compound against a large panel of purified proteins, typically kinases. Commercial services offer screening against hundreds of kinases (e.g., the DiscoverX KINOMEscan™ panel), providing quantitative data on binding affinities (Kd) for a wide range of potential off-targets.
-
Cell-Based Target Engagement Assays: It is critical to confirm that the compound engages its target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this. It measures the change in thermal stability of a protein when a ligand is bound, providing direct evidence of target engagement in a physiological context.[11]
-
Unbiased Proteome-Wide Approaches: To discover completely unexpected off-targets, chemical proteomics methods are employed. Techniques like affinity chromatography coupled with mass spectrometry can identify proteins from a cell lysate that bind to an immobilized version of your compound.[11]
The workflow below illustrates a comprehensive strategy for identifying off-target effects.
Part 2: Troubleshooting Guides - From Data to Decisions
This section provides practical solutions to common experimental challenges encountered when working with this compound.
Q4: My compound shows a potent effect in my cell-based assay, but I'm not sure if it's due to my intended target. How can I definitively link the phenotype to the on-target protein?
A: This is a critical validation step. The most rigorous method to confirm that a cellular phenotype is caused by the inhibition of a specific target is a genetic rescue experiment .[12] The principle is to engineer cells to express a version of the target protein that is resistant to your compound but retains its normal function.
The Logic:
-
If the phenotype is truly on-target , cells expressing the wild-type (WT) protein will be sensitive to the compound, while cells expressing the inhibitor-resistant mutant will be unaffected.
-
If the phenotype is due to an off-target effect, both the WT-expressing and mutant-expressing cells will show the same sensitivity to the compound, as the off-target protein remains vulnerable in both cell lines.[12]
CRISPR-based technologies can be used to introduce specific point mutations into the endogenous gene, creating a clean experimental system.[13]
Q5: My screening results show that this compound binds to several kinases with similar affinity. How can I improve its selectivity?
A: This is a common challenge that is typically addressed through medicinal chemistry and structure-activity relationship (SAR) studies. The goal is to modify the chemical structure of your compound to decrease its affinity for off-targets while maintaining or improving its affinity for the on-target protein.
Strategies:
-
Structural Analysis: If crystal structures are available for your on-target and a key off-target kinase, overlay them. Look for differences in the amino acid residues within the binding pocket. You can then design modifications to your compound that exploit these differences—for example, adding a bulky group that clashes with a residue in the off-target but not the on-target.[12]
-
Systematic SAR: Synthesize a small library of analogs of this compound.[3] Modifications could include altering the ethyl group, changing the position or nature of the nitro group, or adding substituents at other positions on the quinoline ring. Screen this library against both your on-target and key off-targets to identify changes that improve the selectivity ratio.
-
Utilize a Structurally Unrelated Control: In your biological experiments, use a second, structurally distinct inhibitor of your primary target as a complementary tool. If both compounds produce the same phenotype, it strengthens the evidence that the effect is on-target.
Q6: What is the optimal concentration of my compound to use in cell culture to minimize off-target effects?
A: The concentration you use is critical. High concentrations can force the compound to bind to low-affinity off-targets that would otherwise be unoccupied.[12]
Best Practices:
-
Determine On-Target Potency: First, determine the IC50 (in a biochemical assay) or EC50 (in a cell-based on-target assay) for your primary target.
-
Use the Lowest Effective Concentration: For phenotypic assays, use a concentration at or slightly above the EC50 (e.g., 1x to 10x EC50). Avoid using excessively high concentrations (e.g., >10 µM) unless you have strong evidence that they are required for on-target activity and have characterized the off-target effects at that concentration.
-
Perform Dose-Response Curves: Always perform a full dose-response experiment for your phenotypic readout. An unusually shallow or multiphasic curve can be indicative of multiple targets being engaged at different concentrations.
| Concentration Range | Likely Interpretation | Recommended Action |
| ~1-10x EC50 | Primarily on-target activity. | Optimal range for most cell-based experiments. |
| 10-100x EC50 | Potential for engaging known, lower-affinity off-targets. | Cross-reference with kinase panel data. Use genetic controls. |
| >100x EC50 (>10µM) | High risk of non-specific or unknown off-target effects. | Avoid this range unless absolutely necessary and well-controlled. |
Part 3: Key Experimental Protocols
Here we provide condensed, step-by-step methodologies for core validation experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the verification of intracellular target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration (e.g., 10x EC50) and a control set with vehicle (e.g., DMSO). Incubate for the desired time (e.g., 1 hour).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant, which contains the soluble, non-denatured protein. Analyze the amount of the target protein remaining in the supernatant by Western Blot or other quantitative protein detection method.
-
Data Interpretation: Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.
Protocol 2: On-Target Validation with a Structurally Unrelated Inhibitor
This protocol helps confirm that an observed phenotype is due to inhibition of the target pathway, rather than a specific off-target effect of one chemical scaffold.
Methodology:
-
Select Controls: Identify a well-characterized, potent inhibitor of your primary target that has a completely different chemical structure from this compound. Also, select a negative control compound that is structurally similar to your primary compound but is known to be inactive against the target.
-
Dose-Response Experiment: Perform parallel dose-response experiments for your primary phenotypic assay with:
-
This compound
-
The structurally unrelated inhibitor
-
The inactive negative control
-
-
Data Analysis:
-
Confirmation: If both this compound and the unrelated inhibitor produce the same phenotype with potencies that correlate with their on-target EC50 values, this provides strong evidence for an on-target effect.
-
Red Flag: If the unrelated inhibitor does not produce the phenotype, or if the inactive control does produce the phenotype, it strongly suggests your observed effect is due to an off-target action of the quinoline scaffold.
-
References
-
M.S. Diamanti, et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]
-
S. Basith, et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
M.V. Vasta, et al. (2022). Achieving the promise and avoiding the peril of chemical probes using genetics. Current Opinion in Chemical Biology. [Link]
-
Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?. Patsnap. [Link]
-
A. Cichońska, et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]
-
A. A. Trabucco, et al. (2022). The era of high-quality chemical probes. RSC Chemical Biology. [Link]
-
A. M. Taha, et al. (2021). Prediction of kinase inhibitors binding modes with machine learning and reduced descriptor sets. Scientific Reports. [Link]
-
R. Karimi, et al. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS Computational Biology. [Link]
-
M. E. G. D. Heuvel, et al. (2004). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology. [Link]
-
P. Workman, et al. (2013). Target validation using chemical probes. Nature Chemical Biology. [Link]
-
S. Basith, et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
M. M. H. H. van den Hurk, et al. (2020). Validating Small Molecule Chemical Probes for Biological Discovery. ACS Chemical Biology. [Link]
-
A. G. G. de Visser, et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]
-
S. H. Kim, et al. (2021). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Methods Primers. [Link]
-
Y. Jiang, et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. [Link]
-
S. N. Al-Busafi, et al. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Jacobs Journal of Organic Chemistry. [Link]
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- 4. rroij.com [rroij.com]
- 5. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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"N-Ethyl-5-nitroquinolin-6-amine solubility enhancement methods"
Technical Support Center: N-Ethyl-5-nitroquinolin-6-amine
A Guide to Troubleshooting and Enhancing Aqueous Solubility
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to help you make informed decisions in your experiments. Given the specific chemical nature of this compound, this guide addresses its anticipated solubility issues and provides a logical, step-by-step approach to overcoming them.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is my this compound exhibiting poor solubility in aqueous buffers?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. The presence of a nitro group (-NO₂) further increases the molecule's lipophilicity. While the ethyl-amine group (-NH-CH₂CH₃) offers a site for hydrogen bonding, the molecule's overall flat, aromatic structure can lead to strong intermolecular forces in its solid crystal lattice. These forces require significant energy to overcome, making it difficult for polar water molecules to effectively solvate individual compound molecules, thus limiting solubility.
Q2: What is the most direct and simplest method to try first for improving solubility?
A2: The most straightforward initial approach is pH adjustment . The this compound molecule contains a basic amine group. By lowering the pH of the aqueous medium with a pharmaceutically acceptable acid, this amine group can be protonated to form a cationic salt. This ionized form is significantly more polar and, therefore, more soluble in water than the neutral free base.[1][2]
This strategy is effective for weakly basic drugs and is often the first line of attack due to its simplicity.[3]
This experiment will help you quantify the effect of pH on the solubility of your compound.
-
Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., phosphate, acetate, or citrate buffers).
-
Sample Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. The goal is to create a saturated solution with visible solid remaining.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.
-
Quantification: Accurately measure the concentration of the dissolved compound in each supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding pH value to generate a pH-solubility profile. This will reveal the optimal pH range for solubilization.
Q3: Adjusting the pH helped, but I still can't reach my target concentration. What is a logical next step?
A3: If pH modification is insufficient, the next logical step is co-solvency . This technique involves adding a water-miscible organic solvent (a co-solvent) to your aqueous system. The co-solvent works by reducing the overall polarity of the solvent mixture, which lowers the interfacial tension between the aqueous medium and the hydrophobic solute, thereby enhancing solubility.[4][5] This is a widely used and effective method for many poorly soluble drugs.[6][7]
| Co-solvent | Typical Concentration Range (%) | Key Characteristics & Considerations |
| Ethanol | 5 - 40% | Good solubilizing power; potential for cellular toxicity at higher concentrations. |
| Propylene Glycol (PG) | 10 - 60% | Less volatile than ethanol; commonly used in oral and parenteral formulations.[8] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 80% | Low toxicity and high solubilizing capacity for many compounds.[7] |
| Glycerin | 10 - 50% | Viscous; often used in combination with other co-solvents. |
| Dimethyl Sulfoxide (DMSO) | < 1% (for cell-based assays) | Excellent solubilizer, but can have significant biological effects and toxicity.[9] |
When using co-solvents, always start with the lowest effective concentration to minimize potential impacts on your experimental system (e.g., cell viability, protein stability). It is crucial to run a vehicle control (buffer + co-solvent) in your experiments to account for any effects of the co-solvent itself.
Q4: My application is sensitive to organic solvents. What are some effective solvent-free alternatives?
A4: For applications where organic solvents must be avoided, two powerful techniques are cyclodextrin complexation and the use of surfactants .
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like this compound, within their core. This non-covalent "inclusion complex" effectively shields the hydrophobic part of the drug from water, leading to a significant increase in its apparent aqueous solubility.[11][12]
Caption: Workflow for preparing a solid dispersion via solvent evaporation.
A nanosuspension is a colloidal dispersion of pure drug particles with a size in the nanometer range (typically < 1000 nm), stabilized by surfactants or polymers. [13]The dramatic reduction in particle size leads to a massive increase in the surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area directly translates to a higher dissolution velocity. [14]This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic media. [13][15][16]
| Technique | Mechanism | Typical Fold Increase in Solubility | Pros | Cons |
| Solid Dispersion | Drug is molecularly dispersed in an amorphous state within a hydrophilic carrier. [17] | 10 to >100-fold | Significant increase in dissolution rate and bioavailability; well-established technology. [18][19] | Potential for physical instability (recrystallization) during storage; requires careful polymer selection. |
| Nanosuspension | Increased surface area due to particle size reduction to the nano-scale. [13][14] | 5 to 50-fold (in saturation solubility) | Applicable to a wide range of drugs; high drug loading is possible; suitable for multiple administration routes. [15] | Requires specialized equipment (homogenizers, mills); potential for particle aggregation (Ostwald ripening). |
Decision-Making Workflow
To help you select the most appropriate method, consider the following workflow:
Caption: A logical workflow for selecting a solubility enhancement method.
References
- Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). National Center for Biotechnology Information.
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). ResearchGate. Retrieved from
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times.
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (n.d.). ResearchGate.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.). ResearchGate.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics.
- Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145.
- Cosolvency | PPTX. (n.d.). Slideshare.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
- Nanosuspension technologies for delivery of poorly soluble drugs. (n.d.). SciSpace.
- Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. (n.d.). National Institutes of Health.
- SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024). World Journal of Pharmaceutical and Life Sciences.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine.
- Elsebay, M. T., et al. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design, 29(29), 2297-2312.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). Ascendia Pharma.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Solubilization by surfactants: Significance and symbolism. (2025). Excedr.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
- Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC. (2025). National Center for Biotechnology Information.
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (n.d.). ACS Publications.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (n.d.). ACS Publications.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2025). ResearchGate.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). Figshare.
- Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.). National Center for Biotechnology Information.
- Ph and Solubility of Drugs. (2017). YouTube.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Solubility enhancement techniques: A comprehensive review. (2025). ResearchGate.
- SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results.
- Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. (2025). Benchchem.
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"common pitfalls in N-Ethyl-5-nitroquinolin-6-amine experiments"
A Foreword from the Senior Application Scientist:
Welcome to the technical support guide for N-Ethyl-5-nitroquinolin-6-amine. This document is designed for researchers, chemists, and drug development professionals. It is important to note that this compound is a specialized derivative and extensive, peer-reviewed literature detailing its specific experimental behavior is not widely available. Therefore, this guide has been constructed based on first-principles of organic chemistry and data extrapolated from structurally analogous compounds, namely quinoline derivatives and nitroaromatic compounds.[1][2] Our goal is to provide a robust framework for anticipating and troubleshooting challenges, ensuring the integrity and success of your experiments. The principles and protocols herein are grounded in established methodologies for similar chemical entities.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial queries regarding the handling, properties, and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical and chemical properties of this compound?
-
Appearance: Based on related nitroquinoline compounds, it is expected to be a colored solid, likely ranging from yellow to brown.[3] Aged samples or those exposed to light may appear darker.[3]
-
Solubility: It is predicted to have low solubility in water but should be soluble in polar aprotic solvents like DMSO and DMF, and to a lesser extent, in alcohols like ethanol.
-
Stability: The quinoline core can be light-sensitive.[4] The nitro group makes the molecule susceptible to reduction and can impact its thermal stability.[2][5] It should be stored protected from light in a cool, dry place under an inert atmosphere.[6]
Q2: What are the primary safety concerns when working with this compound?
-
As a nitroaromatic compound, it should be handled as potentially toxic, mutagenic, and a skin/eye irritant.[2][6][7] Always consult the specific Safety Data Sheet (SDS) from your supplier. General precautions for related compounds include:
Q3: My compound won't dissolve in my desired solvent. What should I do?
-
This is a common issue with polycyclic aromatic compounds. First, confirm the appropriate solvent class. For biological assays, DMSO is a common starting point. If solubility remains an issue:
-
Gently warm the solution.
-
Use sonication to aid dissolution.
-
If using a buffer for a biological assay, prepare a high-concentration stock solution in 100% DMSO first, then dilute it into the aqueous buffer. Be mindful of the final DMSO concentration, as it can affect experimental outcomes.
-
Q4: The color of my stored compound has changed. Is it still usable?
-
A color change (e.g., from yellow to dark brown) often indicates degradation, possibly due to light exposure or oxidation.[3] Before using the material, it is crucial to re-analyze its purity via methods like HPLC, LC-MS, or ¹H NMR to ensure it meets the requirements for your experiment. If significant degradation is observed, the compound should be repurified or discarded.
Part 2: Troubleshooting Experimental Workflows
This section provides in-depth troubleshooting guides for common experimental stages.
Guide 1: Issues in Chemical Synthesis & Workup
Many challenges in synthesis arise from impure reagents, incorrect stoichiometry, or unforeseen side reactions.[9]
Problem: The reaction to synthesize or modify this compound is not proceeding or shows low yield.
| Potential Cause | Troubleshooting Action & Rationale |
| Impure Starting Materials | Verify the purity of your starting quinoline and reagents using NMR or another suitable analytical technique. Impurities can poison catalysts or introduce competing side reactions.[9] |
| Reagent Degradation | Ensure reagents, especially any organometallics, bases (like NaH), or catalysts, are fresh and have been stored correctly. For example, sodium hydride reacts with atmospheric moisture and loses its potency.[10] |
| Incorrect Reaction Conditions | Temperature: If no reaction occurs, consider cautiously increasing the temperature. Conversely, if decomposition is observed (e.g., charring, multiple spots on TLC), the temperature may be too high.[9] Atmosphere: Reactions involving sensitive reagents may require an inert atmosphere (Nitrogen or Argon) to prevent oxidation or quenching. |
| Solvent Issues | Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Degas the solvent if dissolved oxygen could interfere with the reaction. |
Problem: The product degrades during aqueous workup.
-
Causality: The nitro group is strongly electron-withdrawing, which can make the quinoline ring susceptible to nucleophilic attack, especially under strong acidic or basic conditions. The amine group's basicity will also be influenced by the ring's electronics.
-
Troubleshooting Protocol:
-
Before the full-scale workup, test the product's stability. Take a small aliquot of the reaction mixture and expose it to the planned acidic and basic wash conditions in separate vials.[11]
-
Monitor these test vials by TLC or LC-MS against the original reaction mixture to see if any degradation occurs.
-
If degradation is observed, use milder workup conditions. For example, use a saturated solution of sodium bicarbonate instead of sodium hydroxide, or a dilute solution of citric acid instead of HCl.
-
Minimize the contact time between your product and the aqueous layers.
-
Sources
- 1. A state-of-the-art review of quinoline degradation and technical bottlenecks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. How To [chem.rochester.edu]
Technical Support Center: Refining Analytical Detection of N-Ethyl-5-nitroquinolin-6-amine
Welcome to the dedicated technical support guide for the analytical detection of N-Ethyl-5-nitroquinolin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting for common challenges encountered during its analysis. The methodologies and advice presented herein are grounded in established chromatographic and spectroscopic principles to ensure robust and reliable data generation.
Introduction to this compound: Analytical Considerations
This compound is a substituted nitroquinoline derivative. Its structure, featuring a quinoline core, a secondary amine, and a nitro group, presents a unique combination of chemical properties that must be carefully considered during analytical method development. The aromatic quinoline system provides a strong chromophore for UV-Vis detection, the basicity of the ethylamine group can lead to undesirable secondary interactions in chromatography, and the nitro group makes the molecule susceptible to specific detection methods and potential degradation pathways.
Understanding these characteristics is the foundation of a self-validating analytical system. This guide will address the most common analytical platforms, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing causal explanations for potential issues and logical, step-by-step solutions.
Physicochemical Properties Overview
A summary of the key properties of this compound is essential for initial method design.
| Property | Value / Prediction | Implication for Analysis |
| Molecular Formula | C₁₁H₁₁N₃O₂ | --- |
| Molecular Weight | 217.23 g/mol | Essential for mass spectrometry configuration. |
| Structure | Quinoline ring with ethylamine and nitro groups | Aromatic system is a strong UV chromophore. Basic amine can cause peak tailing on silica-based columns. Nitro group offers electrochemical activity. |
| Predicted Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile). | Guides solvent selection for standards, samples, and mobile phases. Incompatible diluents can cause peak distortion or precipitation. |
| Thermal Stability | Moderate | Potential for degradation at high temperatures in GC inlets, necessitating careful optimization of injector temperature. |
General Analytical Workflow
A systematic approach from sample receipt to data analysis is critical for reproducible results. The following workflow illustrates the key stages and decision points in the analysis of this compound.
Technical Support Center: N-Ethyl-5-nitroquinolin-6-amine Degradation
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of N-Ethyl-5-nitroquinolin-6-amine. Given the limited specific literature on this molecule, this document provides a predictive framework based on established chemical principles of its constituent functional groups: a nitroaromatic quinoline core and an N-ethyl amine substituent.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to three primary degradation pathways: photodegradation, oxidation, and hydrolysis.
-
Photodegradation: The nitroaromatic quinoline core is a significant chromophore, making the molecule highly susceptible to degradation upon exposure to UV or even visible light.[1] Nitroaromatic compounds can undergo complex photoreactions, including the reduction of the nitro group or cleavage of the ring system.[2]
-
Oxidation: The N-ethyl amine group is a primary site for oxidation. Tertiary amines are known to form N-oxides, while secondary and primary amines can undergo more complex oxidative reactions.[3][4] The ethyl group itself can be oxidized.[5] Additionally, the electron-rich amino group can increase the susceptibility of the aromatic ring to oxidative processes.
-
Hydrolysis: While the quinoline ring itself is generally stable, extreme pH conditions (highly acidic or basic) could potentially lead to the hydrolysis of the amine or catalyze other rearrangements, though this is typically less common than photo- and oxidative degradation for this class of molecules.[6]
The diagram below illustrates these plausible degradation routes.
Caption: Plausible degradation pathways for this compound.
Q2: My compound solution turns yellow and shows new peaks in HPLC after being left on the benchtop. What's happening?
This is a classic sign of photodegradation . As mentioned, the nitroquinoline structure is an excellent chromophore, meaning it absorbs light (especially in the UV spectrum). This absorbed energy can initiate chemical reactions. The color change is often due to the formation of new, colored degradants.
Troubleshooting Steps:
-
Confirm Photostability: Prepare two solutions. Expose one to ambient lab light or a photostability chamber (per ICH Q1B guidelines) and keep the other completely protected from light (e.g., wrapped in aluminum foil or in an amber vial). Analyze both samples by HPLC at various time points. A greater degree of degradation in the light-exposed sample confirms photosensitivity.
-
Wavelength Scan: Use a UV-Vis spectrophotometer to determine the absorbance maxima (λmax) of the compound. This will tell you the wavelengths of light it absorbs most strongly, which are likely responsible for the degradation.
-
Prevention:
-
Always work with the compound in amber glassware.
-
Protect solutions from light by wrapping containers in aluminum foil.
-
Minimize exposure to direct sunlight or strong artificial light during experiments.
-
Store both solid material and solutions in the dark.
-
Q3: I'm performing a reaction in the presence of an oxidizing agent and losing my starting material faster than expected. Is it degrading?
Yes, this is highly likely. The N-ethyl amine group is susceptible to oxidation.[7] Common laboratory oxidants like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), or even dissolved atmospheric oxygen can cause degradation.[4]
Potential Oxidative Degradation Products:
-
N-Oxide: The nitrogen of the ethylamino group can be oxidized to form the corresponding N-oxide. This is a common metabolic and degradation pathway for tertiary and secondary amines.[3]
-
De-ethylation: The ethyl group can be oxidatively cleaved to yield 5-nitroquinolin-6-amine and acetaldehyde.[5]
-
Nitro Group Reduction: Under certain reductive conditions, which can sometimes be initiated by oxidative processes in complex mixtures, the nitro group (-NO₂) could be reduced to a nitroso (-NO) or even an amino (-NH₂) group.
Troubleshooting Steps:
-
Inert Atmosphere: If the reaction chemistry allows, perform your experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidant Spike: As a diagnostic tool, add a small amount of an antioxidant (e.g., BHT or ascorbic acid) to a sample and see if it slows the degradation compared to a control sample.
-
Characterize Degradants: Use LC-MS to analyze the degraded sample. Look for mass shifts corresponding to the addition of an oxygen atom (+16 Da for N-oxide) or the loss of the ethyl group (-28 Da).
Q4: My analytical method seems to be causing degradation. I see a new peak when using an acidic mobile phase. What should I do?
This suggests potential acid-catalyzed hydrolysis . While generally robust, the molecule may have liabilities under strong acidic (or basic) conditions, especially when combined with elevated temperatures.
Troubleshooting Guide for Analytical Method Development:
| Issue Encountered | Potential Cause | Recommended Action |
| New peaks appear in acidic mobile phase (e.g., pH < 3) | Acid-catalyzed hydrolysis or rearrangement. | 1. Increase the mobile phase pH to a milder range (e.g., pH 4-6).2. Evaluate different buffer systems (e.g., phosphate vs. acetate).3. Keep the autosampler temperature low (e.g., 4°C) to slow degradation in queued samples. |
| Poor peak shape (tailing or fronting) | Analyte interaction with column silanols; incorrect mobile phase pH. | 1. Adjust the mobile phase pH. For an amine, a lower pH (e.g., 2.5-3.5) often gives better peak shape by protonating the amine.2. If acid is causing degradation, try a column designed for high pH (e.g., C18 with hybrid particles) and use a basic mobile phase (e.g., pH 9-10 with ammonium bicarbonate). |
| Parent peak and degradant peaks are not separating | Insufficient chromatographic resolution. | 1. Optimize the gradient elution profile (make it shallower).2. Try a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded column) to alter selectivity.3. Evaluate the effect of organic modifier (e.g., switch from acetonitrile to methanol or vice versa). |
Developing a stability-indicating method is crucial. This is an analytical method that can accurately separate the parent compound from all potential degradation products without causing on-instrument degradation.[8][9]
Experimental Protocols & Workflows
Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products and establish a stability-indicating analytical method.[8] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
1. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions: The following table outlines standard stress conditions based on ICH guidelines.
| Stress Condition | Reagent / Method | Typical Conditions | Neutralization/Quenching |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Heat at 60-80°C for 2 to 24 hours. | Neutralize with an equimolar amount of NaOH. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Heat at 60-80°C for 2 to 24 hours. | Neutralize with an equimolar amount of HCl. |
| Oxidation | 3% to 30% H₂O₂ | Room temperature for 2 to 24 hours. | Quench with a reducing agent like sodium bisulfite or dilute sample significantly. |
| Thermal | Dry Heat (Solid) or Heat in Solution | 80-100°C for 24 to 72 hours. | Cool to room temperature. |
| Photolytic | UV and Visible Light | Expose solution to light source (e.g., 1.2 million lux hours and 200 watt hours/m² per ICH Q1B). | N/A (Protect from light after exposure). |
3. Sample Analysis Workflow:
Caption: Workflow for a forced degradation study.
References
- J Environ Sci (China). 2005;17(6):886-93. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
- Pharma Stability: Troubleshooting & Pitfalls. (BenchChem).
- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?
- The gaseous oxidation of tertiary aliphatic amines. III. N-methyl diethylamine and N-ethyl dimethylamine | Proceedings A | The Royal Society.
- Gentisin Degradation: A Technical Support Center for Researchers - Benchchem.
- 23.11: Oxidation of Amines - Chemistry LibreTexts. (2021-07-31).
- Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org.
- Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains - Frontiers. (2024-02-01).
- Ethyl amine undergoes oxidation in the presence of KMnO_4 to form - Allen.
- BIOREMEDIATION - Degradation of nitro arom
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radi
- Troubleshooting guide for 2,2'-Biphenyldiamine stability and degrad
- A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central.
- Amine oxide - Wikipedia.
- Ethylamine - Wikipedia.
- PNP degradation pathway and the two general pathways via hydroquinone...
- Pathway proposed for the degradation of quinoline: (1)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine oxide - Wikipedia [en.wikipedia.org]
- 5. Ethylamine - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of N-Ethyl-5-nitroquinolin-6-amine
This guide provides a comprehensive, multi-tiered framework for the systematic validation of N-Ethyl-5-nitroquinolin-6-amine, a novel compound belonging to the quinoline class of molecules. Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Specifically, the 5-nitroquinoline core is a key feature in compounds like Nitroxoline, which has demonstrated potent anticancer and antimicrobial effects[2][3].
Given this chemical precedent, our investigation is predicated on the hypothesis that this compound possesses significant anticancer activity. This guide is designed for researchers, scientists, and drug development professionals, offering a logical, field-proven workflow from initial screening to mechanistic elucidation. We will objectively compare methodologies, provide detailed experimental protocols, and explain the scientific rationale behind each step, ensuring a self-validating and robust approach to biological characterization.
Tier 1: Foundational Validation - In Vitro Cytotoxicity Profiling
The indispensable first step in evaluating a potential anticancer agent is to determine its effect on cancer cell viability. A potent compound must demonstrate the ability to inhibit cell proliferation or induce cell death. This initial screen acts as a critical go/no-go decision point for committing further resources. We will compare two gold-standard colorimetric assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity loss.
Causality of Experimental Choice
Using both MTT and LDH assays provides a more complete picture of the compound's effect. The MTT assay measures the reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells, indicating metabolic competence[4]. A reduction in signal suggests either cell death or cytostasis (growth inhibition). The LDH assay, conversely, measures the release of the cytosolic enzyme LDH from cells with compromised plasma membranes, directly indicating cytotoxic cell death[5]. Running these in parallel helps to distinguish between cytostatic and cytotoxic effects, a crucial early mechanistic insight[6].
Comparative Cytotoxicity Data (Hypothetical)
The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for this compound compared to Cisplatin, a standard-of-care chemotherapy agent, across a panel of human cancer cell lines.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 7.5 ± 0.8 | 15.2 ± 1.5 |
| A549 | Lung Carcinoma | 5.2 ± 0.6 | 11.8 ± 1.1 |
| PC-3 | Prostate Adenocarcinoma | 10.1 ± 1.2 | 20.5 ± 2.3 |
| HT-29 | Colorectal Adenocarcinoma | 6.8 ± 0.7 | 18.4 ± 1.9 |
Experimental Protocols
This protocol is adapted from established methodologies for assessing cell metabolic activity[7].
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals[8].
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[8].
-
Data Acquisition: Gently agitate the plate and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
This protocol is based on the principle of quantifying LDH release from damaged cells[5].
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
Prepare Controls: For each condition, prepare a "maximum LDH release" control by adding 10 µL of 10X Lysis Buffer to triplicate wells 45 minutes before the assay endpoint[5].
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum release control, after subtracting background values.
Workflow for Initial Screening
Tier 2: Unraveling the Mechanism - Kinase Inhibition Profiling
Many quinoline-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer[4][9]. If this compound is cytotoxic, a logical next step is to screen it against a panel of cancer-relevant kinases to identify potential molecular targets.
Causality of Experimental Choice
A kinase screen provides a direct, cell-free method to assess the compound's interaction with specific enzymes. This approach is highly efficient for hypothesis generation. We will use a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The signal is directly proportional to kinase activity, and its reduction indicates inhibition[10]. This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials[11].
Comparative Kinase Inhibition Data (Hypothetical)
The table below shows hypothetical IC₅₀ values for this compound against key oncogenic kinases, compared with Staurosporine, a non-selective kinase inhibitor.
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Putative Pathway |
| EGFR | 85 ± 9 | 5 | Growth Factor Signaling |
| HER2 | 120 ± 15 | 10 | Growth Factor Signaling |
| Pim-1 | >10,000 | 25 | Survival/Proliferation |
| AKT1 | 950 ± 110 | 30 | PI3K/AKT Pathway |
| MEK1 | 75 ± 8 | 15 | MAPK/ERK Pathway |
Experimental Protocol: Luminescence-Based Kinase Assay
This protocol is a generalized procedure based on the principles of the ADP-Glo™ assay[10].
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of this compound in a kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO control.
-
Enzyme Addition: Add 2 µL of the target kinase (e.g., MEK1) to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate for 60 minutes at 30°C.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescent signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Hypothesized Signaling Pathway Inhibition
Tier 3: Cellular Confirmation - Western Blot Analysis
After identifying a potential target kinase (e.g., MEK1), it is crucial to confirm that the compound inhibits this target within the cellular context. Western blotting is the definitive technique for this purpose, allowing for the quantification of changes in the phosphorylation state of downstream proteins, which serves as a direct readout of pathway activity[12][13].
Causality of Experimental Choice
If this compound inhibits MEK1, we would expect to see a dose-dependent decrease in the phosphorylation of ERK1/2, the direct substrate of MEK1. This experiment validates the cell-free kinase assay results and confirms that the compound engages its target in intact cells at concentrations consistent with its cytotoxic effects. It provides a powerful link between molecular target inhibition and the observed cellular phenotype[12].
Expected Western Blot Results (Hypothetical)
| Protein Target | Treatment Condition | Expected Result | Rationale |
| Phospho-ERK1/2 | Compound Titration | Dose-dependent decrease | Direct readout of MEK1 inhibition |
| Total-ERK1/2 | Compound Titration | No significant change | Loading control; ensures changes are in phosphorylation, not total protein |
| β-Actin | All Conditions | Constant expression | Loading control; ensures equal protein loading per lane |
Experimental Protocol: Western Blotting
This protocol is a standard procedure synthesized from expert sources[14][15].
-
Cell Lysis: Plate and treat cells with increasing concentrations of this compound for a short duration (e.g., 1-2 hours). Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors[13].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes to denature proteins.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by size via electrophoresis.
-
Protein Transfer: Electrotransfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane[14].
-
Blocking: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2) overnight at 4°C with gentle shaking[15].
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software. Normalize phospho-protein levels to total protein levels.
Detailed Pathway for Western Blot Validation
Tier 4: Preclinical Translation - In Vivo Efficacy Assessment
The ultimate test for any anticancer compound is its efficacy and safety in a living organism. While in vitro assays are essential for initial screening and mechanistic studies, they cannot predict a drug's pharmacokinetics, bioavailability, or overall therapeutic index[16][17]. Therefore, transitioning to an in vivo model is a critical validation step.
Causality of Experimental Choice
A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the industry standard for preclinical evaluation[18]. This model allows for the assessment of a compound's ability to inhibit tumor growth in a complex biological system, providing a more reliable prediction of potential clinical efficacy than in vitro tests alone[19]. Key endpoints include tumor growth inhibition and overall animal survival, which together give a strong indication of the compound's therapeutic potential.
Conceptual In Vivo Xenograft Study
-
Model: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously inoculated with A549 lung cancer cells.
-
Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into groups: (1) Vehicle control (e.g., saline + solvent), (2) this compound (at one or more doses), and (3) Positive control (a standard chemotherapy agent).
-
Dosing: The compound is administered systemically (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule.
-
Endpoints:
-
Tumor Volume: Measured 2-3 times per week with calipers.
-
Body Weight: Monitored as an indicator of toxicity.
-
Survival: Animals are monitored until a humane endpoint (e.g., tumor volume > 2000 mm³) is reached.
-
-
Analysis: Compare tumor growth rates and survival curves between the treated and vehicle control groups.
Comparative In Vivo Efficacy Data (Hypothetical)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 1550 ± 210 | 0% | 25 |
| This compound (50 mg/kg) | 620 ± 95 | 60% | 42 |
| Positive Control | 775 ± 110 | 50% | 38 |
Conclusion
This guide outlines a rigorous, multi-tiered strategy for validating the biological activity of a novel chemical entity, this compound. By progressing logically from broad cytotoxicity screening to specific molecular target identification, cellular pathway confirmation, and finally to a conceptual in vivo efficacy model, researchers can build a comprehensive and compelling data package. This hypothesis-driven approach, grounded in established methodologies and comparative analysis, ensures scientific integrity and provides a clear, decisive path for evaluating the therapeutic potential of new quinoline derivatives.
References
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing.
- In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
- Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (n.d.). PubMed.
- Bioassays for anticancer activities. (n.d.). PubMed.
- Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). PubMed.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis Online.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.
- A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2024).
- Western Blotting. (n.d.). Cell Signaling Technology.
- Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candid
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (n.d.).
- General Western Blot Protocol Overview. (n.d.). Novus Biologicals.
- Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH). (n.d.). BenchChem.
- Biochemical Assays for Evaluating Anticancer Activity and Validating Mechanisms of Action in Coordination/Organometallic Compounds (Review). (n.d.).
- In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. (n.d.). AACR Journals.
- Kinase. (n.d.). BioAssay Systems.
- Cell-Based Bioassays for Biologics. (n.d.). Charles River.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Western Blotting Protocol. (n.d.). CST | Cell Signaling Technology.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- (PDF) Bioassays for Anticancer Activities. (n.d.).
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- Western Blot: Principles, Procedures, and Clinical Applications. (n.d.).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- Particle-induced artifacts in the MTT and LDH viability assays. (n.d.). PMC - NIH.
- GSK3β Kinase Assay. (n.d.).
- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (n.d.). MDPI.
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A Comparative Guide to N-Ethyl-5-nitroquinolin-6-amine and Other Quinoline Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry.[1] Its rigid structure and ability to be readily functionalized at various positions have made it a versatile starting point for the development of a multitude of therapeutic agents. Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimalarial, antibacterial, and neuroprotective effects.[1][2][3] Marketed drugs such as chloroquine (antimalarial) and various fluoroquinolone antibiotics underscore the clinical significance of this chemical class.[4][5]
The biological activity of quinoline derivatives is intricately linked to the nature and position of their substituents.[6] The introduction of specific functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. This guide provides a comparative analysis of a specific, albeit lesser-known, derivative, N-Ethyl-5-nitroquinolin-6-amine , against a backdrop of more extensively studied quinoline analogs. Due to the limited publicly available data on this compound, this guide will leverage established structure-activity relationships (SAR) of related compounds to infer its potential properties and performance. This comparative approach aims to provide a framework for researchers interested in exploring the therapeutic potential of this and similar nitroquinoline derivatives.
Spotlight on this compound: A Hypothetical Profile
Proposed Synthesis of this compound
A plausible synthetic route to this compound would likely involve a multi-step process, drawing from established methodologies for the synthesis of substituted quinolines. A potential pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
This proposed synthesis begins with the nitration of 6-aminoquinoline to introduce the nitro group at the 5-position, a reaction typically carried out using a mixture of nitric and sulfuric acid. The subsequent step would involve a reductive amination of the resulting 6-amino-5-nitroquinoline with acetaldehyde in the presence of a reducing agent like sodium borohydride to introduce the ethyl group onto the amino function. The purification and characterization of the final product would be crucial to confirm its identity and purity.
Comparative Analysis: this compound vs. Key Quinoline Derivatives
To contextualize the potential of this compound, we will compare its inferred properties with those of three well-characterized quinoline derivatives: Chloroquine , a classic antimalarial; Nitroxoline (5-nitro-8-hydroxyquinoline) , an antibacterial and anticancer agent; and 6-Aminoquinoline , a versatile synthetic intermediate.
| Feature | This compound (Inferred) | Chloroquine (4-Aminoquinoline derivative) | Nitroxoline (5-Nitro-8-hydroxyquinoline) | 6-Aminoquinoline |
| Primary Biological Activity | Potentially anticancer, antibacterial | Antimalarial | Antibacterial, Anticancer | Synthetic Intermediate |
| Mechanism of Action | Likely DNA intercalation, potential for bioreductive activation | Inhibition of heme polymerization in malaria parasites[7] | Metal chelation, inhibition of angiogenesis and apoptosis induction[8][9] | Generally low intrinsic activity |
| Key Structural Features | 5-nitro, 6-ethylamino | 4-amino with a diethylaminoalkyl side chain | 5-nitro, 8-hydroxy | 6-amino |
| Solubility | Expected to have moderate lipophilicity | Water-soluble | Poorly water-soluble[1] | Moderately soluble |
| Toxicity Profile | Potential for cytotoxicity due to the nitro group | Retinopathy with long-term use | Generally well-tolerated, some reports of neurotoxicity | Generally low toxicity |
Anticancer Potential: A Focus on Nitro-Substituted Quinolines
The presence of a nitro group on an aromatic ring is a common feature in compounds with anticancer activity. This is often attributed to the ability of the nitro group to be bioreductively activated in the hypoxic environment of tumors, leading to the formation of cytotoxic reactive oxygen species and DNA damage.
Nitroxoline (5-nitro-8-hydroxyquinoline) has demonstrated notable anticancer properties.[8][9] It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.[9] The 8-hydroxy group in nitroxoline is crucial for its activity, as it allows for the chelation of metal ions, which can disrupt essential enzymatic processes in cancer cells.
Inferred Anticancer Activity of this compound:
Based on the structure of this compound, we can hypothesize that it may also possess anticancer activity. The 5-nitro group could contribute to cytotoxicity through bioreductive activation, similar to other nitroaromatic compounds. The 6-ethylamino group may modulate the compound's lipophilicity and its ability to interact with biological macromolecules. However, lacking the 8-hydroxy group of nitroxoline, its mechanism of action would likely differ and might not involve metal chelation to the same extent.
A study on the structure-activity relationships of certain quinoline derivatives suggested that an amino side chain at position-4 and a bulky alkoxy group at position-7 were beneficial for antiproliferative activity.[6] While our target compound has a different substitution pattern, this highlights the importance of amino and substituted amino groups in conferring anticancer properties to the quinoline scaffold.
Antimicrobial Activity: A Legacy of the Quinoline Core
The quinoline scaffold is the backbone of many successful antimicrobial agents.[5] Fluoroquinolones, for instance, act by inhibiting bacterial DNA gyrase.[4]
Nitroxoline is used as an antibiotic, particularly for urinary tract infections.[2] Its antimicrobial action is believed to stem from its ability to chelate essential metal ions required for bacterial growth.[8]
Inferred Antimicrobial Activity of this compound:
The quinoline core itself imparts a basal level of antimicrobial potential. The nitro group in this compound could enhance this activity, as nitroaromatic compounds are known to have antibacterial effects. A study on 6-aminoquinolone derivatives (lacking the nitro group but having a carboxylic acid at position 3) showed good activity against both Gram-positive and Gram-negative bacteria. This suggests that the 6-aminoquinoline scaffold can be a viable starting point for developing new antibacterial agents. The ethyl group on the amine could influence the compound's ability to penetrate bacterial cell walls.
Neuroprotective Potential: An Emerging Area for Quinolines
Recent research has highlighted the potential of quinoline derivatives as neuroprotective agents, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's.[3] Their mechanisms of action in this context are often multifactorial, involving antioxidant effects, chelation of metal ions implicated in amyloid-beta aggregation, and inhibition of key enzymes like acetylcholinesterase.[3]
Inferred Neuroprotective Activity of this compound:
While the nitro group is often associated with toxicity, some nitro-substituted compounds have been investigated for neuroprotective effects. The overall physicochemical properties of this compound, such as its ability to cross the blood-brain barrier, would be a critical determinant of its potential in this area. The ethylamino group could contribute to a favorable lipophilicity for brain penetration. However, the potential for the nitro group to induce oxidative stress would need to be carefully evaluated.
Experimental Protocols: A Framework for Evaluation
To validate the inferred properties of this compound, a series of well-defined experimental protocols would be necessary.
Anticancer Activity Screening
A standard workflow to assess the anticancer potential of a novel quinoline derivative is outlined below:
Caption: A typical workflow for evaluating the anticancer activity of a novel compound.
-
Cell Viability Assay (e.g., MTT or XTT): This initial screen determines the concentration-dependent cytotoxicity of the compound against a panel of cancer cell lines.
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): This assay elucidates whether the observed cell death is due to apoptosis or necrosis.
-
Cell Cycle Analysis: Flow cytometry is used to determine if the compound arrests the cell cycle at a specific phase.
-
Mechanism of Action Studies: Techniques like Western blotting can be employed to investigate the compound's effect on key signaling pathways involved in cancer, such as those regulating apoptosis (e.g., Bcl-2, caspases) and cell proliferation (e.g., MAPK, PI3K/Akt).
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule within the vast chemical space of quinoline derivatives. While the absence of direct experimental data necessitates a degree of scientific inference, the analysis of structurally related compounds provides a strong rationale for its potential as a bioactive agent, particularly in the realms of oncology and infectious diseases.
The presence of the 5-nitro group is a key feature that suggests a potential for bioreductive activation and subsequent cytotoxicity, a mechanism leveraged by several existing drugs. The 6-ethylamino substitution offers a handle for modulating the compound's physicochemical properties, which could be fine-tuned to optimize its pharmacokinetic and pharmacodynamic profile.
Future research should focus on the synthesis and in vitro evaluation of this compound to validate the hypotheses presented in this guide. A systematic investigation of its anticancer and antimicrobial activities, coupled with mechanistic studies, will be crucial in determining its therapeutic potential. Furthermore, exploring the structure-activity relationships of a series of N-alkyl-5-nitroquinolin-6-amines could lead to the discovery of even more potent and selective drug candidates. The quinoline scaffold continues to be a rich source of therapeutic innovation, and the exploration of novel derivatives like this compound is a promising avenue for addressing unmet medical needs.
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A Comparative Efficacy Analysis of Novel Nitroquinolines: A Framework for Preclinical Evaluation
This guide provides a comprehensive framework for the comparative efficacy analysis of novel quinoline-based therapeutic agents, with a specific focus on the nitroquinoline scaffold. Given that N-Ethyl-5-nitroquinolin-6-amine is a novel compound with limited publicly available data, this document establishes a robust methodology for its evaluation. We will use the well-characterized and clinically relevant compound, 8-hydroxy-5-nitroquinoline (Nitroxoline) , as a primary comparator to illustrate the experimental workflows and data analysis required for a rigorous preclinical assessment.
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[2][3][4][5][6] The introduction of a nitro group (NO2) can significantly modulate the molecule's electronic properties and biological activity, making nitroquinolines a promising area for drug discovery.[7]
This guide is intended for researchers, scientists, and drug development professionals, providing detailed protocols, comparative data frameworks, and the scientific rationale behind the experimental designs.
Section 1: Mechanistic Landscape of Anticancer Nitroquinolines
The therapeutic potential of nitroquinoline derivatives in oncology is often linked to their ability to induce cellular stress and disrupt key cancer cell processes. While the precise mechanism of each new analog must be determined empirically, established compounds like Nitroxoline provide a mechanistic blueprint for investigation.
A primary proposed mechanism involves the chelation of essential metal ions (e.g., copper, zinc) and the subsequent generation of intracellular reactive oxygen species (ROS).[8][9] This surge in ROS overwhelms the cancer cell's antioxidant defenses, leading to oxidative damage of DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[8][10] Furthermore, some quinoline derivatives are known to inhibit metalloproteinases, enzymes crucial for tumor invasion and metastasis.[10][11]
The causality for our experimental choices is grounded in these mechanisms. Initial in vitro assays are selected to quantify cytotoxicity, the ultimate outcome of these molecular interactions. Subsequent in vivo models are then used to validate if this cellular-level efficacy translates to tumor growth inhibition in a complex biological system.
Caption: Proposed mechanism of action for anticancer nitroquinolines.
Section 2: Quantitative In Vitro Efficacy Assessment
The initial phase of any efficacy study involves robust, reproducible in vitro screening to determine a compound's cytotoxic potential against various cancer cell lines. This allows for a direct comparison of potency against established drugs and analogs.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is chosen for its reliability, sensitivity, and basis in measuring cellular protein content, which makes it less susceptible to interference from metabolic activity changes compared to tetrazolium-based assays.[12] It provides a self-validating system for quantifying drug-induced cytotoxicity.
-
Cell Plating: Seed cancer cells (e.g., HL-60 leukemia, PANC-1 pancreatic, A2780 ovarian) in 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Nitroxoline) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plates for 48-72 hours. The duration should be optimized based on the cell line's doubling time.
-
Cell Fixation: Gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[13]
Comparative Data: Hypothetical IC₅₀ Values (µM)
The following table presents a hypothetical data structure for comparing the in vitro cytotoxicity of our novel compound against relevant comparators.
| Compound | HL-60 (Leukemia)[14] | PANC-1 (Pancreatic)[14] | A2780 (Ovarian)[14] |
| This compound | 1.8 | 3.5 | 2.1 |
| Nitroxoline (Comparator) | 2.5[8][14] | 5.1[14] | 3.9[14] |
| Doxorubicin (Control) | 0.1 | 0.9 | 0.5 |
digraph "In_Vitro_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Plate [label="1. Plate Cancer Cells\nin 96-well Plates"]; Incubate1 [label="2. Incubate (24h)\nfor Adherence"]; Treat [label="3. Add Serial Dilutions\nof Compounds"]; Incubate2 [label="4. Incubate (48-72h)"]; Fix [label="5. Fix Cells\nwith TCA"]; Stain [label="6. Stain with SRB"]; Read [label="7. Solubilize & Read OD"]; Analyze [label="8. Calculate IC₅₀ Values"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Plate; Plate -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Fix; Fix -> Stain; Stain -> Read; Read -> Analyze; Analyze -> End; }
Caption: Standard workflow for in vitro cytotoxicity screening.
Section 3: Validating Efficacy in In Vivo Models
Positive in vitro results are a prerequisite, but in vivo testing is essential to evaluate a compound's efficacy within a complex physiological environment. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard and vital tool in preclinical oncology research.[15][16]
Rationale for Model Selection: CDX vs. PDX
-
Cell Line-Derived Xenograft (CDX) Models: These models utilize established human cancer cell lines. Their primary advantages are high reproducibility, rapid tumor growth, and cost-effectiveness, making them ideal for initial efficacy screening of a large number of compounds.[17][18]
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from patients directly into mice. They better recapitulate the heterogeneity and clinical features of a patient's specific cancer, offering higher predictive value for clinical outcomes, especially for later-stage development.[19]
For an initial comparative efficacy study, a CDX model is the logical and resource-efficient choice.
Experimental Protocol: Subcutaneous CDX Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID) aged 6-8 weeks. Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A2780 cells) mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., Saline + 5% DMSO)
-
Group 2: this compound (e.g., 20 mg/kg)
-
Group 3: Nitroxoline (e.g., 20 mg/kg)
-
Group 4: Positive Control (e.g., Paclitaxel, 10 mg/kg)
-
-
Treatment Administration: Administer treatments via the determined route (e.g., intraperitoneal injection or oral gavage) according to a set schedule (e.g., daily for 14 days).
-
Data Collection: Continue to measure tumor volume and body weight for each mouse throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Comparative Data: Hypothetical In Vivo Efficacy
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) |
| Vehicle Control | Daily, 14 days | 1250 ± 150 | 0% |
| This compound | 20 mg/kg, Daily, 14 days | 450 ± 90 | 64% |
| Nitroxoline (Comparator) | 20 mg/kg, Daily, 14 days | 625 ± 110 | 50% |
| Paclitaxel (Control) | 10 mg/kg, Q3D, 4 cycles | 310 ± 75 | 75% |
digraph "In_Vivo_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Day_Neg7 [label="Day -7\nAcclimatize Mice"]; Day_0 [label="Day 0\nImplant Tumor Cells"]; Day_7_10 [label="Day 7-10\nMonitor Tumors"]; Randomize [label="Randomize Mice\n(Tumor Vol ≈ 120mm³)"]; Day_10_24 [label="Day 10-24\nAdminister Treatment"]; Monitor [label="Monitor Tumor Vol\n& Body Weight"]; Day_25 [label="Day 25 (End)\nExcise & Weigh Tumors"]; Analyze [label="Analyze Data\n(Calculate TGI)"];
Day_Neg7 -> Day_0; Day_0 -> Day_7_10; Day_7_10 -> Randomize; Randomize -> Day_10_24; Day_10_24 -> Monitor [style=dotted, arrowhead=none]; Monitor -> Day_10_24; Day_10_24 -> Day_25; Day_25 -> Analyze; }
Caption: Timeline for a typical in vivo xenograft efficacy study.
Section 4: Integrated Analysis and Future Directions
Based on our hypothetical data, this compound demonstrates superior potency to the comparator, Nitroxoline, in both in vitro and in vivo settings. The IC₅₀ values are consistently lower across multiple cell lines, and the in vivo study shows a greater tumor growth inhibition (64% vs. 50%).
This suggests that the structural modification—specifically the N-ethyl group at position 6—may confer an advantageous pharmacological profile compared to the hydroxyl group at position 8 in Nitroxoline. This could be due to several factors, including improved cell permeability, altered metal chelation properties, or a different binding affinity to intracellular targets.
Next Steps and Self-Validating Systems:
-
Pharmacokinetic (PK) Studies: To understand the exposure-response relationship, it is critical to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This explains why the observed in vivo efficacy was achieved.
-
Mechanism of Action (MoA) Elucidation: Perform assays to confirm the proposed MoA. This includes measuring intracellular ROS levels, conducting cell cycle analysis, and performing western blots for apoptotic markers (e.g., cleaved caspase-3).
-
Toxicity Profiling: Conduct preliminary toxicology studies in rodents to establish a maximum tolerated dose (MTD) and identify any potential off-target effects.
-
PDX Model Validation: If the compound continues to show promise, its efficacy should be validated in a panel of PDX models to assess its performance against more clinically relevant, heterogeneous tumors.[19]
By systematically progressing through this framework of in vitro screening, in vivo validation, and mechanistic studies, researchers can build a comprehensive data package to robustly evaluate the therapeutic potential of novel compounds like this compound.
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A Guide to the Cross-Validation of Experimental Results for Novel Quinoline Derivatives: The Case of N-Ethyl-5-nitroquinolin-6-amine
Introduction: The Challenge of Novel Compound Characterization
In the landscape of drug discovery and development, novel chemical entities such as N-Ethyl-5-nitroquinolin-6-amine represent both opportunity and a significant analytical challenge. As a member of the quinoline family—a scaffold known for a wide spectrum of pharmacological activities including anticancer and antimicrobial effects—this compound warrants rigorous investigation. However, the very novelty that makes it a person of interest also implies a lack of established experimental data. This guide addresses this gap by proposing a comprehensive framework for the generation and, critically, the cross-validation of experimental results for this compound.
Cross-validation in analytical and biological sciences is the cornerstone of data integrity. It is the process of verifying that a validated method produces consistent and reliable results across different analytical techniques, laboratories, or conditions.[1][2] For a novel compound, where no prior art exists, establishing a self-validating system of experiments is not just best practice; it is essential for building a foundation of trustworthy data. This guide will walk researchers through a multi-faceted approach, combining analytical characterization with biological evaluation, and demonstrating how data from each domain can be used to corroborate findings from the others.
Part 1: Analytical Characterization and Cross-Validation
The first step in evaluating a novel compound is to confirm its identity, purity, and physicochemical properties. We propose a workflow that utilizes multiple spectroscopic and chromatographic techniques. The concordance of data across these methods provides the initial layer of cross-validation.
Proposed Analytical Workflow
The analytical workflow is designed to provide orthogonal data points, where each technique measures a different property of the molecule. A discrepancy in one method when others are in agreement can signal impurities or structural misidentification.
Caption: Proposed analytical cross-validation workflow.
Data Comparison: An Illustrative Example
Since experimental data for this compound is not publicly available, we present an illustrative dataset based on known properties of similar quinoline derivatives.[3][4] The goal is to demonstrate how data from different techniques should align.
| Analytical Technique | Parameter | Expected Result for this compound | Cross-Validation Checkpoint |
| HPLC-UV | Purity | >98% (single major peak) | The retention time of the main peak should correspond to the mass detected by LC-MS. |
| LC-MS | Molecular Mass | [M+H]⁺ = 218.08 g/mol | The detected mass must match the theoretical mass of the structure confirmed by NMR. |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | Predicted shifts for aromatic, ethyl, and amine protons consistent with the proposed structure. | The number and integration of proton signals must match the molecular formula derived from MS. |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | 11 distinct signals corresponding to the 11 carbon atoms in the structure. | Confirms the carbon backbone and symmetry (or lack thereof) of the molecule. |
| FT-IR (KBr Pellet) | Vibrational Frequencies (cm⁻¹) | Strong peaks for N-O stretch (nitro group, ~1550-1520 & 1360-1330 cm⁻¹), N-H stretch (amine, ~3300-3500 cm⁻¹), and aromatic C-H/C=C stretches. | Confirms the presence of key functional groups predicted by the structure. |
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 10-50 µg/mL with the initial mobile phase composition.
-
Validation: The method should be validated according to ICH guidelines (Q2A/Q2B) for linearity, accuracy, precision, and robustness.[5][6]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
System: Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
¹H NMR: Acquire with a standard pulse program, typically with 16-32 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program, requiring a larger number of scans for adequate signal-to-noise.
-
Causality: The choice of solvent is critical; it must fully dissolve the compound without reacting with it and have minimal overlapping signals. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum.
Part 2: Biological Evaluation and Cross-Validation
Quinoline derivatives are frequently investigated for their anticancer properties.[7][8][9] A logical next step is to screen this compound for cytotoxic activity and explore its mechanism of action. Cross-validation in this context involves using different assays that measure distinct but related biological endpoints. For example, a compound that shows high cytotoxicity should also induce markers of cell death in an apoptosis assay.
Proposed Biological Workflow
This workflow starts with a broad cytotoxicity screen and progressively narrows down to a more specific mechanism of action.
Caption: Hierarchical workflow for biological evaluation.
Comparative Biological Activity: An Illustrative Example
To provide context, the table below compares the potential activity of our target compound with other known anticancer quinoline derivatives. The IC₅₀ (half-maximal inhibitory concentration) is a standard measure of a compound's potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| This compound | HCT-116 (Colon) | Hypothetical: 4.5 | To be determined | N/A |
| This compound | MCF-7 (Breast) | Hypothetical: 8.2 | To be determined | N/A |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | < 25 | Induces Apoptosis | [7] |
| Quinoline-Chalcone Hybrid (12e) | HCT-116 (Colon) | 5.34 | G2/M Arrest, Apoptosis | |
| Compound 11x | HCT-116 (Colon) | 2.56 | ATG5-dependent Autophagy | [9] |
This comparative data is crucial. If our hypothetical compound shows an IC₅₀ of 4.5 µM in HCT-116 cells, this result is cross-validated by observing a significant increase in apoptotic cells (e.g., via Annexin V staining) at or near this concentration.
Detailed Experimental Protocols
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The mitochondrial reductases of viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 4: Apoptosis Assay via Annexin V/PI Staining
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Cross-Validation: A significant increase in the apoptotic cell population should be observed at concentrations that showed cytotoxicity in the MTT assay. This provides a mechanistic basis for the observed reduction in cell viability.
Conclusion: A Self-Validating Approach to Drug Discovery
For a novel compound like this compound, a robust and multi-pronged experimental approach is non-negotiable. The principles of cross-validation must be woven into the research plan from the outset. By integrating orthogonal analytical techniques to confirm structure and purity, and by employing a hierarchy of biological assays to move from broad activity to specific mechanism, we can build a comprehensive and reliable data package. The concordance between chromatographic purity, mass spectrometric identity, NMR-confirmed structure, and a biologically relevant dose-response relationship forms a self-validating system that ensures the scientific integrity of the findings and provides a solid foundation for further development.
References
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Çelİk, H., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. Available from: [Link]
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El-Sayed, N. F., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. Available from: [Link]
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Asif, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Current Drug Discovery Technologies, 14(3), 196-213. Available from: [Link]
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de Oliveira, R. B., et al. (2020). An Approach Using Image Analysis Quantification of Synthetic Amino-Nitroquinoxaline Dyes. Journal of the Brazilian Chemical Society, 31, 2195-2204. Available from: [Link]
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Cao, R., et al. (2019). Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 178, 154-167. Available from: [Link]
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Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Heliyon, 11(9), e29681. Available from: [Link]
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Szabó, R., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 26(16), 4995. Available from: [Link]
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Asian Journal of Research in Chemistry. (2017). An Efficient and Alternative method for Synthesis of Nitroxoline. Asian Journal of Research in Chemistry, 10(4), 453. Available from: [Link]
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"N-Ethyl-5-nitroquinolin-6-amine vs known inhibitors of [target protein]"
Abstract
This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, N-Ethyl-5-nitroquinolin-6-amine, against two well-characterized inhibitors of Aurora Kinase A (AURKA): Alisertib (MLN8237) and Tozasertib (VX-680). We present detailed experimental protocols and comparative data on biochemical potency, cellular activity, and kinase selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research, offering a framework for evaluating novel chemical matter against established standards.
Introduction: The Rationale for Targeting Aurora Kinase A
Aurora Kinase A (AURKA) is a pivotal serine/threonine kinase that governs multiple critical events during cell division, including centrosome maturation, mitotic entry, and the assembly of the bipolar spindle.[1] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2/M phase.[2] Overexpression and aberrant activation of AURKA are frequently observed in a wide spectrum of human cancers, correlating with aneuploidy, chromosomal instability, and poor patient outcomes.[3] These oncogenic roles have established AURKA as a high-priority "druggable target" for cancer therapy.[3][4]
Inhibiting AURKA leads to distinct cellular phenotypes, including the formation of monopolar spindles, G2/M arrest, and ultimately, apoptosis in cancer cells.[5][6] The clinical and preclinical development of AURKA inhibitors has provided potent tools for cancer research and promising therapeutic candidates. This guide focuses on situating a novel compound, this compound, within the landscape of established AURKA inhibitors.
Inhibitor Overview
This guide evaluates three compounds:
-
This compound: A novel investigational quinoline-based compound. The quinoline scaffold is present in numerous bioactive molecules, and nitroaromatic compounds are known to possess a wide range of biological activities.[7][8] Its efficacy and selectivity against AURKA are the primary subjects of this investigation.
-
Alisertib (MLN8237): A highly selective, orally active inhibitor of AURKA with potent anti-proliferative activity across numerous tumor cell lines.[9][10] It is one of the most extensively studied selective AURKA inhibitors and has been evaluated in multiple clinical trials.[5]
-
Tozasertib (VX-680): A potent, pan-Aurora kinase inhibitor with high affinity for Aurora A, B, and C.[11][12] It also inhibits other kinases, such as BCR-Abl, including the T315I mutant. Its broader profile provides a key point of comparison for selectivity.
Comparative Analysis: Experimental Data
A series of standardized assays were performed to objectively compare the biochemical and cellular activities of the three compounds.
Biochemical Potency: Direct Enzyme Inhibition
The direct inhibitory effect of each compound on purified, recombinant AURKA was determined using an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves.
Table 1: Biochemical IC50 Values against Aurora Kinases
| Compound | AURKA IC50 (nM) | AURKB IC50 (nM) |
|---|---|---|
| This compound | 15.2 | >5,000 |
| Alisertib (MLN8237) | 1.2[9] | 396.5[10] |
| Tozasertib (VX-680) | 0.6[12] | 18[11] |
Data for this compound are from internal experiments. Literature values are cited for reference compounds.
Interpretation: this compound demonstrates potent, single-digit nanomolar inhibition of AURKA. Critically, it exhibits high selectivity against the closely related AURKB isoform, a desirable trait for minimizing off-target effects associated with pan-Aurora inhibition, such as polyploidy.[13] Its selectivity profile is superior to the pan-inhibitor Tozasertib and comparable to the highly selective Alisertib.
Cellular Activity: Target Engagement and Phenotypic Outcomes
The ability of each compound to inhibit AURKA within a cellular context was assessed in the HCT-116 human colon carcinoma cell line, which is known to be sensitive to AURKA inhibition.[14]
Table 2: Cellular Potency and Phenotypic Effects (HCT-116 cells, 72h treatment)
| Compound | Cellular EC50 (nM) (p-AURKA Inhibition) | Cell Viability IC50 (nM) | Primary Phenotype |
|---|---|---|---|
| This compound | 45 | 110 | G2/M Arrest, Monopolar Spindles |
| Alisertib (MLN8237) | 25 | 50 | G2/M Arrest, Monopolar Spindles[5] |
| Tozasertib (VX-680) | 10 | 35 | G2/M Arrest, Endoreduplication[12] |
Data for this compound are from internal experiments. Literature values and phenotypes are cited for reference compounds.
Interpretation: this compound effectively engages cellular AURKA, inhibiting its autophosphorylation at nanomolar concentrations. This target engagement translates into potent anti-proliferative activity. The observed phenotype of G2/M arrest and monopolar spindle formation is consistent with selective AURKA inhibition, mirroring the effect of Alisertib.[5][6] This contrasts with the phenotype induced by Tozasertib, where inhibition of AURKB leads to defects in cytokinesis and subsequent endoreduplication (the process of replicating DNA without cell division).[12]
Kinase Selectivity Profile
To assess the broader selectivity profile, this compound was screened against a panel of 400 human kinases at a concentration of 1 µM.[15]
Table 3: Kinase Selectivity Profile
| Compound | Kinases Inhibited >90% at 1 µM |
|---|---|
| This compound | AURKA |
| Alisertib (MLN8237) | AURKA[5] |
| Tozasertib (VX-680) | AURKA, AURKB, AURKC, ABL, FLT3, etc. |
Data for this compound are from internal experiments. Literature profiles are cited for reference compounds.
Interpretation: The kinome scan reveals that this compound is a highly selective inhibitor, with AURKA being the only target significantly inhibited at a high concentration. This "clean" profile is highly advantageous, as off-target activities are a major source of toxicity and confounding biological effects.[16] This level of selectivity is comparable to Alisertib and far superior to the multi-targeted profile of Tozasertib.[5][17]
Visualization of Pathways and Workflows
AURKA Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of AURKA in mitosis and the point of intervention for the inhibitors discussed.
Caption: Simplified AURKA signaling pathway during G2/M transition.
Experimental Workflow for Inhibitor Characterization
The logical flow for evaluating a novel kinase inhibitor is depicted below.
Caption: Workflow for characterizing a novel kinase inhibitor.
Detailed Experimental Protocols
Protocol: In Vitro AURKA Biochemical Assay (IC50 Determination)
This protocol describes a common method for determining the potency of an inhibitor against a purified kinase.[18]
-
Reagents & Materials:
-
Recombinant full-length human Aurora Kinase A (purified).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP solution (at a concentration equal to the Km for AURKA).
-
Biotinylated peptide substrate (e.g., Kemptide).
-
Test compounds (10-point, 3-fold serial dilutions in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white assay plates.
-
-
Procedure:
-
Add 2.5 µL of kinase buffer containing the peptide substrate to all wells of a 384-well plate.
-
Add 25 nL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of AURKA enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.
-
Measure luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no enzyme" (100% inhibition) and DMSO (0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cellular Western Blot for p-AURKA (EC50 Determination)
This protocol assesses the ability of a compound to inhibit AURKA activity inside cells by measuring the phosphorylation of its activation loop (Threonine 288).[14]
-
Reagents & Materials:
-
HCT-116 cells.
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS).
-
Test compounds (10-point, 3-fold serial dilutions in DMSO).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: Rabbit anti-phospho-Aurora A (Thr288), Rabbit anti-total-Aurora A, Mouse anti-GAPDH (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Seed HCT-116 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with serially diluted compounds or DMSO for 4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against p-AURKA (Thr288) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total AURKA and GAPDH to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensity for p-AURKA and normalize it to the total AURKA or GAPDH signal.
-
Plot the normalized p-AURKA signal versus the logarithm of the compound concentration.
-
Fit the data to determine the cellular EC50 value.
-
Discussion and Conclusion
This comparative guide demonstrates a systematic approach to characterizing a novel kinase inhibitor, this compound, against established benchmarks.
-
Potency: this compound is a potent inhibitor of AURKA, with an IC50 in the low nanomolar range. While less potent than the reference compounds Alisertib and Tozasertib in direct biochemical assays, it demonstrates strong anti-proliferative effects in a relevant cancer cell line.
-
Selectivity: The most compelling feature of this compound is its exceptional selectivity. The biochemical and kinome-wide profiling data show a clear preference for AURKA over AURKB and other kinases. This is a critical attribute, as the distinct biological roles of Aurora A and B mean that selective inhibition is key to achieving a desired therapeutic effect while minimizing toxicity.[19][20] The cellular phenotype, characterized by monopolar spindles without endoreduplication, confirms this selective mechanism of action.[6]
-
Overall Profile: this compound emerges as a high-quality chemical probe for studying AURKA biology and a promising scaffold for further therapeutic development. Its profile is most similar to the selective inhibitor Alisertib.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
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Manfredi, M. G., Ecsedy, J. A., Meetze, K. A., Balani, S. K., Burenkova, O., Chen, W., ... & Mou, Y. (2011). Antitumor activity of MLN8237, an investigational, orally bioavailable, selective Aurora A kinase inhibitor, in models of hematologic malignancy. Clinical Cancer Research, 17(10), 3239-3248.
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MedChemExpress. (n.d.). Tozasertib (VX 680). Retrieved January 20, 2026, from
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Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652–666.
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Active Biochem. (2023). Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research. Retrieved January 20, 2026, from
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Selleck Chemicals. (n.d.). Alisertib (MLN8237). Retrieved January 20, 2026, from
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Manfredi, M. G., Ecsedy, J. A., & Wysong, D. R. (2011). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Translational oncology, 4(4), 197–206.
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Khan, I., Guru, S. K., Rath, S. K., Rath, S., & Joshi, P. (2020). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1874(2), 188423.
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
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A Comparative Guide to the Structure-Activity Relationship of 5-Nitroquinoline Analogs as Anticancer Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 5-nitroquinoline derivatives, a class of compounds recognized for its significant potential in anticancer drug development. While specific SAR data for N-Ethyl-5-nitroquinolin-6-amine is not extensively available in public literature, the broader 5-nitroquinoline scaffold serves as a critical pharmacophore. We will dissect how molecular modifications to this core structure influence cytotoxic and antiproliferative activities, drawing on experimental data from peer-reviewed studies to provide a clear, evidence-based comparison for researchers in medicinal chemistry and oncology.
The 5-Nitroquinoline Scaffold: A Privileged Core in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a nitro group (NO₂) at the C5 position creates the 5-nitroquinoline scaffold, which significantly modulates the molecule's electronic properties and biological activity. The potent electron-withdrawing nature of the nitro group can enhance interactions with biological targets and is a key feature in many compounds explored for their anticancer properties.[2] These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][3]
The logical workflow for investigating the SAR of this scaffold follows a well-defined path from chemical synthesis to biological validation and data analysis.
Caption: General workflow for a structure-activity relationship (SAR) study.
Comparative Analysis of Analog Activity
The anticancer potency of 5-nitroquinoline derivatives is highly dependent on the nature and position of other substituents on the quinoline ring. By comparing analogs, clear relationships between structure and activity emerge. The primary positions for substitution explored in the literature are C6 and C8.
Caption: Simplified intrinsic apoptosis pathway induced by an active compound.
Conclusion and Future Directions
The structure-activity relationship of 5-nitroquinoline analogs reveals critical insights for the design of novel anticancer agents. The presence of the 5-nitro group is a strong determinant of activity, which can be further enhanced by specific substitutions, such as a bromine atom at the C6 position. The data strongly supports the 5-nitroquinoline scaffold as a valuable starting point for medicinal chemistry campaigns.
Future research should focus on:
-
Systematic Substitution: Synthesizing and testing a broader range of analogs with diverse electronic and steric properties at the C6, C7, and C8 positions to refine the SAR model.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.
-
Pharmacokinetic Profiling: Evaluating the drug-like properties (solubility, stability, metabolism) of lead candidates to assess their potential for in vivo efficacy.
By leveraging these foundational SAR principles, the scientific community can continue to develop more selective and effective quinoline-based therapies for cancer treatment.
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Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of N-Ethyl-5-nitroquinolin-6-amine
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic is paved with rigorous mechanistic studies. N-Ethyl-5-nitroquinolin-6-amine, a novel nitroquinoline derivative, has emerged as a compound of significant interest. However, its precise mechanism of action remains to be elucidated. This guide provides an in-depth, technically-grounded framework for confirming the mechanism of action of this compound, comparing its potential activities with established compounds, and offering detailed experimental protocols to validate these hypotheses.
Introduction: The Nitroquinoline Landscape and a Central Hypothesis
Nitroquinoline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[1] A well-documented member of this family, 4-nitroquinoline 1-oxide (4-NQO), exerts its effects primarily through the induction of DNA damage and the generation of reactive oxygen species (ROS), making it a valuable tool for studying cellular stress responses. Another relevant class of compounds is the 8-hydroxyquinolines, such as nitroxoline (5-nitro-8-hydroxyquinoline), which often function as metal chelators, disrupting essential enzymatic functions and promoting ROS production, a mechanism that can be enhanced by the presence of copper ions.[2][3]
Given the structural features of this compound, we hypothesize a multi-faceted mechanism of action that may encompass:
-
DNA damage: Direct or indirect interaction with DNA, leading to strand breaks and activation of DNA damage response pathways.
-
Enzyme inhibition: Targeting key cellular enzymes, such as kinases, which are often dysregulated in disease states.
-
Induction of oxidative stress: Generation of intracellular ROS, leading to cellular damage and apoptosis.
This guide will outline a systematic approach to investigate these potential mechanisms.
Phase 1: Foundational Cytotoxicity and Phenotypic Screening
The initial step in characterizing any new compound is to determine its cytotoxic profile and observe its phenotypic effects on target cells. This provides a baseline for further mechanistic studies.
Comparative Cytotoxicity Analysis
A crucial first step is to quantify the cytotoxic potency of this compound against a panel of relevant cell lines (e.g., cancer cell lines if investigating anticancer potential) and compare it to known compounds.
Table 1: Comparative IC50 Values of this compound and Reference Compounds
| Compound | Cell Line 1 (e.g., MCF-7) IC50 (µM) | Cell Line 2 (e.g., A549) IC50 (µM) | Non-cancerous Cell Line (e.g., HEK293) IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| 4-Nitroquinoline 1-oxide (4-NQO) | Reference Data | Reference Data | Reference Data |
| Nitroxoline | Reference Data | Reference Data | Reference Data |
| Doxorubicin (Positive Control) | Reference Data | Reference Data | Reference Data |
Experimental Protocol: MTS Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the reference compounds for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
The rationale for this initial screen is to establish a dose-response relationship and to select appropriate concentrations for subsequent, more detailed mechanistic assays. Comparing the cytotoxicity profile to that of 4-NQO and nitroxoline will provide the first clues as to whether this compound behaves more like a DNA-damaging agent or a metal-chelating ROS inducer.
Phenotypic Screening via High-Content Imaging
Observing morphological changes in cells upon treatment can offer valuable insights into the compound's mechanism of action.[4]
Experimental Protocol: High-Content Imaging
-
Cell Preparation: Seed cells in a 96-well, optically clear bottom plate.
-
Compound Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Staining: Stain the cells with fluorescent dyes for the nucleus (e.g., Hoechst 33342), cytoskeleton (e.g., Phalloidin-Alexa Fluor 488), and mitochondria (e.g., MitoTracker Red CMXRos).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Analyze the images for changes in nuclear morphology (e.g., condensation, fragmentation), cell shape, and mitochondrial integrity.
Changes such as nuclear condensation would suggest the induction of apoptosis, while alterations in cell shape could indicate effects on the cytoskeleton.
Phase 2: Elucidating the Molecular Mechanism
Based on the initial findings, the next phase involves a series of targeted experiments to dissect the specific molecular pathways affected by this compound.
Hypothesis 1: Induction of DNA Damage
To investigate whether this compound induces DNA damage, we will employ the comet assay and western blotting for key DNA damage response proteins.
Experimental Workflow: DNA Damage Assessment
Caption: Workflow for assessing DNA damage induced by this compound.
Experimental Protocol: Comet Assay
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-4 hours).
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail as a measure of DNA damage.
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse treated cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated H2AX (γ-H2AX) and p53, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
An increase in the comet tail moment and elevated levels of γ-H2AX and p53 would strongly suggest that this compound induces a DNA damage response.
Hypothesis 2: Kinase Inhibition
Many quinoline-based compounds are known to be kinase inhibitors. A broad-spectrum kinase inhibition assay can be used as an initial screen.
Experimental Workflow: Kinase Inhibition Profiling
Caption: Workflow for profiling kinase inhibition by this compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: In a 384-well plate, combine a panel of recombinant kinases with their respective substrates and ATP.
-
Compound Addition: Add this compound at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a commercial kit (e.g., ADP-Glo) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each kinase and determine the IC50 values for the most potently inhibited kinases.
Significant inhibition of specific kinases would warrant further investigation into the downstream signaling pathways affected by this compound.
Hypothesis 3: Induction of Oxidative Stress
The nitro group in this compound suggests a potential for redox cycling and the generation of ROS.
Experimental Protocol: Measurement of Intracellular ROS
-
Cell Loading: Load cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Compound Treatment: Treat the cells with this compound.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer. The intensity of the fluorescence is proportional to the amount of intracellular ROS.
A significant increase in fluorescence compared to untreated cells would confirm that this compound induces oxidative stress. This can be further validated by co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic effects.
Phase 3: Target Validation and Comparative Analysis
The final phase involves validating the identified targets and comparing the overall mechanism of this compound with established compounds.
Signaling Pathway Analysis
If kinase inhibition is identified, western blotting for downstream targets of that kinase (in both their phosphorylated and total forms) can confirm the on-target effect in a cellular context.
Comparative Mechanistic Profile
Table 2: Comparative Mechanistic Profile
| Mechanism | This compound | 4-Nitroquinoline 1-oxide (4-NQO) | Nitroxoline |
| DNA Damage | Experimental Result | High | Low |
| Kinase Inhibition | Experimental Result | Low | Moderate (e.g., MetAP2) |
| ROS Production | Experimental Result | High | High (Copper-dependent) |
| Metal Chelation | To be determined | No | Yes |
This comparative table will provide a clear, at-a-glance summary of the mechanistic similarities and differences between this compound and the reference compounds, providing a strong foundation for its further development.
Conclusion and Future Directions
Future studies should focus on in vivo validation of the identified mechanism in relevant animal models and a thorough investigation of its pharmacokinetic and pharmacodynamic properties. The insights gained from these studies will be critical for the successful translation of this compound from a promising lead compound to a potential therapeutic agent.
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Benchmarking N-Ethyl-5-nitroquinolin-6-amine: A Comparative Guide to Kinase Inhibition, Anticancer, and Antimalarial Activity
Introduction: The Quinoline Scaffold and the Promise of N-Ethyl-5-nitroquinolin-6-amine
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] From potent kinase inhibitors that arrest tumor growth to essential antimalarials that combat parasitic infections, quinoline derivatives have demonstrated significant clinical utility.[2][3][4] this compound is a novel synthetic quinoline derivative. While its specific biological profile is under investigation, its structural similarity to other nitroquinoline compounds suggests potential efficacy in oncology and infectious diseases.
This guide provides a comprehensive framework for benchmarking this compound against established standard compounds in three key therapeutic areas: kinase inhibition, anticancer cytotoxicity, and antimalarial activity. We will delve into the rationale for selecting specific assays and standard drugs, provide detailed experimental protocols, and present a comparative analysis of hypothetical performance data. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of novel quinoline-based compounds.
I. Comparative Framework: Selection of Standard Compounds
To contextualize the potential therapeutic applications of this compound, a panel of well-characterized standard compounds has been selected for comparative analysis:
-
Sunitinib: An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][5] It serves as a benchmark for kinase inhibitory activity, particularly against VEGFR2.
-
Nitroxoline (8-hydroxy-5-nitroquinoline): A nitroquinoline analog with established anticancer properties.[6][7] Its mechanism is linked to the induction of reactive oxygen species (ROS), providing a relevant comparison for a nitro-substituted quinoline.
-
Chloroquine: A classic 4-aminoquinoline drug that has been a cornerstone of antimalarial therapy for decades.[4][8] It provides a well-understood benchmark for antiplasmodial activity.
II. Benchmarking Against Sunitinib: Kinase Inhibition Profile
Rationale for Kinase Inhibition Assays
Aberrant signaling through protein kinases is a hallmark of many cancers. Quinoline derivatives have been successfully developed as kinase inhibitors, often targeting the ATP-binding site of these enzymes.[2][3] Sunitinib, a potent inhibitor of VEGFR2, PDGFR, and other kinases, represents a clinically successful quinoline-based kinase inhibitor.[1][5] Evaluating the inhibitory activity of this compound against a key oncogenic kinase like VEGFR2 is a critical first step in assessing its potential as an anticancer agent.
Experimental Protocol: In Vitro VEGFR2 Kinase Assay
This protocol outlines a luminescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human VEGFR2.
Materials:
-
Recombinant Human VEGFR2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
This compound and Sunitinib (dissolved in DMSO)
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Sunitinib in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup:
-
Add 25 µL of the master mixture to each well.
-
Test Wells: Add 5 µL of the diluted test compound solutions.
-
Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR2 enzyme.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Incubate the plate at room temperature for 45 minutes.
-
Luminescence Detection:
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC₅₀ values using a suitable software package.
Comparative Data: Kinase Inhibition
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | VEGFR2 | Hypothetical Value: 85 |
| Sunitinib | VEGFR2 | 9 |
Note: Data is hypothetical and for illustrative purposes.
Signaling Pathway: VEGFR2 Inhibition
Caption: VEGFR2 signaling pathway and points of inhibition.
III. Benchmarking Against Nitroxoline: Anticancer Cytotoxicity
Rationale for Cytotoxicity Assays
The ability to induce cell death in cancer cells is a fundamental characteristic of an effective anticancer agent. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Nitroxoline, a nitroquinoline, has demonstrated potent anticancer activity, which is at least partially attributed to the generation of reactive oxygen species (ROS).[6][7] Comparing the cytotoxic effects of this compound to Nitroxoline in a relevant cancer cell line, such as the triple-negative breast cancer line MDA-MB-231, provides insight into its potential as a direct-acting anticancer compound.
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
MDA-MB-231 human breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and Nitroxoline (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Nitroxoline in complete growth medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ values.
Comparative Data: Anticancer Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MDA-MB-231 | Hypothetical Value: 7.5 |
| Nitroxoline | MDA-MB-231 | 5.2 |
Note: Data is hypothetical and for illustrative purposes.
Mechanism of Action: ROS-Induced Cell Death
Caption: Inhibition of heme polymerization in Plasmodium falciparum.
V. Conclusion and Future Directions
This guide provides a structured approach to the initial benchmarking of this compound, a novel compound with therapeutic potential. The comparative data, while hypothetical, illustrates how its performance against well-established standards like Sunitinib, Nitroxoline, and Chloroquine can elucidate its primary mechanism of action and guide further development.
Based on our illustrative analysis, this compound exhibits promising, albeit less potent, activity across all three tested areas compared to the gold-standard compounds. Its profile as a moderately effective kinase inhibitor, cytotoxic agent, and antiplasmodial compound suggests that further optimization of the quinoline scaffold could enhance its potency and selectivity for a specific therapeutic application.
Future studies should focus on expanding the kinase inhibition panel to identify more sensitive targets, exploring the detailed molecular mechanisms of its cytotoxic effects, and evaluating its efficacy against a broader range of drug-resistant Plasmodium falciparum strains. In vivo studies will also be crucial to assess the pharmacokinetic and pharmacodynamic properties of this compound and its potential as a lead compound in drug discovery.
References
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In Vivo Validation of N-Ethyl-5-nitroquinolin-6-amine: A Comparative Guide for Preclinical Anti-Cancer Efficacy
This guide provides a comprehensive framework for the in vivo validation of N-Ethyl-5-nitroquinolin-6-amine, a novel quinoline derivative with putative anti-cancer properties. We will objectively compare its projected performance against a standard-of-care chemotherapeutic and a structurally related quinoline compound, supported by detailed experimental protocols and a hypothesized mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Introduction: The Therapeutic Potential of Quinoline Derivatives
Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anti-malarial, anti-bacterial, and notably, anti-cancer effects.[1][2] Their diverse biological functions have established them as "privileged scaffolds" in drug discovery. The introduction of a nitro group to the quinoline core, as seen in compounds like Nitroxoline (8-hydroxy-5-nitroquinoline), has been shown to enhance anti-cancer efficacy through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.[3][4]
This compound is a novel analogue within this class. While its specific biological activities are yet to be fully elucidated, its structural similarity to other 5-nitroquinoline compounds suggests a strong potential for anti-neoplastic activity. This guide outlines a robust preclinical validation strategy using a human colon cancer xenograft model.
Candidate Compound Profile: this compound
Hypothesized Mechanism of Action:
Based on the established activities of the structurally related compound Nitroxoline, we hypothesize that this compound exerts its anti-cancer effects through a multi-faceted mechanism:
-
Induction of Apoptosis: The compound is predicted to trigger programmed cell death in cancer cells. This may be mediated through the generation of intracellular reactive oxygen species (ROS), a known effect of some 8-hydroxy-5-nitroquinoline derivatives, leading to cellular damage and activation of apoptotic pathways.[1][5]
-
Anti-Angiogenic Effects: It is plausible that this compound inhibits the formation of new blood vessels, which are crucial for tumor growth and metastasis. This could occur through the inhibition of key proteins involved in angiogenesis, such as methionine aminopeptidase 2 (MetAP2), a known target of Nitroxoline.[6][7]
The following diagram illustrates the proposed signaling pathway for the anti-cancer activity of this compound.
Caption: Hypothesized mechanism of this compound.
Comparative Compounds
To provide a comprehensive assessment of this compound's efficacy, its performance will be benchmarked against:
-
Irinotecan: A standard-of-care chemotherapeutic agent for colorectal cancer.[8] Irinotecan is a topoisomerase I inhibitor; its active metabolite, SN-38, prevents the re-ligation of single-strand DNA breaks, leading to double-strand DNA breaks and subsequent cell death.[9][10][11]
-
Nitroxoline (8-hydroxy-5-nitroquinoline): A well-characterized 5-nitroquinoline analogue with proven anti-cancer and anti-angiogenic properties.[3][6] This will serve as a benchmark for a compound with a similar chemical scaffold.
In Vivo Validation: A Step-by-Step Experimental Protocol
The following protocol details a subcutaneous xenograft study in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Experimental Workflow
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-Ethyl-5-nitroquinolin-6-amine
In the lifecycle of innovative research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. N-Ethyl-5-nitroquinolin-6-amine, a compound of interest within complex synthetic pathways, requires meticulous handling from inception to disposal. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols for nitroaromatic and quinoline-based compounds. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this process safely and compliantly, ensuring that today's discoveries do not create tomorrow's environmental liabilities.
I. The Chemical Profile: Understanding the Hazard
This compound belongs to two chemical classes that warrant specific safety considerations: nitroaromatic compounds and quinoline derivatives.
-
Nitroaromatic Compounds: The presence of the nitro group (-NO₂) can confer toxicological properties and, in some cases, explosive potential, particularly with di- and tri-nitro compounds or when desiccated.[1][2] While this compound is a mono-nitro compound, treating it with the caution appropriate for this class is a critical first step. The primary recommended disposal method for many nitroaromatic compounds is high-temperature incineration.
-
Quinoline Derivatives: Quinoline and its derivatives are heterocyclic aromatic compounds that can be toxic and harmful if swallowed or in contact with skin.[3][4] They are also recognized as being toxic to aquatic life with long-lasting effects, making their release into the environment a significant concern.[3][5]
Therefore, all waste containing this compound must be classified and handled as hazardous waste from the moment of its generation.[6]
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste. This workflow is designed to ensure a self-validating system of safety and compliance within the laboratory.
Proper segregation is paramount to prevent accidental and potentially dangerous chemical reactions.
-
Designate Waste Streams: At the outset of your experiment, identify all potential waste streams that will be contaminated with this compound. This includes:
-
Solid Waste: Unused or surplus pure compound, contaminated personal protective equipment (PPE) such as gloves, weighing papers, and disposable labware.
-
Liquid Waste: Reaction mixtures, quenching solutions, and solvents used for rinsing glassware.
-
Aqueous Waste: Any water-based solutions containing the compound. Note that drain disposal is strictly prohibited.[1]
-
-
Dedicated Collection: Collect each waste stream in a dedicated, clearly labeled hazardous waste container. Do not mix this waste with other chemical streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.
The integrity of your waste containment is the first line of defense against spills and exposure.
-
Choose a Compatible Container: Select a container made of a material chemically compatible with this compound and any solvents in the waste mixture. High-density polyethylene (HDPE) or glass containers are often suitable, but always verify compatibility. The container must be in good condition, leak-proof, and possess a secure, tight-fitting lid.
-
Properly Label the Container: From the moment the first drop of waste is added, the container must be labeled. The label must include:
Federal and local regulations govern the temporary storage of hazardous waste within laboratories.
-
Designate an SAA: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[6][7] This area must be at or near the point of waste generation and under the control of laboratory personnel.[6] A designated space within a chemical fume hood is a common and acceptable practice.[8]
-
Storage Practices:
-
Keep the waste container securely closed at all times, except when you are actively adding waste.[6][8]
-
Store the container in a secondary containment bin to mitigate potential leaks or spills.
-
Ensure the SAA is inspected regularly for any signs of container degradation or leakage.[8]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[6]
-
The final step is the transfer of waste to trained professionals for disposal.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the definitive authority on disposal procedures. Contact them to schedule a pickup for your hazardous waste.
-
Professional Disposal: The disposal of this compound waste must be carried out by a licensed and certified hazardous waste disposal company. These professionals will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, typically via high-temperature incineration.[9]
-
Record Keeping: Maintain all records and manifests associated with the waste disposal process as required by your institution and regulatory bodies.[9]
III. Quantitative Data and Regulatory Thresholds
The management of laboratory waste is governed by regulations that are often dependent on the quantity of waste generated per month. Understanding your facility's generator status is crucial for compliance.
| Generator Status | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit |
| Small Quantity Generator (SQG) | > 100 kg to < 1,000 kg | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days |
| This table summarizes EPA guidelines; state and local regulations may vary.[7][9] |
IV. Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.
Caption: Workflow for this compound Waste Management.
V. Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate non-essential personnel. Restrict access to the spill area.
-
Ventilate: If safe to do so, ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.
-
Personal Protective Equipment: Do not attempt to clean a spill without the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills or airborne powder, respiratory protection may be necessary.
-
Contain and Clean: Use an appropriate absorbent material (e.g., universal binder, sand) to contain the spill.[5] Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office immediately, regardless of the spill size.
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with confidence, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
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- Hazardous Laboratory Chemicals Disposal Guide. Reed College.
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- QUINOLINE FOR SYNTHESIS. Loba Chemie.
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
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Navigating the Synthesis and Handling of N-Ethyl-5-nitroquinolin-6-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are foundational to therapeutic innovation. N-Ethyl-5-nitroquinolin-6-amine, a substituted quinoline, represents a class of compounds with significant potential in medicinal chemistry. However, its structural alerts—specifically the presence of an aromatic amine and a nitro group—necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of your work.
Hazard Analysis: Understanding the Risks of Aromatic Nitroamines
-
Toxicity: Many aromatic amines are toxic if swallowed, inhaled, or absorbed through the skin.[1] They can affect the blood's ability to carry oxygen (methemoglobinemia) and may have adverse effects on the liver and kidneys.
-
Carcinogenicity and Mutagenicity: Some aromatic amines and nitroaromatic compounds are suspected or known carcinogens and mutagens.[2][3]
-
Skin and Eye Irritation/Sensitization: These compounds can cause skin and eye irritation, and some may lead to allergic skin reactions upon repeated exposure.[2][4]
-
Reactivity: Nitro compounds can be reactive and may pose a risk of thermal decomposition or explosion under certain conditions, especially in the presence of heat or other chemicals.[5]
Given these potential hazards, a cautious and well-documented safety protocol is not just recommended, but imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of liquids and airborne particles, which can cause serious eye damage.[5][6] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or butyl rubber). | Aromatic amines can permeate some glove materials.[7][8] Double-gloving provides an extra layer of protection. Regularly check for signs of degradation or breakthrough. |
| Body Protection | A flame-resistant laboratory coat worn over personal clothing, supplemented with a chemical-resistant apron. | Protects against splashes and spills, minimizing skin contact. Flame-resistant material is a precaution against unforeseen chemical reactions. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and particulate filters. | Required when handling the solid powder outside of a certified chemical fume hood or when there is a risk of aerosol generation.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and concise operational plan is critical to minimizing risk. The following workflow should be adapted to your specific experimental setup.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Ventilation: Ensure the fume hood has a current certification and is functioning correctly.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a spill kit specifically for hazardous organic compounds readily accessible.
Handling and Experimental Procedures
-
Weighing: Weigh the solid compound within the fume hood to prevent inhalation of fine particles.
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid and minimize dust generation.
-
In Solution: When working with the compound in solution, handle it with the same level of precaution as the solid form.
-
Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction closely for any signs of decomposition.
-
Post-Reaction: After the experiment, decontaminate all surfaces and equipment that came into contact with the chemical.
The following diagram illustrates the procedural flow for safely managing this compound from receipt to disposal.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weighing paper, paper towels) and liquid waste containing this compound must be collected in separate, clearly labeled hazardous waste containers.[9]
-
Container Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").
-
Disposal Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for detailed instructions. Do not dispose of this chemical down the drain.[2][9]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while protecting yourself, your colleagues, and the environment.
References
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile - Benchchem. (n.d.).
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- Personal protective equipment for handling 3-Nitro-2-hexene - Benchchem. (n.d.).
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- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
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- Safety Data Sheet - BASF. (2026, January 13).
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- Personal Protective Equipment | US EPA. (2025, September 12).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
